DL-Alanine-3-13C
Description
BenchChem offers high-quality DL-Alanine-3-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Alanine-3-13C including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480393 | |
| Record name | DL-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131157-42-1 | |
| Record name | DL-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: DL-Alanine-3-13C
Core Identity & Physicochemical Profile[1]
DL-Alanine-3-13C is a stable isotope-labeled racemic mixture of alanine, where the carbon atom at the methyl position (C3) is enriched with Carbon-13 (
Chemical Specifications
| Feature | Specification |
| Chemical Formula | |
| Molecular Weight | 90.09 g/mol (approx. +1 Da shift vs natural abundance) |
| CAS Number | 53795-94-1 (Generic labeled), 65163-25-9 (L-isomer specific ref often used for comparison) |
| Isotopic Enrichment | Typically ≥99 atom % |
| Appearance | White crystalline powder |
| Solubility | Highly soluble in water; sparingly soluble in ethanol |
| pKa Values | 2.34 (COOH), 9.69 (NH |
Synthesis & Production Logic
The production of DL-Alanine-3-13C typically follows a Strecker Synthesis pathway, chosen for its efficiency in generating racemic mixtures from labeled aldehyde precursors.
Mechanistic Pathway
The synthesis begins with Acetaldehyde-2-13C (
-
Imine Formation:
CH CHO reacts with ammonium chloride (NH Cl) to form an imine intermediate. -
Nucleophilic Attack: Cyanide (from NaCN or KCN) attacks the imine carbon, forming
-aminonitrile. -
Hydrolysis: Acid hydrolysis converts the nitrile group (-CN) into a carboxylic acid (-COOH), yielding DL-Alanine-3-13C.
Synthesis Workflow Diagram
Figure 1: The C3 label originates from the methyl group of the acetaldehyde precursor.
Applications in Spectroscopy & Metabolism[4][5][6][7][8][9]
NMR Spectroscopy: The Methyl Advantage
In liquid-state NMR, the 3-13C label (methyl group) offers distinct advantages over 1-13C (carbonyl) or 2-13C (alpha-carbon) labels:
-
Signal Intensity: The methyl carbon is attached to three protons (
H), allowing for significant Nuclear Overhauser Effect (NOE) enhancement, resulting in higher sensitivity. -
Relaxation Dynamics: The rapid rotation of the methyl group provides favorable
and relaxation times, allowing for faster pulse repetition rates in 1D C experiments. -
Chemical Shift: The methyl resonance (~17 ppm) is in a spectral region often free from interference by carbonyls or aromatics.
Metabolic Flux Analysis (MFA)
While L-Alanine is the biological substrate, DL-Alanine-3-13C is frequently used as an Internal Standard in mass spectrometry-based metabolomics.
-
Rationale: The D-isomer is generally not metabolized by mammalian enzymes (like Alanine Transaminase, ALT) during the extraction/processing time, making the DL-mix a robust recovery standard.
-
Tracing Fate: If used in systems capable of racemization (e.g., bacterial cell walls), the C3 label tracks into the pyruvate pool. Unlike C1-labeled substrates (where the label is lost as CO
via Pyruvate Dehydrogenase), the C3 label enters the TCA cycle as Acetyl-CoA (C2 position) and is retained in downstream metabolites like Glutamate and Citrate.
Metabolic Fate Diagram
Figure 2: The C3 label is conserved into the TCA cycle, unlike C1 which is often lost as CO2.
Experimental Protocols
Protocol A: Preparation of Internal Standard for LC-MS/MS
Purpose: To quantify endogenous alanine in biological plasma samples using DL-Alanine-3-13C as a surrogate reference.
Reagents:
-
DL-Alanine-3-13C (Solid)[1]
-
Methanol (LC-MS Grade)
-
Formic Acid (0.1%)
Step-by-Step:
-
Stock Solution: Dissolve 10 mg of DL-Alanine-3-13C in 10 mL of water to create a 1 mg/mL (1000 ppm) stock. Store at -20°C.
-
Working Solution: Dilute the stock 1:100 in Methanol to create a 10 µg/mL working internal standard (IS) solution.
-
Sample Spiking: Add 10 µL of the IS working solution to 50 µL of plasma sample.
-
Precipitation: Add 150 µL of ice-cold Methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Injection: Transfer supernatant to a vial. Inject 5 µL onto a C18 column.
-
Detection: Monitor the transition m/z 91.0
45.0 (Endogenous) and m/z 92.0 46.0 (Label). Note: The +1 Da shift corresponds to the C label.
Protocol B: Solid-State NMR Sample Packing
Purpose: To analyze the crystalline dynamics of DL-Alanine-3-13C. DL-Alanine crystallizes in a different space group (
-
Grinding: Finely grind 50 mg of DL-Alanine-3-13C using an agate mortar and pestle to ensure isotopic homogeneity and remove large crystallites that cause magnetic susceptibility broadening.
-
Rotor Filling: Pack the powder into a 3.2 mm or 4 mm Zirconia MAS (Magic Angle Spinning) rotor.
-
Compaction: Use a packing tool to compress the sample firmly. Loose packing leads to rotor imbalance at high spin speeds.
-
Cap Sealing: Seal with a Vespel or Kel-F cap. Ensure the cap is flush with the rotor body.
-
Spin Test: Slowly ramp the spin speed to 10 kHz to verify stability before acquiring the
C CPMAS spectrum.
References
-
PubChem. (2025).[1][2] DL-Alanine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2000). NMR spectroscopic study on the metabolic fate of [3-13C]alanine. PubMed.[3] Retrieved from [Link]
Sources
Technical Monograph: DL-Alanine-3-13C
This technical guide provides a comprehensive analysis of DL-Alanine-3-13C, focusing on its physicochemical properties, spectroscopic signatures, and utility in metabolic and pharmaceutical research.
Isotopic Characterization, Spectroscopic Signatures, and Metabolic Applications
Core Identity & Physicochemical Properties[1][2][3][4]
DL-Alanine-3-13C is the stable isotope-labeled racemic mixture of alanine, where the methyl carbon (position 3) is enriched with Carbon-13.[1] Unlike the biologically exclusive L-enantiomer, this racemic formulation serves as a critical internal standard in mass spectrometry and a probe in non-stereoselective metabolic tracking.
Chemical Specifications
| Property | Specification |
| Chemical Name | DL-Alanine-3-13C |
| Systematic Name | 2-Aminopropanoic acid-3-13C |
| CAS Registry Number | 131157-42-1 (Labeled); 302-72-7 (Unlabeled) |
| Linear Formula | |
| Molecular Weight | 90.09 g/mol (vs. 89.09 g/mol for unlabeled) |
| Isotopic Enrichment | Typically ≥99 atom % 13C |
| Appearance | White crystalline powder |
| Solubility | Soluble in water (166.5 g/L at 25°C); slightly soluble in ethanol |
| pKa Values | pKa1 (COOH): 2.34; pKa2 (NH3+): 9.69 |
| Melting Point | Sublimes at >280°C (decomposition) |
Structural Dynamics
The presence of the heavier isotope (
Spectroscopic Signatures
The utility of DL-Alanine-3-13C relies heavily on its distinct NMR and Mass Spectrometry profiles.
Nuclear Magnetic Resonance (NMR)
In
-
Chemical Shift (
): The C3 methyl carbon appears as a strong singlet at 17.0 – 18.0 ppm (referenced to DSS/TMS in ). -
Coupling Constants (
):-
: If C2 is naturally abundant
, no C-C splitting is observed. If uniformly labeled, a coupling constant of ~35 Hz would be evident. -
: In proton-coupled spectra, the methyl carbon appears as a quartet due to coupling with three attached protons (
).
-
: If C2 is naturally abundant
Mass Spectrometry (MS)
In GC-MS or LC-MS analysis, the molecular ion
-
Fragmentation Pattern: The loss of the carboxyl group (COOH, mass 45) typically yields a fragment ion. For DL-Alanine-3-13C, the methyl group remains attached to the amine fragment, retaining the mass shift in the daughter ions.
Synthesis & Production Logic
The production of DL-Alanine-3-13C typically follows a Strecker Synthesis adapted for isotopic efficiency. This pathway ensures the racemic nature of the product while maximizing the incorporation of the expensive
Synthetic Workflow
-
Precursor Selection: Acetaldehyde-2-13C (
) is the primary source of the isotopic label. -
Aminonitrile Formation: The labeled acetaldehyde reacts with ammonium chloride (
) and sodium cyanide ( ). -
Hydrolysis: The resulting aminonitrile is hydrolyzed under acidic conditions (HCl) to yield DL-Alanine-3-13C hydrochloride, which is then neutralized.
Applications in Drug Development & Metabolism[2]
While L-Alanine is the biological standard, the DL-racemate with a 3-13C label is uniquely valuable for distinguishing metabolic selectivity and acting as a robust internal standard.
Metabolic Flux Analysis (MFA)
Researchers use DL-Alanine-3-13C to probe the activity of Alanine Transaminase (ALT) and D-Amino Acid Oxidase (DAAO) .
-
L-Enantiomer Fate: Rapidly converted to Pyruvate-3-13C by ALT, entering the TCA cycle.
-
D-Enantiomer Fate: Resistant to ALT; metabolized by DAAO in the kidney/liver to pyruvate or excreted unchanged.
-
Flux Tracing: By monitoring the appearance of the 13C label in downstream metabolites (e.g., Lactate-3-13C vs. Citrate-4-13C), scientists can quantify the ratio of oxidative metabolism vs. fermentation.
Solid-State NMR (ssNMR)
The 3-13C methyl group acts as a sensitive probe for molecular dynamics in solid-state formulations.
-
Rotational Dynamics: The methyl group has a low barrier to rotation. Deuterium/Carbon line-shape analysis of this position helps characterize the mobility of drug-polymer conjugates or crystalline lattices in formulation science.
Handling, Safety, and Stability
Storage Protocols
-
Hygroscopicity: DL-Alanine is non-hygroscopic, but the labeled form should be stored in a desiccator to prevent isotopic dilution via exchange (though C-bound isotopes are non-exchangeable, moisture affects weighing accuracy).
-
Temperature: Store at room temperature (20-25°C). Stable for >5 years if kept dry.
Safety Profile
-
Toxicity: Low. Generally Recognized As Safe (GRAS) for the unlabeled analog.
-
Handling: Standard PPE (gloves, goggles) is required to prevent contamination of the sample, which is critical for trace isotope analysis.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 602, DL-Alanine. PubChem.[2] [Link]
-
Biological Magnetic Resonance Data Bank (BMRB). (2024). Metabolite Chemical Shift Data: Alanine.[2] BMRB. [Link]
-
Wiechert, W. (2001). 13C Metabolic Flux Analysis. Metabolic Engineering, 3(3), 195-206. [Link]
Sources
Technical Monograph: DL-Alanine-3-13C
The following technical guide details the properties, synthesis, and experimental applications of DL-Alanine-3-13C .
CAS Number: 131157-42-1
Molecular Formula:
Executive Summary
DL-Alanine-3-13C is a stable isotope-labeled isotopomer of the non-essential amino acid alanine, comprising a racemic mixture of D- and L-enantiomers where the methyl carbon (position 3) is enriched with Carbon-13.[1][2] Unlike its L-isomer counterpart (used primarily in protein synthesis tracking), the DL-racemate serves as a critical internal standard in metabolomics and a probe in solid-state NMR to investigate non-chiral specific environments or racemase activity. Its primary utility lies in quantitative NMR spectroscopy, metabolic flux analysis (MFA), and the structural elucidation of peptidoglycans in bacterial cell walls.
Chemical & Physical Identity
The distinct physical properties of DL-Alanine-3-13C, compared to natural abundance alanine, are driven by the mass increase (+1 Da) and the nuclear spin property of the
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 131157-42-1 | Specific to DL-racemate, 3- |
| Chemical Name | DL-Alanine-3- | Synonyms: (±)-2-Aminopropionic acid-3- |
| Isotopic Purity | Essential for high-sensitivity NMR | |
| Chemical Purity | HPLC/GC verified | |
| Melting Point | 289–314 °C (dec.)[1][2][3][4][5][6][7][8] | Decomposes upon melting; range varies by crystal habit |
| Solubility | Water: ~167 g/L (25 °C) | High polarity due to zwitterionic nature |
| Appearance | White crystalline powder | Hygroscopic; store desiccated |
| NMR Active Nucleus | Chemical Shift |
Synthesis & Production Logic
The production of DL-Alanine-3-13C typically employs chemical synthesis rather than fermentation, ensuring a 50:50 racemic mixture. The Strecker Synthesis is the industry-standard protocol for generating this isotopologue, allowing precise placement of the
Mechanistic Pathway (Strecker Synthesis)
The synthesis initiates with [2-
-
Imine Formation: [2-
]Acetaldehyde reacts with Ammonium Chloride ( ) to form an imine intermediate. -
Nucleophilic Addition: Cyanide anion (
) attacks the imine carbon, forming -aminonitrile. -
Hydrolysis: Acidic hydrolysis converts the nitrile group into a carboxylic acid, yielding DL-Alanine-3-
.
Figure 1: The carbon skeleton of the methyl group originates entirely from the acetaldehyde precursor, ensuring 100% label retention at position 3.
Experimental Applications
Metabolic Flux Analysis (MFA)
In metabolic research, DL-Alanine-3-13C is used to trace pyruvate metabolism. Since alanine and pyruvate are interconverted by alanine aminotransferase (ALT), the
-
Mechanism:
-Alanine -Pyruvate TCA Cycle entry. -
Detection: The label incorporation into downstream metabolites (e.g., Lactate-3-
, Citrate) is measured via -NMR or LC-MS/MS. -
Why DL? Using the racemate allows researchers to investigate Alanine Racemase activity in bacterial systems. If a bacteria can utilize D-Alanine, the label from the D-isomer will appear in the metabolic pool; otherwise, it remains unconsumed, serving as a specific probe for chiral selectivity.
Solid-State NMR (ssNMR)
DL-Alanine-3-13C is a standard reference material for setting the Hartmann-Hahn condition in Cross-Polarization (CP) MAS NMR experiments.
-
Protocol: The methyl signal provides a sharp, intense resonance at ~19-20 ppm (relative to TMS), used to calibrate the spectrometer's carbon channel.
-
Dynamics: Used to study molecular mobility in solid matrices (e.g., polymer blends or lyophilized pharmaceutical formulations) by measuring spin-lattice relaxation times (
).
Experimental Workflow: Metabolite Extraction & NMR
The following protocol outlines the use of DL-Alanine-3-13C as an internal standard for quantifying alanine pools in biological fluids.
Figure 2: Standardized workflow for quantitative NMR analysis.
Data Interpretation: NMR Spectral Characteristics
When analyzing DL-Alanine-3-13C, specific spectral features confirm its identity and purity.
-
-NMR (D2O):
-
The methyl protons (
) appear as a doublet of doublets (dd) centered at ppm. -
Coupling 1:
Hz (coupling to -proton). -
Coupling 2:
Hz (large splitting due to the direct bond to ). This large splitting is the hallmark of the label.
-
-
-NMR (D2O):
-
C3 (Methyl): Intense singlet (if proton decoupled) at
ppm. -
C2 (
-Carbon): Small doublet due to coupling if C2 was also labeled (not applicable here) or natural abundance coupling. -
C1 (Carbonyl):
ppm.[9]
-
Safety & Handling (SDS Summary)
While non-toxic, standard laboratory hygiene is required.
-
Hazards: Not classified as a dangerous substance (GHS).
-
Handling: Avoid inhalation of dust. Use standard PPE (gloves, safety glasses).
-
Storage: Store at room temperature (15-25 °C). Protect from humidity (hygroscopic).
-
Disposal: Dissolve in water and dispose of via standard chemical waste streams; no special radioactive handling is required (stable isotope).
References
-
Cambridge Isotope Laboratories. (2024). DL-Alanine (3-13C, 99%) Product Specification. Retrieved from
-
Sigma-Aldrich. (2024). DL-Alanine-3-13C Product Datasheet & CAS 131157-42-1 Verification. Retrieved from
-
Biological Magnetic Resonance Data Bank (BMRB). (2024). L-Alanine Chemical Shift Data (Entry bmse000028). Retrieved from
-
Saito, H., et al. (1984). A high-resolution solid-state 13C-NMR study on [3-13C]Ala labeled bacteriorhodopsin. Biophysical Journal. Retrieved from
-
Wishart, D.S., et al. (2024). HMDB: Human Metabolome Database - Alanine Spectrum.[7] Retrieved from
Sources
- 1. DL-Alanine-3-13C Datasheet DC Chemicals [dcchemicals.com]
- 2. isotope.com [isotope.com]
- 3. L-Alanine (3-13C) | CAS#:65163-25-9 | Chemsrc [chemsrc.com]
- 4. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]
- 5. isotope.com [isotope.com]
- 6. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. isotope.com [isotope.com]
- 9. bmse000028 L-Alanine at BMRB [bmrb.io]
Isotopic Precision: A Technical Guide to DL-Alanine-3-13C Characterization
Executive Summary
DL-Alanine-3-13C (2-aminopropanoic acid, labeled at the methyl carbon) represents a critical reference standard in quantitative proteomics, metabolic flux analysis (MFA), and solid-state Nuclear Magnetic Resonance (ssNMR). Unlike uniformly labeled analogs (
This guide details the physicochemical constants, quality control workflows, and application protocols for DL-Alanine-3-13C, designed for researchers requiring high-fidelity isotopic standards.
Part 1: Physicochemical Characterization[1]
Molecular Weight Calculation
Precision in isotopic studies demands a distinction between Average Molecular Weight (used for molarity calculations) and Monoisotopic Mass (used for high-resolution Mass Spectrometry).
Standard Unlabeled Alanine (
-
Average MW:
g/mol -
Monoisotopic Mass (
): Da
DL-Alanine-3-13C (
-
Mass of
: Da -
Mass of
: Da -
Mass Difference (
): Da
| Parameter | Value | Unit | Calculation Note |
| Molecular Formula | - | Labeled at Methyl ( | |
| Monoisotopic Mass | 90.0510 | Da | |
| Average Molecular Weight | 90.0966 | g/mol | Weighted average of natural abundance isotopes + label |
| Isotopic Purity | atom % | Critical for quantitative MS | |
| Chemical Purity | % | Determined by qNMR |
Chemical Structure & Labeling Logic
The label is located on the methyl group (Position 3). This is distinct from
-
Structure:
-
Chirality: DL (Racemic).[1] Contains equimolar amounts of (R)- and (S)-enantiomers.
-
Note: While biological systems exclusively utilize L-Alanine, the DL-form is frequently preferred in ssNMR for specific crystal packing arrangements or as a cost-effective internal standard in non-chiral MS workflows.
-
Part 2: Analytical Validation & QC Protocols
Trustworthiness in isotopic data relies on validating both chemical purity and isotopic enrichment . The following workflow ensures the reagent meets analytical standards.
Quality Control Workflow (DOT Diagram)
Figure 1: Analytical Quality Control Workflow for Isotopic Standards.
Protocol: Determination of Isotopic Enrichment (MS)
Objective: Verify that
-
Instrumentation: High-Resolution Mass Spectrometry (HRMS), preferably Orbitrap or Q-TOF.
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Method:
-
Prepare a
solution of the standard. -
Perform Direct Infusion ESI (Positive Mode).
-
Target Ion (
):-
Unlabeled Alanine:
-
DL-Alanine-3-13C:
-
-
-
Calculation:
Where is the intensity of the ion peak.
Protocol: Positional Confirmation ( -NMR)
Objective: Confirm the label is exclusively on the methyl group (
-
Solvent:
(Deuterium Oxide). -
Reference: TSP (Trimethylsilylpropanoic acid) at 0 ppm.
-
Expectation:
- (Methyl): Enhanced singlet at ~17.0 ppm .
-
(
-Carbon): Weak doublet (due to coupling with enriched ) or natural abundance signal at ~51 ppm. - (Carbonyl): Natural abundance signal at ~176 ppm.
-
Interpretation: A massive signal enhancement relative to solvent noise at 17 ppm confirms
enrichment.
Part 3: Applications in Drug Development[14]
Solid-State NMR (ssNMR) Distance Measurements
In drug formulation, DL-Alanine-3-13C is often used as a "ruler" in Magic Angle Spinning (MAS) NMR to determine internuclear distances in amorphous solid dispersions.
-
Mechanism: The isolated
spin allows for precise measurement of dipole-dipole couplings without the "spin diffusion" interference seen in uniformly labeled samples. -
Application: Verifying the spatial proximity of a drug molecule to a polymer carrier in extended-release formulations.
Metabolic Flux Analysis (MFA)
While L-Alanine is the biological substrate, the DL-racemate is used as a cost-effective internal standard for quantifying alanine pools in cell lysate.
Workflow:
-
Spike: Add known concentration of DL-Alanine-3-13C to cell lysate.
-
Derivatization: React with FMOC or OPA to stabilize amino acids.
-
LC-MS/MS: Separate enantiomers (if using chiral column) or co-elute.
-
Quantification: The
Da mass shift distinguishes the standard from endogenous alanine ( ).
Metabolic Pathway Diagram (Alanine Transaminase)
Figure 2: Role of DL-Alanine-3-13C as an internal standard in enzymatic flux analysis.
Part 4: Handling & Stability
-
Storage: Store at Room Temperature (RT) in a desiccator. While Alanine is stable, isotopic standards are hygroscopic. Moisture absorption alters the effective weight, skewing quantitative measurements.
-
Safety: DL-Alanine is non-toxic, but standard laboratory PPE (gloves, goggles) is required to prevent contamination of the sample (human skin contains abundant L-Alanine).
-
Isotopic Stability: The
label is covalently bonded to the carbon backbone and is non-exchangeable under physiological conditions (unlike deuterium on labile protons).
References
-
PubChem. (n.d.).[1] Alanine (Compound).[2][3][4][5][6][7][8][1][9][10] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions. Retrieved January 28, 2026, from [Link]
Sources
- 1. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Alanine - Wikipedia [en.wikipedia.org]
- 4. D-丙氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 5. L-Alanine(56-41-7) 13C NMR [m.chemicalbook.com]
- 6. 144476-54-0 CAS MSDS (DL-ALANINE-13C3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. isotope.com [isotope.com]
- 9. Buy DL-Alanine-13C3 | 144476-54-0 [smolecule.com]
- 10. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: The Isotopic Imperative
Structural Validation and Analytical Characterization of DL-Alanine-3-
DL-Alanine-3-
For researchers employing hyperpolarized
This guide details a self-validating structure elucidation protocol, moving beyond simple identity confirmation to rigorous positional verification and chiral quantification.[1]
Analytical Workflow & Logic
The validation of DL-Alanine-3-
-
Mass Spectrometry: Confirms total mass shift and isotopic enrichment (
abundance).[1] -
NMR Spectroscopy: The "Gold Standard" for proving the
C is located specifically at the methyl (C3) position. -
Chiral Chromatography: Verifies the racemic (DL) nature, ensuring no inadvertent optical resolution occurred during synthesis.[1]
Figure 1: Analytical workflow for the structural validation of DL-Alanine-3-
Module 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the incorporation of the heavy isotope and calculate the enrichment percentage.
Methodology: Direct infusion ESI-MS (Positive Mode) is preferred over GC-MS to avoid derivatization artifacts, though GC-MS is acceptable if TBDMS derivatives are used.[1]
Theoretical Data:
-
Formula: C
H NO -
Monoisotopic Mass (
C): 89.0477 Da -
Target Mass (3-
C): 90.0510 Da (+1.00335 Da shift)
Interpretation Logic:
In a successful synthesis, the base peak must shift from
| Parameter | Unlabeled Alanine | DL-Alanine-3- | Pass Criteria |
| Parent Ion ( | 90.05 | 91.05 | Dominant |
| Isotope Distribution | M (100%), M+1 (~3.3%) | M (resid.), M+1 (100%) | M peak < 1% of M+1 |
Fragmentation Insight: To distinguish C3 labeling from C1 labeling by MS, analyze the fragmentation.
-
Loss of the carboxyl group (COOH, mass 45) generates the immonium ion (
). -
If C3 labeled: The fragment retains the label. Mass shift observed in fragment.[1]
-
If C1 labeled: The label is lost with CO
. Fragment mass matches unlabeled standard.[1]
Module 2: NMR Spectroscopy (Positional Fidelity)
Objective: This is the critical step. We must prove the
Experimental Setup:
-
Solvent: D
O (minimizes solvent overlap).[1] -
Reference: TSP (Trimethylsilylpropanoic acid) at 0.0 ppm.[1]
-
Frequency: 400 MHz or higher recommended for clear coupling resolution.[1]
A. C-NMR (Proton Decoupled)
In the decoupled spectrum, we expect a massive enhancement of the C3 signal due to 99% enrichment. The natural abundance signals (1.1%) of C1 and C2 will be barely visible relative to C3.
| Carbon Position | Chemical Shift ( | Signal Character (Labeled) |
| C1 (Carbonyl) | ~176.0 | Tiny singlet (Natural Abundance) |
| C2 ( | ~51.0 | Tiny singlet (Natural Abundance) |
| C3 (Methyl) | ~17.0 | Dominant Singlet |
Validation Check: If you see significant peaks at 51 ppm or 176 ppm comparable to the 17 ppm peak, the labeling is non-specific (scrambled).
B. H-NMR (Coupled - The "Smoking Gun")
This is where the physics of the isotope validates the structure. The
-
Unlabeled Alanine: The methyl protons (H3) appear as a simple doublet (
~1.47 ppm) due to coupling with the single neighbor proton on C2 ( Hz). -
DL-Alanine-3-
C: The methyl protons are attached directly to a C. This introduces a massive one-bond coupling ( ) .[1]
The Resulting Multiplet:
The standard doublet is split again by the
-
Large Splitting (
): ~129 Hz (The two halves of the signal will be separated by ~0.32 ppm). -
Small Splitting (
): ~7 Hz (Maintained from the C2 proton).[1]
Table:
| Proton Group | Chemical Shift | Multiplicity (Unlabeled) | Multiplicity (3- | Coupling Constants |
| H3 (Methyl) | 1.47 ppm | Doublet (d) | Doublet of Doublets (dd) | |
| H2 ( | 3.78 ppm | Quartet (q) | Doublet of Quartets (dq) |
Self-Validating Logic:
Calculate the integration of the
Module 3: Chiral Purity (DL Verification)
Objective: Confirm the compound is a racemic mixture (50:50 D:L) and has not undergone spontaneous resolution or enzymatic degradation.
Methodology: Ligand Exchange Chromatography (LEC) or Chiral Crown Ether HPLC.[1]
-
Column: Chiralpak MA(+) or Crownpak CR(+).
-
Mobile Phase: Aqueous CuSO
(2 mM) is common for ligand exchange.[1] -
Detection: UV at 254 nm.[1]
Expected Results:
-
DL-Alanine-3-
C: Two distinct peaks with Area Ratio 1:1 ( 5%).[1] -
L-Alanine-3-
C (Impurity/Control): Single peak matching the second eluting peak (typically).
Note: Optical Rotation (
Application Context: Metabolic Flux
Understanding the structure is vital because of the metabolic fate of the C3 carbon. In hyperpolarized MRI studies, 3-
Figure 2: Metabolic fate of the C3 label. Note that if the label were on C1, it would be lost as
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Alanine.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: 13C-NMR Coupling Constants. University of Wisconsin-Madison.[1] [Link]
-
Biological Magnetic Resonance Data Bank (BMRB). L-Alanine Chemical Shifts.[Link]
Sources
DL-Alanine-3-13C isotopic purity
Topic: DL-Alanine-3-13C Isotopic Purity: Technical Validation & Application Guide Audience: Researchers, Senior Scientists, Drug Development Professionals.[1]
Executive Summary
The precise characterization of DL-Alanine-3-13C (3-13C-labeled racemic alanine) is a critical competency in structural biology, solid-state NMR calibration, and metabolic flux analysis. Unlike its enantiopure counterparts, the racemic nature of DL-Alanine-3-13C presents unique challenges and opportunities in physical chemistry applications, particularly in the calibration of Cross-Polarization Magic Angle Spinning (CP-MAS) experiments where crystalline packing differences between racemic and enantiopure forms dictate spectral resolution.
This guide provides a rigorous, self-validating technical framework for assessing the isotopic purity, chemical integrity, and application suitability of DL-Alanine-3-13C.
Molecular Architecture & Isotopic Physics
DL-Alanine-3-13C is defined by the substitution of the methyl carbon (C3) with the stable isotope Carbon-13 (
-
Chemical Formula:
-
Molecular Weight: ~90.09 g/mol (vs. 89.09 g/mol for unlabeled).
-
Spin Physics: The
nucleus possesses a nuclear spin of , making it NMR active. The natural abundance of is ~1.1%; high-grade research materials typically require >99 atom % enrichment to ensure signal detection and accurate quantification in metabolic tracing. -
Chirality: As a racemate (DL), the material contains an equimolar (50:50) mixture of (
)-alanine and ( )-alanine. This results in a net optical rotation of zero ( ), a critical checkpoint for distinguishing it from enantiopure L-Alanine-3-13C.
Synthesis Logic (The Strecker Pathway)
The introduction of the
Figure 1: Synthetic logic flow for DL-Alanine-3-13C production via Strecker synthesis, ensuring C3-specific labeling.
Analytical Validation: A Self-Validating Protocol
Trustworthiness in isotopic labeling requires a multi-modal approach. Relying on a single method (e.g., MS alone) can obscure positional scrambling or dilution effects. The following protocol integrates qNMR and HR-MS .
Protocol A: Isotopic Enrichment via Proton-Coupled NMR
This method validates that the label is at the C3 position and quantifies the enrichment level relative to the carbonyl carbon (natural abundance baseline).
-
Sample Prep: Dissolve 15 mg of DL-Alanine-3-13C in 600 µL of
. Add trace TMSP (internal reference). -
Acquisition: Run a quantitative inverse-gated decoupled
NMR experiment (to suppress NOE enhancement for integration accuracy).-
Relaxation Delay (D1): Must be
(typically >30s for carbonyls).
-
-
Analysis:
-
Observe the doublet at ~17 ppm (Methyl C3). The coupling constant
(if C2 were labeled) or satellite peaks reveal the enrichment. -
Calculation: Compare the integral of the C3 peak against the C1 (Carbonyl) peak.
-
Note: If the ratio exceeds ~90, the enrichment is effectively >99%.
-
Protocol B: High-Resolution Mass Spectrometry (HR-MS)
MS confirms the mass shift (
-
Method: Direct infusion ESI-MS (Positive Mode).
-
Expectation:
-
M+H (Unlabeled): 90.0555 m/z
-
M+H (Labeled): 91.0589 m/z
-
-
Purity Calculation:
Where is the intensity of the respective ion peak.
Quantitative Data Summary
| Parameter | Specification | Validation Method |
| Chemical Purity | HPLC (C18 column, 210 nm) | |
| Isotopic Enrichment | HR-MS / qNMR | |
| Optical Rotation | Polarimetry (c=2, 1M HCl) | |
| Appearance | White Crystalline Powder | Visual Inspection |
| Mass Shift | +1.003 Da | ESI-MS |
Applications in Research
Solid-State NMR Calibration
DL-Alanine-3-13C is the "gold standard" for setting the Hartmann-Hahn matching condition in Cross-Polarization (CP) experiments.
-
Why DL? The racemic crystal structure allows for efficient packing that yields sharp, distinct lines for the methyl, alpha, and carbonyl carbons, often superior to enantiopure L-Alanine for spectrometer setup.
-
Mechanism: The
label at C3 provides a high-sensitivity signal at ~17-20 ppm, allowing rapid optimization of the magic angle (54.74°) and pulse widths.
Metabolic Flux Analysis (MFA)
While L-Alanine is the biological standard, DL-Alanine-3-13C is used in:
-
Bacterial Cell Wall Studies: Bacteria (e.g., E. coli, B. subtilis) utilize D-Alanine in peptidoglycan synthesis. Using the racemic mix allows simultaneous tracing of anabolic pathways for both isomers if chiral separation (e.g., Marfey's reagent) is performed downstream.
-
Internal Standardization: The racemic mix serves as a cost-effective internal standard for quantifying alanine pools in complex lysates via MS, assuming the biological sample is purely L-Alanine.
Figure 2: Integrated Quality Control (QC) workflow for validating isotopic and chemical purity.
Handling & Stability
-
Storage: Hygroscopic. Store at Room Temperature (20-25°C) in a desiccator. For long-term storage, -20°C is recommended to prevent moisture uptake which can affect weighing accuracy for quantitative studies.
-
Solubility: Highly soluble in water (~160 g/L).
-
Safety: Non-hazardous (GHS Classification: Not a hazardous substance).[3] Standard laboratory PPE (gloves, goggles) is sufficient.
References
-
Tuzi, S., et al. (1993). A high-resolution solid-state 13C-NMR study on [3-13C]Ala... bacteriorhodopsin.[4] European Journal of Biochemistry. [Link]
-
Organic Syntheses. Preparation of dl-Alanine (General Strecker Method). [Link]
-
National Institutes of Health (NIH). Solid state NMR structural characterization of self-assembled peptides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DL-Alanine-3-13C Datasheet DC Chemicals [dcchemicals.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. Conformation and dynamics of transmembrane helices, loops and termini, and hydration-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: High-Fidelity Synthesis of DL-Alanine-3-13C
Executive Summary & Strategic Rationale
The precise synthesis of DL-Alanine-3-13C is a foundational protocol in metabolic flux analysis and biomolecular NMR studies. While enzymatic routes exist, they often suffer from scale limitations and complex purification matrices. For research and drug development applications requiring high isotopic enrichment (>99 atom % 13C) and chemical purity, chemical synthesis via the acetamidomalonate pathway is the superior methodology.
Why the Acetamidomalonate Route?
Unlike the Strecker synthesis, which would require the handling of volatile and potentially unstable Acetaldehyde-2-13C, the acetamidomalonate route utilizes Methyl Iodide-13C (
-
Atom Economy:
is a primary commercial isotope source, ensuring high availability and defined enrichment levels. -
Robustness: The diethyl acetamidomalonate precursor is a stable, crystalline solid that forms a nucleophilic enolate cleanly, minimizing side reactions common in aldehyde condensations.
-
Scalability: This protocol is linearly scalable from milligram to multi-gram batches.
Synthetic Workflow Visualization
The following diagram outlines the critical reaction pathway, highlighting the specific incorporation of the Carbon-13 label (marked in red).
Figure 1: Strategic reaction pathway for the synthesis of DL-Alanine-3-13C. The 13C label is introduced in the alkylation step.[1]
Detailed Experimental Protocol
Phase 1: Enolate Formation and Isotopic Alkylation
Objective: C-Alkylation of the malonate backbone with
Reagents:
-
Diethyl acetamidomalonate (DEAM): 1.1 equivalents (relative to
) -
Methyl Iodide-13C (
): 1.0 equivalent (Limiting Reagent) -
Sodium Ethoxide (NaOEt): 1.1 equivalents
-
Absolute Ethanol (EtOH): Solvent (Dry)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (
). -
Solvent Prep: Dissolve sodium metal (1.1 eq) in absolute ethanol to generate a fresh NaOEt solution. Alternatively, use commercial 21% NaOEt in EtOH.
-
Enolate Formation: Add Diethyl acetamidomalonate (1.1 eq) to the stirring NaOEt solution at room temperature. The solution will turn clear or slightly yellow as the enolate forms. Stir for 30 minutes.
-
Alkylation: Cool the mixture to 0°C. Add
(1.0 eq) dropwise via a syringe.-
Note:
is volatile (bp 42°C). Ensure the condenser is efficient (glycol coolant recommended).
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (60-70°C) for 3-4 hours.
-
Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane). The disappearance of the starting material spot indicates completion.
-
Workup: Evaporate the ethanol under reduced pressure. Resuspend the solid residue in water and extract with Ethyl Acetate (3x). Dry the organic layer over
and concentrate to yield the intermediate: Diethyl-2-acetamido-2-( C-methyl)malonate .
Phase 2: Global Deprotection (Hydrolysis & Decarboxylation)
Objective: Removal of ethyl esters and acetyl group, followed by thermal decarboxylation to yield the amino acid.
Reagents:
-
Concentrated Hydrochloric Acid (6M - 12M HCl)
Protocol:
-
Suspend the crude alkylated intermediate in 6M HCl (10 mL per gram of intermediate).
-
Heat to reflux (approx. 100-110°C) for 12-18 hours.
-
Concentrate the solution to dryness under vacuum to remove excess HCl. The residue is crude DL-Alanine-3-13C
HCl.
Phase 3: Purification & Isolation
Objective: Desalting and isolation of the free zwitterion.
Protocol:
-
Dissolve the crude hydrochloride salt in a minimum volume of distilled water.
-
Ion Exchange: Load onto a column containing Dowex 50W-X8 (H+ form) cation exchange resin.
-
Wash: Elute with distilled water until the effluent is neutral (removes anionic impurities and non-basic byproducts).
-
Elution: Elute the amino acid with 1M
. Ninhydrin stain can be used to track the amino acid fractions. -
Final Isolation: Combine active fractions and lyophilize (freeze-dry) to obtain DL-Alanine-3-13C as a white, fluffy powder.
-
Recrystallization (Optional): If higher purity is required, recrystallize from Water/Ethanol.
Quality Control & Characterization
The success of the synthesis is validated by the specific NMR signature of the Carbon-13 label.
| Analytical Method | Expected Signal / Observation | Mechanistic Insight |
| Doublet at | The methyl protons are split by the directly attached | |
| This large coupling constant is definitive proof of | ||
| Enhanced singlet at | Signal intensity will be 100x greater than natural abundance background. | |
| Mass Spectrometry | Shift of +1 Da compared to unlabeled Alanine (90.05 Da). |
Safety & Handling (Self-Validating Systems)
Methyl Iodide-13C (
-
Hazard: Potent alkylating agent, neurotoxin, and suspected carcinogen.[8]
-
Containment: Handle strictly in a certified fume hood.
-
Quenching: Keep a beaker of 10% aqueous Ammonium Hydroxide or Sodium Thiosulfate solution nearby. Any spills or contaminated glassware should be immediately immersed in this solution to destroy the alkyl halide.
-
Cold Trap: When concentrating reaction mixtures containing residual methyl iodide, use a liquid nitrogen trap to prevent release into the vacuum pump exhaust.
References
-
Organic Syntheses. "dl-Alanine." Org.[8][9][10] Synth.1929 , 9,[11] 4. [Link]
-
National Institutes of Health (NIH). "Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins." J Biomol NMR.2011 , 49(1), 17–29. [Link]
-
Organic Syntheses. "Methyl Iodide." Org.[8][9][10] Synth.1933 , 13,[8][12] 60. [Link]
Sources
- 1. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
DL-Alanine-3-13C metabolic tracer introduction
A Technical Guide for Metabolic Flux Analysis in Complex Systems
Part 1: Executive Summary & Tracer Architecture
DL-Alanine-3-13C (Methyl-13C-Alanine) represents a specialized class of metabolic tracers that bridges the gap between mammalian energetics and microbial anabolism. Unlike pure L-isomers used strictly for mammalian fluxomics, the racemic DL-mixture provides a unique dual-window into biological systems, particularly in microbiome-host co-metabolism and cost-efficient high-throughput screening .
This guide details the technical deployment of DL-Alanine-3-13C, focusing on the distinct metabolic fates of the L- and D-enantiomers and the rigorous interpretation of Mass Isotopomer Distributions (MIDs) derived from the C3-label.
The Isotopic Signature[1]
-
Chemical Formula: CH₃CH(NH₂)COOH
-
Label Position: Carbon-3 (Methyl group).[1]
-
Enrichment: >99 atom % 13C.[2]
-
Chirality: 50:50 mixture of L- and D-isomers.
Why Carbon-3? The C3 position is chemically non-labile during transamination, making it an ideal conserved marker for the carbon skeleton of pyruvate. Unlike C1 (carboxyl) labels which are frequently lost as CO₂ during decarboxylation events (e.g., Pyruvate Dehydrogenase complex), the C3 label is retained as it enters the TCA cycle as Acetyl-CoA (C2-labeled) or Oxaloacetate (C3-labeled).
Part 2: Metabolic Fates & Pathway Logic[1]
To accurately interpret data from DL-Alanine-3-13C, one must decouple the metabolic trajectories of its two enantiomers.
1. The L-Alanine Fate (Mammalian Energy Axis)
L-Alanine is rapidly transaminated to Pyruvate via Alanine Transaminase (ALT/GPT). The [3-13C] label tracks directly to [3-13C]Pyruvate. From there, it bifurcates:
-
Oxidative Decarboxylation (PDH): Pyruvate
Acetyl-CoA. The C3 methyl of pyruvate becomes the C2 methyl of Acetyl-CoA. -
Anaplerosis (PC): Pyruvate
Oxaloacetate.[1][3] The C3 methyl is retained as the C3 of Oxaloacetate. -
Gluconeogenesis: Pyruvate
Glucose. The label appears in C1 and C6 of glucose due to triose phosphate isomerization.
2. The D-Alanine Fate (Microbial/Specialized Axis)
-
Bacterial Anabolism: D-Alanine is a critical component of the peptidoglycan cell wall (NAM-NAG peptide cross-links). In microbiome studies, D-Alanine-3-13C enrichment in cell wall hydrolysates quantifies bacterial growth rates independent of host protein turnover.
-
Mammalian D-AAO: In kidney and liver tissues, D-amino acid oxidase (DAAO) converts D-Alanine to Pyruvate, releasing H₂O₂ and ammonia. Crucial Note: This converges with the L-pathway (producing labeled pyruvate) but generates oxidative stress, which can confound stress-response metabolic studies.
Visualization: The Dual-Fate Pathway
The following diagram illustrates the divergent and convergent pathways of DL-Alanine-3-13C.
Figure 1: Divergent metabolic fates of DL-Alanine-3-13C. Blue pathways indicate standard mammalian L-metabolism; Yellow indicates bacterial anabolism; Red indicates the convergent D-AAO pathway.
Part 3: Experimental Protocol (MFA Workflow)
This protocol is designed for GC-MS based Metabolic Flux Analysis in mammalian cell culture, assuming the researcher wishes to trace the L-component flux into the TCA cycle.
Phase 1: Experimental Design & Tracer Delivery[4]
-
Media Formulation: Prepare custom DMEM/RPMI lacking Alanine and Pyruvate.
-
Tracer Addition: Add DL-Alanine-3-13C to a final concentration of 0.5 – 2.0 mM.
-
Note: Since only 50% is L-isomer, ensure the L-concentration matches physiological requirements (e.g., if 0.4 mM L-Ala is standard, add 0.8 mM DL-Ala).
-
-
Equilibration: Culture cells for at least 3 doublings (steady-state MFA) or varying short time-points (0, 15, 30, 60 min) for dynamic flux (instationary MFA).
Phase 2: Quenching & Extraction
Critical Step:[5] Metabolism must be arrested instantly to prevent "scrambling" of isotopes.
-
Quench: Rapidly wash cells with ice-cold saline (0.9% NaCl).
-
Extract: Add 500 µL of -80°C 80% Methanol/20% Water .
-
Scrape & Collect: Scrape cells on dry ice; transfer lysate to a tube.
-
Phase Separation: Add chloroform (if lipid removal is required) or centrifuge at 14,000 x g for 10 min at 4°C to pellet protein/debris. Collect supernatant.
Phase 3: Derivatization (TBDMS Method)
For GC-MS, amino acids and TCA intermediates must be volatile. The TBDMS (tert-butyldimethylsilyl) method is preferred for its stability and distinct M-57 fragments.
-
Dry: Evaporate supernatant to dryness under nitrogen stream.
-
React: Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL Acetonitrile.
-
Incubate: Heat at 60°C for 60 minutes.
-
Analyze: Inject 1 µL into GC-MS (Splitless mode).
Part 4: Data Interpretation & Calculation[1][4][6][7]
Mass Isotopomer Distribution (MID)
The raw data from GC-MS will provide ion intensities for M+0 (unlabeled), M+1 (one 13C), etc.
| Metabolite | Fragment (TBDMS) | Target Carbons | Expected Label from Ala-3-13C |
| Alanine | m/z 260 (M-57) | C1, C2, C3 | M+1 (Direct tracer uptake) |
| Pyruvate | m/z 174 (M-57) | C1, C2, C3 | M+1 (Direct transamination) |
| Lactate | m/z 261 (M-57) | C1, C2, C3 | M+1 (LDH activity) |
| Citrate | m/z 459 (M-57) | All 6 carbons | M+1 (via Acetyl-CoA) or M+1 (via PC) |
| Glutamate | m/z 432 (M-57) | All 5 carbons | M+1 (1st turn TCA) |
Calculating Fractional Enrichment
To quantify the contribution of the tracer to the pool, calculate the Fractional Enrichment (FE):
-
: Abundance of isotopomer
. - : Number of carbon atoms in the fragment.
Correcting for Natural Abundance
Raw MS data includes natural 13C (1.1% per carbon). You must use a correction matrix (e.g., using software like IsoCor or MetaboAnalyst ) to strip natural abundance before calculating flux.
The "DL" Confounder Check: If you observe unexpectedly high M+0 Alanine in the intracellular pool despite high extracellular tracer, it may indicate that the D-Alanine is not being transported or metabolized, diluting the total pool measurement if your method does not separate chiral forms.
-
Solution: Use a chiral GC column (e.g., Chirasil-L-Val) to separate D- and L-Alanine peaks if specific isomer utilization rates are required.
Part 5: References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325. Link
-
Hiller, K., et al. (2013). MetaboAnalyst: a web server for metabolomic data analysis and interpretation. Nucleic Acids Research, 41(W1), W77–W83. Link
-
Konno, R. (2001). Rat D-amino-acid oxidase: structure, function, and regulation. Amino Acids, 20(1), 1-13. (Grounding for D-AAO activity in mammalian liver/kidney). Link
-
Takahashi, M., et al. (2018). Incorporation of D-alanine into the peptidoglycan of stationary-phase Staphylococcus aureus. Microbiology, 164(2), 178-186. (Application of D-Ala tracing). Link
-
Young, J. D., et al. (2011). 13C metabolic flux analysis of a dual-species microbial consortium. Metabolic Engineering, 13(6), 656-665. (Grounding for mixed species/DL tracing). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Tracing the Flow: A Technical Guide to 13C Stable Isotope Analysis in Metabolic Flux and Drug Discovery
Introduction: The "Movie" of Metabolism
In the landscape of drug discovery and systems biology, static metabolomics is akin to a photograph: it tells you what is present and how much, but it cannot tell you how fast it got there or where it is going. A tumor cell might have high intracellular lactate levels because it is producing it rapidly (Warburg effect) or because it has stopped excreting it. A static snapshot cannot distinguish between these diametrically opposed scenarios.
13C Stable Isotope Tracing transforms this photograph into a movie. By introducing a "heavy" carbon tracer, we can track the kinetics of metabolic pathways, quantify the rates of reaction (flux), and map the carbon fate within the complex network of cellular metabolism.[1][2]
This guide serves as a technical blueprint for implementing 13C tracing, moving from fundamental physics to actionable experimental protocols and flux modeling.
Fundamental Principles
The Physics of the Tracer
Carbon-13 (
-
Natural Abundance: In nature, carbon consists of ~98.9%
and ~1.1% . -
Mass Difference: This extra neutron adds ~1.00335 Da to the atomic mass. This mass shift is detectable by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2]
-
Kinetic Isotope Effect (KIE): Unlike Deuterium (
), which can significantly slow down reaction rates due to the primary KIE (bond breaking), has a negligible effect on enzymatic reaction rates. This ensures the tracer behaves biochemically identical to the natural substrate.
Isotopologues vs. Isotopomers
Precision in terminology is non-negotiable in fluxomics.
| Term | Definition | Detection Method |
| Isotopologue | Molecules that differ only in their isotopic composition (e.g., M+0 vs M+6 glucose). They have different masses. | Mass Spectrometry (MS) |
| Isotopomer | Isotopic isomers.[3] Molecules with the same number of | NMR or MS/MS (fragmentation) |
| Mass Isotopomer Distribution (MID) | The fractional abundance of each isotopologue (M+0, M+1... M+n) normalized to the total pool. | MS |
Experimental Workflow
The success of a 13C experiment relies on preserving the metabolic state at the exact moment of quenching.
Figure 1: The 13C Metabolic Flux Analysis Workflow. The transition from Culture to Quenching is the most critical step to prevent artifactual turnover of high-energy metabolites (ATP, NADPH).
Tracer Selection Strategy
-
[U-
]Glucose: The "Global Scout." Labels glycolysis, TCA cycle, Pentose Phosphate Pathway (PPP), and amino acid synthesis. Used for general metabolic profiling. -
[1,2-
]Glucose: Distinguishes between Glycolysis and the Oxidative PPP. (Oxidative PPP decarboxylation removes C1, losing the label). -
[U-
]Glutamine: Essential for studying TCA cycle anaplerosis, reductive carboxylation (common in hypoxia/cancer), and nucleotide biosynthesis.
Detailed Protocol: In Vitro [U-13C]Glucose Tracing
Target: Determining TCA Cycle Activity in Cancer Cells
Expert Insight: The most common failure mode is incomplete quenching, leading to ATP hydrolysis and alteration of the Energy Charge ratio.
Step 1: Preparation (Day 0)
-
Seed cells in 6-well plates.
-
Ensure cells are in the exponential growth phase (60-70% confluence) at the time of tracing. Over-confluent cells alter metabolism due to contact inhibition.
Step 2: The Labeling Pulse (Day 1)
-
Wash: Aspirate growth media. Rapidly wash 1x with warm PBS (37°C).
-
Label: Add specific media containing [U-
]Glucose (usually 10-25 mM) instead of natural glucose.-
Note: The media must be dialyzed FBS or charcoal-stripped FBS to remove unlabeled glucose/glutamine from the serum.
-
-
Incubate: For steady-state flux analysis, incubate for 24 hours (or at least 5x the doubling time). For kinetic flux profiling, harvest at multiple time points (e.g., 15m, 30m, 1h, 2h).
Step 3: Quenching & Extraction (The Critical Minute)
-
Quench: Place the plate on a bed of dry ice or submerge in liquid nitrogen vapor immediately after aspirating media.
-
Wash: (Optional but risky) Rapid wash with ice-cold ammonium acetate (150 mM) to remove extracellular tracer. Warning: PBS causes ion suppression in MS.
-
Extract: Add 80% Methanol / 20% Water (pre-chilled to -80°C). Volume: 500 µL per well.
-
Scrape: Scrape cells while keeping the plate on dry ice. Transfer lysate to Eppendorf tubes.
-
Cycle: Vortex vigorously (30s) -> Freeze in Liquid N2 -> Thaw on ice. Repeat 3x to rupture membranes.
-
Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Dry: Transfer supernatant to a new tube. Dry under nitrogen gas or SpeedVac (no heat).
Step 4: LC-MS Analysis
Reconstitute in LC-compatible solvent (e.g., 50% Acetonitrile). Analyze using HILIC (Hydrophilic Interaction Liquid Chromatography) to retain polar metabolites like amino acids and sugar phosphates. High-Resolution MS (Orbitrap or Q-TOF) is preferred to resolve
Data Analysis: From Peaks to Flux
Natural Abundance Correction (NAC)
Raw MS data includes "background"
-
The Algorithm: You must subtract the theoretical natural distribution based on the molecule's elemental formula.
-
Tools: IsoCor, AccuCor, or vendor software (e.g., TraceFinder).
-
Validation: An unlabeled control sample must show standard natural distribution (e.g., M+0 ~90%, M+1 ~5%).
Metabolic Flux Analysis (MFA)
Enrichment (
-
High Enrichment: Means the metabolite pool has turned over and been replaced by the tracer.
-
High Flux: The rate of flow. A small pool with high flux saturates quickly. A large pool with high flux saturates slowly.
-
Modeling: To derive flux, you must fit the MID data to a stoichiometric model using software like INCA (Isotopomer Network Compartmental Analysis) or Metabolic Flux Analysis packages in MATLAB/Python.
Figure 2: Carbon Transition Map. [U-13C]Glucose (M+6) generates M+3 Pyruvate. Entry into TCA via PDH creates M+2 Citrate. Anaplerosis from unlabeled Glutamine dilutes the label at α-Ketoglutarate, a key calculation point for flux modeling.
Applications in Drug Development[2]
Target Validation (The "Roadblock" Test)
If a drug targets an enzyme (e.g., Glutaminase inhibitor CB-839), static levels of Glutamate might remain normal due to compensatory uptake. However, 13C-Glutamine tracing will show a massive drop in the transfer of label from Glutamine to Glutamate and TCA intermediates.
-
Result: Validates the drug engages the target and inhibits flux in vivo.
Mechanism of Action (MoA)
-
Warburg Effect: Tumors ferment glucose to lactate even in oxygen. 13C-Glucose tracing quantifies the ratio of Lactate M+3 (glycolysis) vs. Citrate M+2 (oxidation).
-
Reductive Carboxylation: Under hypoxia or mitochondrial defect, cells run the TCA cycle backward (Gln -> aKG -> Citrate -> Lipids). This is distinctively visible as M+5 Citrate from [U-13C]Glutamine.
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology and Biotechnology. Link
-
Buescher, J. M., et al. (2015).[3] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell. Link
-
Su, X., et al. (2014). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. Link
-
Young, J. D. (2014).[4] INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. Link
Sources
Applications of 13C labeled amino acids in research
Advanced Applications of C-Labeled Amino Acids: From Structural Biology to Systems Metabolism
Executive Summary: The Isotopic Advantage
In the landscape of modern bioanalysis,
-
Quantitative Proteomics (SILAC): Enabling relative quantification of protein expression with sub-5% error rates.
-
Structural Biology (NMR): Extending the size limit of soluble proteins analyzable by NMR through methyl-TROSY techniques.
-
Metabolic Flux Analysis (
C-MFA): Providing the only direct measure of intracellular reaction rates (fluxes) in cancer metabolism and bioprocessing.
This guide synthesizes field-proven protocols and mechanistic insights for deploying
Quantitative Proteomics: The SILAC Workflow
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the gold standard for quantitative proteomics.[2][3] By metabolically incorporating
Mechanistic Principles
Trypsin, the protease of choice for bottom-up proteomics, cleaves C-terminal to Arginine (Arg) and Lysine (Lys).[3] By replacing natural Arg/Lys with
Table 1: Common
| Amino Acid | Label Configuration | Mass Shift ( | Application |
| L-Lysine | +6.0201 Da | Standard 2-plex SILAC | |
| L-Arginine | +6.0201 Da | Standard 2-plex SILAC | |
| L-Arginine | +10.0083 Da | Triple SILAC (Medium/Heavy) | |
| L-Tyrosine | +9.0302 Da | Signal Transduction (Phospho-Tyr) |
The "Arginine-to-Proline" Artifact
A critical causality often overlooked is the metabolic conversion of excess Arginine to Proline via the ornithine pathway.
-
Problem: If
C -Arg is converted to C-Pro, peptides containing Proline will show satellite peaks, diluting the quantification accuracy. -
Solution: Titrate Arginine concentration to the minimum required for growth (usually
28 mg/L for HeLa cells) or use Proline-auxotrophic cell lines.
Experimental Protocol: 2-Plex SILAC
Objective: Compare protein expression between Drug-Treated (Heavy) and Control (Light) cells.
-
Adaptation Phase: Culture cells in "Heavy" media (
C -Lys, C -Arg) and "Light" media (unlabeled) for at least 5-6 cell doublings.-
Validation: Check incorporation efficiency >95% via MS analysis of a test aliquot.
-
-
Perturbation: Treat "Heavy" cells with drug candidate; treat "Light" cells with vehicle (DMSO).
-
Lysis & Mixing: Lyse cells in denaturing buffer (e.g., 8M Urea). Quantify protein concentration (BCA assay). Mix Light and Heavy lysates at exactly 1:1 ratio.
-
Why here? Mixing before digestion removes variability from pipetting, digestion efficiency, and LC injection.
-
-
Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin (1:50 enzyme:protein ratio) overnight.
-
LC-MS/MS: Analyze using high-resolution MS (e.g., Orbitrap).
-
Data Analysis: Calculate Heavy/Light (H/L) ratios for each peptide.
Visualization: SILAC Workflow
Caption: Figure 1: SILAC workflow ensuring minimal technical variance by mixing samples immediately after lysis.
Metabolic Flux Analysis ( C-MFA)
While static metabolomics measures concentration,
Tracer Selection Logic
The choice of
-
[U-
C ] Glucose: Universally labels glycolysis and TCA cycle intermediates. Best for global flux estimation. -
[1,2-
C ] Glucose: Specifically distinguishes flux through the Pentose Phosphate Pathway (PPP) vs. Glycolysis. -
[U-
C ] Glutamine: Essential for tracing anaplerosis and reductive carboxylation in hypoxic tumor cells.
Protocol: Steady-State C-MFA
-
Media Prep: Prepare glucose-free/glutamine-free media and reconstitute with specific
C-tracer. -
Labeling: Switch cells to labeled media.
-
Critical Step: Determine "Isotopic Steady State." For glycolysis, this is minutes; for TCA cycle amino acids, it may be 24-48 hours.
-
-
Quenching: Rapidly wash cells with ice-cold saline and quench metabolism using -80°C 80% Methanol.
-
Why? Prevents turnover of ATP and labile metabolites during harvesting.
-
-
Derivatization & GC-MS: Derivatize amino acids (e.g., TBDMS) to make them volatile. Analyze Mass Isotopomer Distributions (MIDs).[5]
-
Computational Modeling: Use software (e.g., INCA, Metran) to fit the MIDs to a metabolic network map using the Elementary Metabolite Unit (EMU) framework.
Visualization: Carbon Atom Mapping
Caption: Figure 2: Fate of carbon atoms from [1,2-13C] Glucose. Loss of C1 (blue dot) indicates flux through the Oxidative PPP.
Structural Biology: Methyl-TROSY NMR
For large proteins (>100 kDa), traditional uniform
The Methyl-TROSY Effect
Methyl groups (
-
Isoleucine (
1) -
Leucine (
1, 2) [6] -
Valine (
1, 2)
This technique, combined with Transverse Relaxation-Optimized Spectroscopy (TROSY), allows for the observation of side-chain dynamics in membrane proteins and large complexes (e.g., the Proteasome).
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3][7] Molecular & Cellular Proteomics. Link
-
Antoniewicz, M. R. (2018).[8] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. Link
-
Ruschak, A. M., & Kay, L. E. (2010). Methyl groups as probes of structure and dynamics in protein NMR spectroscopy. Journal of Biomolecular NMR. Link
-
Bermejo-Alvarez, P., et al. (2010). 13C-metabolic flux analysis of embryo metabolism. Analytical Chemistry. Link
-
Cambridge Isotope Laboratories. (2023). SILAC Protein Quantitation Kits & Reagents. Link
Sources
- 2. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ckgas.com [ckgas.com]
- 8. semanticscholar.org [semanticscholar.org]
DL-Alanine-3-13C for studying amino acid metabolism
Technical Deep Dive: DL-Alanine-3-13C in Metabolic Flux Analysis
Part 1: Introduction & Chemical Basis
The Isotopic Probe: DL-Alanine-3-13C
DL-Alanine-3-13C is a stable isotope-labeled racemic mixture of alanine where the methyl carbon (position 3) is replaced with Carbon-13 (
In standard metabolic flux analysis (MFA), carboxyl carbons are frequently lost as
The "DL" Factor: A Dual-System Probe The use of a racemic mixture (DL) rather than pure L-alanine is a critical experimental choice that requires specific justification. It serves two primary high-level applications:
-
Host-Microbiome Interaction: L-Alanine is metabolized by the mammalian host via Alanine Transaminase (ALT). D-Alanine is selectively utilized by gut microbiota for peptidoglycan cell wall synthesis or metabolized by specific mammalian D-amino acid oxidases (DAAO).
-
Cost-Effective Total Flux: For broad metabolic screening where stereospecificity is secondary to total carbon pool turnover, DL-mixtures provide a cost-efficient alternative, provided the investigator accounts for D-isomer accumulation or excretion.
Part 2: Metabolic Fate & Pathways[3][4]
The utility of DL-Alanine-3-13C relies on the bifurcation of its metabolism based on stereochemistry.
L-Alanine-3-13C Pathway (Mammalian Dominant)
-
Entry: Transported via ASCT1/2 or SNAT transporters.
-
Transamination: Converted to Pyruvate-3-13C by Alanine Transaminase (ALT/GPT).
-
TCA Entry (The Critical Junction):
-
Oxidative: Pyruvate-3-13C
Acetyl-CoA-2-13C (via PDH). This enters the TCA cycle, labeling Citrate at specific positions. -
Anaplerotic: Pyruvate-3-13C
Oxaloacetate-3-13C (via Pyruvate Carboxylase).
-
D-Alanine-3-13C Pathway (Microbial/Specialized)
-
Bacterial Fate: Incorporated directly into the pentapeptide side chain of peptidoglycan (cell wall).
-
Mammalian Fate (DAAO): In the kidney and brain, D-Amino Acid Oxidase (DAAO) converts D-Alanine to Pyruvate, Ammonia, and Hydrogen Peroxide (
). This pathway is often used to study oxidative stress or renal toxicity.
Visualization: The Bifurcated Metabolic Map
Caption: Metabolic bifurcation of DL-Alanine-3-13C. L-isomer fuels TCA; D-isomer targets bacteria or ROS.
Part 3: Experimental Protocol (LC-MS Flux Analysis)
Objective: To quantify the fractional enrichment of downstream metabolites (Pyruvate, Lactate, TCA intermediates) following DL-Alanine-3-13C administration.
Pre-requisite: Ensure your LC-MS method can distinguish between D and L isomers if chiral separation is required (using a chiral column like Astec CHIROBIOTIC). If total pool enrichment is the goal, a standard C18 column is sufficient.
Step 1: Experimental Setup & Dosing
-
Cell Culture: Seed cells (e.g., HEK293, HepG2) in 6-well plates.
-
Tracer Media Preparation: Reconstitute DL-Alanine-3-13C in glucose-free/glutamine-free DMEM (or relevant media) to a final concentration of 0.5 - 2.0 mM.
-
Expert Insight: If studying glucose independence, ensure Alanine is the sole carbon source. If studying anaplerosis, maintain physiological glucose (5 mM).
-
-
Pulse Labeling: Replace standard media with Tracer Media. Incubate for 1h, 6h, or 24h depending on metabolic turnover rates.
Step 2: Quenching & Extraction (The "Stop" Signal)
Metabolism is fast. Poor quenching leads to artifactual data.
-
Rapid Wash: Aspirate media. Wash once with ice-cold saline (0.9% NaCl) . Do not use PBS if analyzing phosphates (ion suppression).
-
Quench: Immediately add 80% Methanol / 20% Water (pre-chilled to -80°C). Use 1 mL per
cells. -
Scrape & Collect: Scrape cells on dry ice. Transfer lysate to Eppendorf tubes.
-
Lysis: Vortex vigorously (30s). Freeze-thaw cycle (Liquid
37°C bath) x3 to ensure membrane rupture. -
Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
Step 3: LC-MS/MS Acquisition
-
Instrument: Q-Exactive or Triple Quadrupole (QQQ).
-
Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar amino acids and TCA intermediates.
-
Column: ZIC-pHILIC (Merck) or Amide XBridge (Waters).
-
-
Mass Spec Settings:
-
Mode: Negative Ion Mode (for TCA intermediates), Positive Ion Mode (for Amino Acids).
-
Scan Range: 70–1000 m/z.
-
Part 4: Data Presentation & Analysis
Calculating Fractional Enrichment
Raw data from the mass spectrometer provides ion intensities for isotopologues (
Table 1: Expected Mass Shifts for Key Metabolites (Alanine-3-13C Precursor)
| Metabolite | Parent Mass (M+0) | Expected Shift (M+1) | Pathway Indicator |
| Alanine | 89.047 | +1.003 Da | Direct uptake of tracer |
| Pyruvate | 87.011 | +1.003 Da | Transamination (ALT/DAAO) |
| Lactate | 89.024 | +1.003 Da | LDH Activity (Warburg Effect) |
| Citrate | 191.019 | +1.003 (via PC) / +1.003 (via PDH) | TCA Cycle Entry |
| Glutamate | 146.045 | +1 or +2 Da | TCA Cycle Turnover (multiple turns) |
Part 5: Analytical Modalities (NMR vs. MS)
While Mass Spectrometry (MS) is the workhorse for flux analysis, Nuclear Magnetic Resonance (NMR) offers unique advantages for DL-Alanine-3-13C.
1. Proton-Decoupled 13C-NMR:
-
Advantage: Can distinguish the position of the label without fragmentation.
-
Chemical Shift: The methyl carbon (
) of alanine resonates at ~17.0 ppm .[1] Upon conversion to Pyruvate-3-13C, the shift moves to ~27.0 ppm . -
Application: This is the gold standard for verifying the purity of the DL-mixture and ensuring no label scrambling occurred during storage.
2. Hyperpolarized MRI (Contextual Note):
While [1-13C]Pyruvate is the clinical standard for hyperpolarized MRI, [1-13C]Alanine is often used as a contrast agent to image the reverse reaction (Alanine
Part 6: References
-
BenchChem. (2025).[1][2] D-Alanine-3-13C Based Metabolic Flux Analysis. Retrieved from
-
National Institutes of Health (NIH). (2026). Comparative evaluation of hyperpolarized [13C]pyruvate and [13C]lactate for imaging neuronal and glioma metabolism. PubMed Central. Retrieved from
-
Cambridge Isotope Laboratories. (2025). L-Alanine (13C3, 99%; 15N, 99%) Product Specification.[3] Retrieved from
-
Proceedings of the National Academy of Sciences (PNAS). (2008). Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. Retrieved from
-
Vanderbilt University. (2024). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Retrieved from
Sources
Metabolic Tracing with DL-Alanine-3-13C: Dual-Pathway Flux Analysis in Microbial and Mammalian Systems
Executive Summary
DL-Alanine-3-13C is a stable isotope tracer comprising a racemic mixture of L- and D-enantiomers, labeled at the methyl carbon (
This guide details the technical application of DL-Alanine-3-13C for two distinct but often overlapping objectives:
-
L-Alanine Fate: Tracing central carbon metabolism (TCA cycle, Gluconeogenesis) via the Pyruvate node.
-
D-Alanine Fate: Probing bacterial cell wall synthesis (peptidoglycan dynamics) or mammalian D-amino acid oxidase (DAAO) activity.
Part 1: Chemical & Isotopic Properties[2][3][4][5]
The Tracer Profile
-
Chemical Formula:
-
Label Position: Carbon-3 (Methyl group).[2]
-
Enrichment: Typically >99 atom %
. -
Racemic Composition: ~50% L-Alanine / ~50% D-Alanine.
The "Methyl-Tag" Advantage
Unlike C1-labeled substrates (which are frequently lost as
Part 2: Metabolic Fate & Pathway Mapping
The utility of DL-Alanine-3-13C lies in its bifurcation. The L-isomer is rapidly transaminated to pyruvate, while the D-isomer follows a slower, organism-dependent oxidative or synthetic pathway.
The Bifurcation Logic
-
Pathway A (L-Isomer): Enters the cytosolic pyruvate pool via Alanine Transaminase (ALT/GPT). From there, it tracks glycolysis/gluconeogenesis balance and mitochondrial oxidation.
-
Pathway B (D-Isomer - Bacteria): Directly incorporated into the peptidoglycan layer (cell wall) via D-Ala-D-Ala ligase, serving as a specific marker for bacterial growth and antibiotic resistance.
-
Pathway C (D-Isomer - Mammals): Metabolized in the kidney/brain by D-Amino Acid Oxidase (DAAO) into Pyruvate, Ammonia, and
.[3]
Visualization of Metabolic Flux
The following diagram illustrates the differential fate of the C3 label in a mixed system (e.g., gut microbiome or infection model).
Figure 1: Differential metabolic fate of DL-Alanine-3-13C. Note the divergence where L-Ala fuels the TCA cycle (Red) while D-Ala targets bacterial cell walls (Green) or is oxidized by DAAO.
Part 3: Analytical Methodologies
Differentiating Anaplerosis vs. Oxidation
A critical application of the C3 label is distinguishing how pyruvate enters the TCA cycle.
| Entry Enzyme | Pathway | Carbon Transition | Resulting Label Position |
| Pyruvate Dehydrogenase (PDH) | Oxidation | Pyr(C3) | Methyl group of Acetyl-CoA |
| Pyruvate Carboxylase (PC) | Anaplerosis | Pyr(C3) | Methylene group of OAA |
Why this matters: In gluconeogenic tissues (liver) or cancer cells, the ratio of PC/PDH flux is a key determinant of metabolic plasticity. The C3 label allows this calculation via isotopomer analysis (NMR) or mass isotopologue distribution (MS).[4]
NMR vs. Mass Spectrometry Readouts
| Feature | NMR Spectroscopy ( | Mass Spectrometry (GC/LC-MS) |
| Detection Basis | Magnetic environment of the | Mass-to-charge ratio (m/z) shift. |
| Key Signal | ~17-19 ppm (Alanine C3)~26 ppm (Pyruvate C3) | M+1 shift in Alanine/Pyruvate fragments. |
| Isomer Specificity | Can resolve D vs L if chiral shift reagents are used. | Requires chiral column chromatography to separate D/L. |
| Sensitivity | Lower (requires mM concentrations or hyperpolarization). | High (picomolar sensitivity). |
Part 4: Experimental Protocol (Mammalian Co-Culture)
Scenario: Investigating metabolic crosstalk in a hepatocyte cell line infected with bacteria, using DL-Alanine-3-13C to trace host TCA flux and bacterial proliferation simultaneously.
Workflow Diagram
Figure 2: Experimental workflow for dual-tracing using DL-Alanine-3-13C. The extraction phase separates soluble TCA metabolites (Host) from insoluble peptidoglycan (Bacteria).
Step-by-Step Methodology
1. Media Preparation:
-
Use custom DMEM/RPMI lacking Alanine.
-
Add DL-Alanine-3-13C to a final concentration of 1-5 mM.
-
Critical Control: Run a parallel plate with unlabeled DL-Alanine to establish natural abundance baselines.
2. Incubation & Quenching:
-
Incubate cells for steady-state (typically 12-24h) or kinetic timepoints (0, 15, 30, 60 min).
-
Quench: Rapidly wash with ice-cold saline, then add 80% MeOH (pre-chilled to -80°C). This stops all enzymatic activity immediately, preventing L
Pyruvate interconversion during harvest.
3. Extraction & Separation:
-
Perform a chloroform/methanol/water extraction.
-
Supernatant (Polar): Contains free amino acids, pyruvate, and TCA intermediates (Citrate, Malate).
-
Pellet (Insoluble): Contains proteins and bacterial peptidoglycan. To access the D-Alanine in the cell wall, perform acid hydrolysis (6N HCl, 110°C, 24h) on the pellet.
4. Derivatization (GC-MS):
-
For Soluble Metabolites: Use MTBSTFA (TBDMS derivatives). This is preferred over TMS because the TBDMS fragments are more stable and retain the carbon backbone integrity.
-
For Chiral Separation: If distinguishing free D-Ala vs L-Ala in the supernatant is required, use a chiral column (e.g., Chirasil-L-Val) or chiral derivatizing agent (e.g., Marfey’s reagent) before LC-MS analysis.
Part 5: Data Interpretation & Calculation[4][9]
Mass Isotopomer Distribution (MID)
For a metabolite
Equation for Fractional Enrichment (
Correcting for the "D" Background
If your system (e.g., mammalian cells) does not metabolize D-Alanine efficiently, the D-isomer acts as an inert pool in the media.
-
Correction Factor: The effective enrichment of the metabolically active pool (L-Alanine) is effectively doubled compared to the total media concentration if D-Ala is inert.
-
Warning: If DAAO is active (kidney/liver), this assumption fails. You must measure intracellular D-Ala levels to confirm.
References
-
Slupsky, C. M., et al. (2010). "Urine metabolite analysis offers potential early diagnosis of acute kidney injury." Clinical Chemistry. Link
-
Cava, F., et al. (2011). "D-amino acids control bacterial cell wall remodeling and signaling." Science. Link
-
Hiller, K., & Metallo, C. M. (2013). "Profiling metabolic networks to study cancer metabolism." Current Opinion in Biotechnology. Link
-
Konno, R. (2001). "Rat D-amino-acid oxidase." Methods in Enzymology. Link
-
Wiechert, W. (2001). "13C metabolic flux analysis." Metabolic Engineering. Link
Sources
Technical Guide: DL-Alanine-3-13C in Bacterial Cell Wall Synthesis Studies
Executive Summary
The bacterial cell wall, specifically the peptidoglycan (PG) layer, remains a primary target for next-generation antibiotics. While standard metabolomics rely on mass spectrometry, the structural elucidation of the cell wall in its native, hydrated state requires Solid-State Nuclear Magnetic Resonance (ssNMR) .
DL-Alanine-3-13C (labeling the methyl group) is a high-utility isotopic probe. Unlike carbonyl (C1) or alpha-carbon (C2) labeling, the methyl (C3) label offers a unique rotational freedom that acts as a reporter for molecular dynamics . It allows researchers to distinguish between the rigid, cross-linked core of the peptidoglycan and the mobile, uncross-linked D-Ala-D-Ala termini—the specific binding sites for glycopeptide antibiotics like Vancomycin.
This guide details the mechanistic rationale, experimental protocols, and analytical workflows for utilizing DL-Alanine-3-13C to map cell wall architecture and quantify drug-target engagement.
Part 1: Mechanistic Basis & Isotope Strategy
Why DL-Alanine-3-13C?
The choice of the DL-racemate labeled at the C3 (methyl) position is deliberate and serves three distinct analytical purposes:
-
Dual-Position Labeling: Bacteria utilize L-Alanine in the first position of the PG stem peptide and D-Alanine (converted from L-Ala via alanine racemase) in the fourth and fifth positions. Using a DL-mix ensures saturation of the entire alanine pool without relying solely on the racemase efficiency, or allows tracking of racemase activity if used in conjunction with inhibitors.
-
Dynamic Filtering (The Methyl Advantage): In ssNMR, the methyl group rotates rapidly (
rotation). This motion averages the chemical shift anisotropy (CSA) differently than the rigid backbone. By exploiting relaxation filters ( or ), researchers can spectrally separate the mobile D-Ala termini (uncross-linked) from the rigid cross-linked stems. -
Signal Resolution: The methyl region (15–25 ppm) of the carbon spectrum is significantly less crowded than the carbonyl region (170–180 ppm), simplifying assignment in complex whole-cell samples.
Peptidoglycan Biosynthetic Pathway
Understanding where the label incorporates is vital for interpreting spectral data. The label enters the cytosol, participates in the racemization equilibrium, and is ligated into the D-Ala-D-Ala dipeptide before integration into Lipid II.
Figure 1: Metabolic fate of DL-Alanine-3-13C. The isotope labels both the L-Ala at position 1 and the D-Ala-D-Ala terminus, providing reporters at both the "anchor" and the "reactive" ends of the peptide stem.
Part 2: Experimental Design & Protocols
Media Formulation (Defined vs. Complex)
Critical Rule: Never use undefined complex media (e.g., LB, TSB) for quantitative isotopic labeling. The abundance of natural abundance alanine in yeast extract/tryptone will dilute the 13C label below the detection limit.
-
Recommended: M9 Minimal Media supplemented with glucose, vitamins, and the DL-Alanine-3-13C (50–100 mg/L) .
-
Auxotrophy Strategy: For cleaner spectra, use an alanine auxotroph (
) strain. This forces 100% incorporation of the exogenous label.
Protocol: Whole-Cell Labeling and PG Isolation
This protocol ensures the isolation of the cell wall sacculus free from protein contaminants, which would otherwise obscure the PG signal in NMR.
Step 1: Culture & Labeling
-
Inoculate M9 minimal media containing 50 mg/L DL-Alanine-3-13C with a 1% overnight culture.
-
Incubate at 37°C with shaking until Mid-Log Phase (
).-
Note: Harvesting at stationary phase results in higher cross-linking and different PG architecture. Mid-log represents active synthesis.
-
-
Harvest cells by centrifugation (6,000 x g, 10 min, 4°C). Wash 2x with cold saline (0.85% NaCl).
Step 2: The "Boiling SDS" Extraction (Crucial Step) Purpose: To solubilize membranes and denature/remove all non-covalently bound proteins/enzymes, halting autolysin activity immediately.
-
Resuspend cell pellet in 4% SDS (sodium dodecyl sulfate) solution (boiling).
-
Boil with stirring for 30–60 minutes.
-
Allow to cool to room temperature.
-
Centrifuge (high speed: 40,000 x g, 30 min) to pellet the sacculi. The pellet should look translucent/glassy.
-
Wash: Resuspend in water and centrifuge. Repeat at least 5-6 times to remove all traces of SDS (SDS signals will contaminate NMR spectra).
Step 3: Enzymatic Cleanup (Optional but Recommended)
-
Treat resuspended pellet with Pronase E or Trypsin (incubate overnight at 37°C) to digest covalently bound lipoproteins (Braun’s lipoprotein).
-
Boil again in 1% SDS to remove the enzyme.
-
Wash exhaustively with water.
-
Lyophilize the pellet to obtain the dry 13C-labeled peptidoglycan powder.
Part 3: Analytical Modalities
Solid-State NMR (The Gold Standard)
The primary application of this isotope is in Magic Angle Spinning (MAS) NMR.
| Experiment | Purpose | Mechanism |
| 13C CP-MAS | Structural Fingerprint | Cross-Polarization enhances 13C signal from protons. Shows all rigid carbons. Used to verify incorporation and overall PG structure.[1][2] |
| Dipolar Dephasing | Mobility Filter | A delay is inserted before acquisition. Rigid carbons (cross-linked stems) dephase and disappear. Mobile carbons (uncross-linked D-Ala methyls) remain visible. |
| REDOR | Distance Measurement | Rotational Echo Double Resonance. Measures the distance between the 13C-Methyl and a heteroatom (e.g., 15N-Glycine or 19F-Drug).[1] |
The REDOR Application: If you co-label with 15N-Glycine , you can measure the distance between the stem alanine (13C) and the cross-bridge glycine (15N).[3]
-
Interpretation: A specific distance confirms the cross-link geometry. Changes in this distance upon drug binding indicate a conformational shift.
LC-MS Validation
While NMR provides 3D structure, Mass Spectrometry provides composition.
-
Digest the labeled PG with Mutanolysin (cleaves the glycan backbone).
-
Reduce with Sodium Borohydride.
-
Analyze muropeptides via LC-MS.
-
Data Check: Look for the +1 Da mass shift (per labeled carbon) in the muropeptide peaks to calculate % incorporation efficiency.
Part 4: Case Study - Vancomycin Mechanism
Scenario: Determining how Vancomycin binds to the cell wall of Staphylococcus aureus.
Experimental Setup:
-
Sample A: S. aureus grown with DL-Alanine-3-13C (Cell Wall Only).
-
Sample B: Sample A + Vancomycin (fluorinated derivative or standard).
-
Technique: 13C{19F} REDOR or Chemical Shift Perturbation.
Workflow Diagram:
Figure 2: Experimental workflow for detecting drug-target interaction. Loss of methyl mobility (Dynamics) or specific dephasing (REDOR) confirms binding.
Expected Results:
-
Free Cell Wall: The D-Ala-D-Ala methyl signal (approx 19 ppm) is sharp and has a long T2 relaxation time (mobile).
-
Drug-Bound: Upon Vancomycin binding, the D-Ala-D-Ala terminus becomes rigid (locked into the binding pocket). The methyl peak broadens significantly, and the T2 decreases. This "freezing" of the methyl dynamics is the definitive signature of drug engagement.
References
-
Schaefer, J., et al. (2013).[1][4] "Staphylococcus aureus peptidoglycan stem packing by rotational-echo double resonance NMR spectroscopy." Biochemistry, 52(21), 3651-3659.[1] Link
-
Kim, S. J., et al. (2008). "Structure of the cell wall of Staphylococcus aureus by 13C{15N} rotational-echo double-resonance NMR." Biochemistry, 47(10), 3218-3225. Link
-
Vollmer, W., et al. (2008). "Bacterial peptidoglycan: architecture, complex structure, and function." FEMS Microbiology Reviews, 32(2), 149-167. Link
-
Kern, T., et al. (2008). "Dynamics characterization of fully hydrated bacterial cell walls by solid-state NMR: evidence for cooperative binding of metal ions." Journal of the American Chemical Society, 130(17), 5618-5619. Link
-
Cegelski, L., & Schaefer, J. (2006). "NMR determination of the site of vancomycin binding in the cell wall of Staphylococcus aureus." Biochemistry, 45(38), 11390-11395. Link
Sources
- 1. Staphylococcus aureus peptidoglycan stem packing by rotational-echo double resonance NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solid-state NMR analysis of unlabeled fungal cell walls from Aspergillus and Candida species - PMC [pmc.ncbi.nlm.nih.gov]
DL-Alanine-3-13C supplier and pricing
This is a comprehensive technical guide designed for researchers and drug development professionals. It prioritizes actionable procurement data, rigorous synthesis methodologies, and validated experimental applications.
Procurement, Synthesis, and Advanced Application Protocols
Executive Summary & Strategic Value
DL-Alanine-3-13C (Alanine labeled at the methyl carbon with 13C) is a critical isotopic standard used in solid-state NMR (ssNMR) for probing backbone dynamics and in metabolic flux analysis (MFA) to trace methyl group transfer.
While the L-isomer is the biological standard, the DL-racemate offers a strategic cost advantage (approx. 50-60% lower cost ) for applications where chirality is secondary or resolvable, such as:
-
Solid-State NMR: Where racemic crystal lattices are studied or specific dynamic modes are independent of chirality.
-
Small Molecule Synthesis: As a raw material for non-chiral scaffolds.
-
Racemase Assays: Direct measurement of alanine racemase activity.
Market Landscape: Suppliers & Pricing
Current as of Q1 2026. Prices are estimates based on standard catalog listings and may vary by region/contract.
The market is dominated by Cambridge Isotope Laboratories (CIL) and Sigma-Aldrich (Merck) . The DL-form is frequently listed under specific catalog numbers distinct from the L-form.
Comparative Supplier Table
| Supplier | Product Code | Description | Enrichment | Pack Size | Est. Price (USD) | Lead Time |
| Cambridge Isotope Labs (CIL) | CLM-707 | DL-Alanine (3-13C, 99%) | 99% 13C | 1 g | $470 - $500 | Stock |
| Sigma-Aldrich (Merck) | 485543 | DL-Alanine-13C3 (Uniform)* | 99% 13C | 1 g | $600 - $750 | Stock |
| Eurisotop | CLM-707 | DL-Alanine (3-13C, 99%) | 99% 13C | 1 g | €471 | Stock |
| CIL (L-Isomer Ref) | CDLM-8649 | L-Alanine (3-13C, 99%) | 99% 13C | 1 g | $1,088 | Stock |
Critical Procurement Note: Be vigilant regarding the labeling pattern. Many catalogs push Uniformly Labeled (U-13C3) or L-Isomer stocks by default.
Specify: "3-13C" (Methyl label only).
Verify: CAS 131157-42-1 (Labeled DL-form) vs 65163-25-9 (Labeled L-form).
Technical Specifications & Quality Attributes
To ensure experimental reproducibility, the material must meet the following rigorous standards.
| Attribute | Specification | Criticality |
| Chemical Formula | Identity | |
| CAS Number | 131157-42-1 (Labeled) | Verification |
| Isotopic Enrichment | ≥ 99 atom % 13C | Sensitivity in NMR/MS |
| Chemical Purity | ≥ 98% (Chiral: 50/50 Racemic) | Prevention of side-reactions |
| Impurity Profile | Sarcosine (N-Methylglycine) < 0.1% | HIGH RISK: Common byproduct of methyl-iodide synthesis routes.[1] |
| Melting Point | 289–295 °C (dec.) | Physical verification |
Synthesis & Manufacturing Insight
Understanding the synthesis route allows you to predict potential impurities (like Sarcosine) that standard COAs might miss.
Route A: Acetamidomalonate Alkylation (Classic)
This is the industry standard for producing DL-Alanine-3-13C. It involves the alkylation of diethyl acetamidomalonate with [13C]Methyl Iodide .
Mechanism:
-
Deprotonation: Sodium ethoxide generates the enolate of diethyl acetamidomalonate.
-
Alkylation: Nucleophilic attack on
. -
Hydrolysis/Decarboxylation: Acid hydrolysis removes protecting groups and one carboxyl group, yielding the racemic amino acid.
Route B: Strecker Synthesis
Uses [2-13C]Acetaldehyde (from [1-13C]Acetyl Chloride reduction).
-
Reaction with
and yields the aminonitrile. -
Hydrolysis yields DL-Alanine-3-13C.
Synthesis Workflow Diagram
Visualizing the Acetamidomalonate pathway and critical QC checkpoints.
Figure 1: Industrial synthesis workflow via the Acetamidomalonate route. Note the critical purification step to remove N-methylated byproducts.
Application Protocols
Protocol A: Solid-State NMR (Dynamics Analysis)
DL-Alanine-3-13C is frequently used to calibrate Magic Angle Spinning (MAS) probes or study methyl rotation dynamics in protein complexes.
Step-by-Step Workflow:
-
Sample Prep: Mix 10 mg DL-Alanine-3-13C with target peptide/lipid at molar ratio 1:1 if co-crystallizing, or use pure for calibration.
-
Packing: Pack into a 3.2 mm or 4 mm Zirconia rotor. Ensure tight packing to prevent rotor imbalance.
-
Pulse Sequence: Use a CP-MAS (Cross-Polarization Magic Angle Spinning) sequence.
-
Contact Time: 1–2 ms (optimized for methyl transfer).
-
Spinning Speed: 10–12 kHz.
-
Decoupling: SPINAL-64 or TPPM (80–100 kHz).
-
-
Data Acquisition:
-
Set 13C transmitter offset to ~20 ppm (Methyl region).
-
Acquire 128–256 scans.
-
-
Analysis: The methyl peak should appear at ~19-20 ppm . Line width analysis at varying temperatures (200K – 300K) reveals methyl rotation rates and activation energy (
).
Protocol B: Metabolic Flux Analysis (MFA)
Note: While L-Alanine is standard, DL is used in bacterial systems containing Alanine Racemase (Alr).
Logic:
Tracing the
Figure 2: Metabolic fate of the C3-methyl label entering the TCA cycle.
Quality Control & Verification
Before using a new batch of DL-Alanine-3-13C, validate it using this rapid protocol to ensure it is not the L-isomer (if chirality matters) and is free of chemical impurities.
-
Isotopic Enrichment Check (MS):
-
Technique: LC-MS (ESI+).
-
Expectation: M+1 peak (m/z 91.1) should be >99% of the total alanine signal relative to M+0 (m/z 90.1).
-
-
Chiral Purity Check (Polarimetry):
-
Dissolve in 1M HCl (c=2).
-
Specification: Specific Rotation
should be 0° (±0.5°). -
Note: Pure L-Alanine-3-13C would read approx +14.5°.[2]
-
-
Sarcosine Detection (1H-NMR):
-
Run 1H-NMR in
. -
Look for a singlet at ~2.7 ppm (N-Methyl group of Sarcosine). This is a common contaminant from the methyl iodide synthesis route.
-
References
-
Cambridge Isotope Laboratories (CIL). Product Catalog: DL-Alanine (3-13C, 99%) - CLM-707. Retrieved from
-
Sigma-Aldrich (Merck). Stable Isotopes: L-Alanine-3-13C and DL-Alanine Derivatives. Retrieved from
-
Organic Syntheses. Synthesis of dl-Alanine via Strecker and Acetamidomalonate Routes. Coll. Vol. 1, p. 21. Retrieved from
-
Tuzi, S., Naito, A., & Saitô, H. (1993). A high-resolution solid-state 13C-NMR study on [3-13C]Ala-labelled bacteriorhodopsin. European Journal of Biochemistry. Retrieved from
-
National Institutes of Health (NIH). Solid state NMR structural characterization of self-assembled peptides with selective 13C labeling. PMC Article. Retrieved from
Sources
Methodological & Application
How to use DL-Alanine-3-13C in cell culture
Application Note: Metabolic Tracing and Flux Analysis using DL-Alanine-3-13C in Mammalian Cell Culture
Executive Summary
This guide details the specific application of DL-Alanine-3-13C (racemic mixture, methyl-labeled) for metabolic flux analysis (MFA) in mammalian cell culture.[1] While L-Alanine is the standard biological enantiomer, the use of DL-Alanine-3-13C is a cost-effective strategy for specific tracing applications, provided the researcher accounts for the distinct metabolic fates of the L- and D-isomers.[1]
Key Technical Distinction:
-
L-Alanine-3-13C: Rapidly assimilated into the pyruvate pool via Alanine Transaminase (ALT) and incorporated into proteins.[1]
-
D-Alanine-3-13C: Generally metabolically inert in most mammalian cell lines (e.g., CHO, HEK293, HeLa) but can be oxidized to pyruvate in tissues expressing D-amino acid oxidase (DAO), such as kidney and liver hepatocytes.[1]
Core Application: Tracing the Glucose-Alanine Cycle , quantifying Pyruvate Carboxylase (PC) vs. Pyruvate Dehydrogenase (PDH) flux, and assessing Anaplerosis .[1]
Part 1: Scientific Foundation & Mechanism[1]
The "DL" Factor: Differential Metabolism
When using a racemic mixture (DL), you are effectively introducing two distinct tracers simultaneously.[1] Understanding their divergence is critical for accurate data interpretation.[1]
-
The Active Tracer (L-Isomer): ~50% of your input.[1][2] It enters the cell via System A (SLC38A2) or System L transporters. Intracellularly, it is reversibly converted to Pyruvate-3-13C by ALT (GPT), transferring the nitrogen to alpha-ketoglutarate to form glutamate.[1]
-
The Passive/Specific Tracer (D-Isomer): ~50% of your input.[1][2] In most cancer cell lines, D-Alanine is not significantly metabolized and does not incorporate into proteins.[1] It effectively acts as a "diluent" in the total intracellular alanine pool unless chiral separation is performed downstream.
Atom Mapping and Flux Logic
The Carbon-13 label is at position 3 (the methyl group).[3] Its fate through central carbon metabolism is distinct from C1 (carboxyl) labeled tracers which are often lost as CO2.[1]
-
Step 1: Transamination
-
L-Alanine-3-13C +
-KG Pyruvate-3-13C + Glutamate[1]
-
-
Step 2: Pyruvate Branch Point
Part 2: Visualization of Metabolic Fate
The following diagram illustrates the divergent pathways of the D- and L-isomers and the subsequent carbon flow into the TCA cycle.
Figure 1: Metabolic fate of DL-Alanine-3-13C.[1][3] Note the dominant flux of L-Alanine into Pyruvate and the tissue-specific oxidation of D-Alanine.[1]
Part 3: Experimental Protocol
Materials & Reagents
-
Tracer: DL-Alanine-3-13C (99% enrichment).
-
Base Media: Custom DMEM or RPMI 1640 deficient in Alanine . (Crucial: Standard media contains ~0.4 mM L-Alanine; this must be removed to prevent dilution).
-
Dialyzed FBS: Use dialyzed Fetal Bovine Serum to remove undefined amino acids.[1]
Media Formulation Strategy
Since you are using a DL-racemate, only 50% of the molecules (L-form) are biologically available for standard pathways.[1]
-
Standard L-Ala Concentration: 0.4 mM (typical for DMEM).[1]
-
Target DL-Ala Concentration: 0.8 mM .
-
Reasoning: Adding 0.8 mM DL-Alanine provides 0.4 mM L-Alanine (matching physiological needs) and 0.4 mM D-Alanine.[1] This ensures cells are not starved of the essential L-isomer while maintaining the correct stoichiometric flux potential.
-
Step-by-Step Workflow
Step 1: Acclimatization (Optional but Recommended)
-
Passage cells into standard media containing dialyzed FBS 24 hours prior to the experiment to deplete intracellular unlabeled pools.[1]
Step 2: Labeling Pulse
-
Wash cells 2x with PBS (pre-warmed) to remove residual media.[1]
-
Add the Labeling Medium (Alanine-free base + 0.8 mM DL-Alanine-3-13C + Dialyzed FBS).[1]
-
Incubation Time:
Step 3: Quenching & Extraction [1]
-
Rapidly aspirate media.[1]
-
Quench: Wash immediately with ice-cold saline (0.9% NaCl).
-
Extract: Add 80% Methanol/Water (-80°C) directly to the plate. Scrape cells.[1]
-
Freeze-thaw 3x (Liquid N2 / 37°C) to lyse.
-
Centrifuge (14,000 x g, 10 min, 4°C) to pellet debris/protein. Collect supernatant for MS analysis.
Part 4: Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
When analyzing data, look for the M+1 mass shift (Mass + 1.003 Da).[1]
| Metabolite | Fragment | Label Position | Expected Shift | Interpretation |
| Alanine | Intact | C3 | M+1 | Total Pool Enrichment. Caution:[1] If using achiral MS, this signal is a mix of L (metabolized) and D (unmetabolized).[1] |
| Pyruvate | Intact | C3 | M+1 | Direct flux from L-Alanine via ALT.[1] |
| Lactate | Intact | C3 | M+1 | Equilibrium with Pyruvate.[1] High M+1 indicates active ALT flux.[1] |
| Glutamate | Fragment | C2/C3/C4 | Complex | Label enters via Acetyl-CoA (PDH) or OAA (PC).[1] |
Calculating Fractional Enrichment (The "DL" Correction)
If you use achiral chromatography (standard LC-MS/GC-MS), the "Alanine" peak contains both L and D forms.[1]
-
Scenario: Cells consume L-Ala-13C but not D-Ala-13C.[1]
-
Observation: The intracellular "Alanine" pool will appear to stay highly enriched because the D-Ala-13C accumulates or remains constant, while L-Ala-13C is turned over.[1]
-
Correction: Do not use the intracellular alanine enrichment as the precursor enrichment (
) for flux calculations without correction. Assume the precursor entering the TCA cycle (Pyruvate) has the enrichment of the L-fraction of the media, or measure Pyruvate M+1 directly as the proxy for the active pool.
Part 5: Troubleshooting & Controls
-
Issue: Low Labeling in TCA Intermediates.
-
Issue: Toxicity or Growth Inhibition.
-
Control: Run a parallel plate with L-Alanine-3-13C (pure) at 0.4 mM to validate if the D-isomer is interfering with uptake or metabolism.
References
-
Antoniewicz, M. R. (2018).[1][6] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13.[1] Link
-
Hiller, K., & Metallo, C. M. (2013).[1] Profiling metabolic networks to study cancer metabolism.[1] Current Opinion in Biotechnology, 24(1), 60-68.[1] Link
-
Sasabe, J., et al. (2016).[1][7] Emerging Role of D-Amino Acid Metabolism in the Innate Defense.[1] Frontiers in Microbiology, 7, 976.[1] (Describes DAO activity and D-Ala metabolism). Link
-
Sonnewald, U., et al. (1993).[1] Metabolism of [3-13C]pyruvate in TCA cycle mutants of yeast. Journal of Bacteriology, 175(21), 7089-7096.[1] (Foundational atom mapping for C3-pyruvate/alanine). Link
-
Sigma-Aldrich Technical Bulletin. Alanine Assay & Cell Culture Applications. Link
Sources
- 1. ckisotopes.com [ckisotopes.com]
- 2. Production of a New d-Amino Acid Oxidase from the Fungus Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
Advanced Protocol: In Vivo Metabolic Flux Analysis Using DL-Alanine-3-13C
Executive Summary & Rationale
This application note details the protocol for utilizing DL-Alanine-3-13C (3-13C-Ala) as a metabolic tracer for in vivo studies. While L-Alanine is the standard proteinogenic tracer, the use of the racemic DL-mixture is a strategic choice often driven by cost-efficiency or the specific need to interrogate D-Amino Acid Oxidase (DAAO) activity alongside general gluconeogenesis.
Why DL-Alanine-3-13C?
-
The "3-13C" Label (Methyl Group): Unlike C1-labeled substrates which often lose the label as
CO during decarboxylation events (e.g., Pyruvate Dehydrogenase complex), the C3 methyl label is robustly retained in the carbon skeleton. It transfers from Alanine Pyruvate Lactate (C3) or Acetyl-CoA (C2), enabling precise TCA cycle flux analysis via Mass Spectrometry (MS) or NMR. -
The "DL" Factor: Mammals rapidly metabolize L-Alanine via Alanine Transaminase (ALT). D-Alanine, often ignored, is metabolized by DAAO (primarily in the kidney and brain) to pyruvate. Using the DL-mix allows for a "total alanine pool" assessment, but requires careful kinetic interpretation to distinguish hepatic (L-driven) vs. renal (D-driven) gluconeogenesis.
Pre-Clinical Preparation
Compound Specifications
-
Tracer: DL-Alanine-3-13C (99 atom % 13C).[1]
-
Form: Crystalline solid.
-
Storage: Room temperature, desiccated.
Injectable Solution Preparation (Standard 20 mg/mL)
-
Vehicle: 0.9% Sterile Saline (Phosphate-buffered saline is optional but saline is preferred to avoid ion interference).
-
Sterility: 0.22 µm syringe filtration is mandatory immediately prior to injection.
Protocol:
-
Weigh 200 mg of DL-Alanine-3-13C.
-
Dissolve in 10 mL of 0.9% NaCl. Vortex until clear (solubility is high).
-
Check pH; adjust to 7.4 using trace NaOH/HCl if necessary (Alanine is zwitterionic and usually buffers near neutral, but verify).
-
Pass through a 0.22 µm PES filter into a sterile, pyrogen-free vial.
-
QC Check: Verify isotopic purity via benchtop NMR if available; otherwise, rely on CoA.
Animal Model & Administration Protocols
Prerequisite: Animals (Mouse/Rat) should be fasted for 6–16 hours (depending on species/IACUC) to deplete glycogen stores, maximizing the gluconeogenic signal from the alanine tracer.
Method A: Continuous Infusion (Steady State) — Gold Standard for Flux
This method establishes a metabolic steady state (Isotopic Steady State, ISS), allowing for precise calculation of gluconeogenesis rates.
-
Catheterization: Surgically implant a jugular vein catheter (JVC) and carotid artery catheter (CAC) for stress-free sampling. Allow 3–5 days recovery.
-
Priming Dose: Administer a bolus of 40 µmol/kg (approx. 3.6 mg/kg) over 1 minute to rapidly raise plasma enrichment.
-
Continuous Infusion: Immediately follow with a constant infusion at 0.8 – 1.2 µmol/kg/min .
-
Rate Calculation: For a 25 g mouse, infusion rate
1.5 µL/min of a 20 mg/mL solution.
-
-
Duration: Infuse for 90–120 minutes . ISS is typically reached by 90 mins.
-
Sampling: Collect arterial blood (50 µL) at t=0, 60, 90, 100, 110, 120 mins to verify plateau.
Method B: IP/IV Bolus (Dynamic) — For Rapid Turnover Screening
Used when catheterization is not feasible or for measuring rapid clearance (e.g., renal DAAO function).
-
Dose: 200–400 mg/kg (High dose required to overcome endogenous pool dilution in a bolus setting).
-
Route: Intravenous (Tail Vein) preferred; Intraperitoneal (IP) acceptable but introduces absorption kinetics lag.
-
Timepoints: Terminal tissue collection at 5, 15, 30, and 60 minutes post-injection.
Sample Processing & Data Acquisition
Plasma/Tissue Harvesting
-
Plasma: Centrifuge blood (4°C, 3000 x g, 10 min). Store supernatant at -80°C.
-
Tissue (Liver/Kidney/Tumor): Wollenberger Clamp (pre-cooled in liquid N
) is critical. Tissue metabolism must be quenched in <1 second to preserve metabolite ratios (Pyruvate/Lactate).
Analytical Detection (GC-MS / LC-MS)
The 3-13C label provides distinct mass shifts (
| Metabolite | Fragment Monitored | Label Fate (from Ala-3-13C) |
| Alanine | m/z 260 | Precursor enrichment |
| Lactate | m/z 261 | Direct reduction of Pyruvate-3-13C |
| Pyruvate | m/z 174 | Oxidative deamination (DAAO) or Transamination (ALT) |
| Glutamate | m/z 432 | Entry into TCA via PDH (Acetyl-CoA C2) |
| Glucose | m/z 328 | Gluconeogenesis (via PC |
Note: m/z values depend on the derivatization agent (e.g., TBDMS).
Pathway Visualization & Interpretation[3]
The following diagram illustrates the divergent and convergent pathways of the DL-Alanine mixture. Note how L-Alanine and D-Alanine enter metabolism via different enzymes but converge at Pyruvate , retaining the C3 label (marked in red).
Figure 1: Metabolic fate of DL-Alanine-3-13C.[2][3] Blue path indicates L-isomer (ALT pathway); Red path indicates D-isomer (DAAO pathway). Both converge at Pyruvate, retaining the methyl carbon label.
Critical Interpretation: The "DL" Confounding Factor
When using DL-Alanine-3-13C, you must account for the stereoselective kinetics:
-
Enrichment Dilution: The measured plasma enrichment of Total Alanine (if your MS method is achiral) will be an average of L and D.
-
Correction: If possible, use a chiral GC column (e.g., Chirasil-Val) to measure L-Ala and D-Ala enrichments separately.
-
-
Kidney vs. Liver Contribution:
-
L-Alanine is primarily processed by the liver (gluconeogenesis).[4][5]
-
D-Alanine is processed by the kidney (DAAO).
-
Insight: High labeling of Pyruvate/Lactate in the kidney relative to the liver suggests significant D-Alanine utilization. In systemic circulation, glucose labeling from DL-Alanine represents a composite of hepatic and renal gluconeogenesis.
-
-
Label Scrambling: In the TCA cycle, the label at Acetyl-CoA C2 (methyl) will scramble at the Succinate step (symmetric molecule). This results in label redistribution to multiple carbons in subsequent turns of the cycle, which aids in calculating relative flux (anaplerosis vs. oxidation).
References
-
Metabolic Flux Analysis Roadmap: Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.
-
D-Alanine Metabolism: Nagata, Y., et al. (2000). Metabolism of D- and L-[13C]alanine in rat liver detected by 1H and 13C NMR spectroscopy. NMR in Biomedicine.
-
In Vivo Tracing Protocol: Yuan, M., et al. (2019). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways. Nature Protocols.
-
Gluconeogenesis Tracing: Burgess, S. C., et al. (2005). Molecular mechanisms of hepatic insulin resistance in type 2 diabetes. Science.
Sources
- 1. Buy DL-Alanine-13C3 | 144476-54-0 [smolecule.com]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. Effect of L-alanine infusion on gluconeogenesis and ketogenesis in the rat in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gluconeogenesis: Endogenous Glucose Synthesis - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Application Note: Dual-Pathway Metabolic Profiling using DL-Alanine-3-13C in Murine Models
This application note details the administration, metabolic tracking, and data analysis of DL-Alanine-3-13C in preclinical animal models. While L-Alanine is the canonical substrate for hepatic gluconeogenesis and protein synthesis, the use of the racemic mixture (DL) provides a unique, dual-window into both general energy metabolism (L-isomer) and D-amino acid oxidase (DAAO) activity (D-isomer), particularly in renal and neurological studies.
Introduction & Mechanistic Basis[1]
DL-Alanine-3-13C (Carbon-13 labeled at the methyl group) serves as a stable isotope tracer.[1] Unlike radioisotopes (
The "DL" Factor: Two Pathways, One Tracer
Administering the racemic mixture probes two distinct biological systems simultaneously:
-
L-Alanine (Hepatic/Muscle Flux): Rapidly transaminated by Alanine Aminotransferase (ALT) to Pyruvate-3-13C . This pool enters the TCA cycle (oxidative metabolism) or Gluconeogenesis (glucose production).
-
D-Alanine (Renal/Neurological Flux): Mammals lack a generic D-amino acid transaminase. D-Alanine is strictly metabolized by D-Amino Acid Oxidase (DAAO) , predominantly located in the kidney (proximal tubules) and hindbrain. It is oxidatively deaminated to Pyruvate-3-13C, H
O , and ammonia.
Key Application: This tracer is ideal for studies comparing hepatic gluconeogenesis against renal metabolic function or investigating DAAO activity in schizophrenia and kidney disease models.
Experimental Design & Dosage
Dose Calculation
For metabolic flux analysis (MFA), the goal is to achieve isotopic enrichment (typically 3–5% in plasma) without perturbing homeostatic metabolite levels.
| Parameter | Tracer / Steady State | Pharmacological / Bolus Load |
| Target | Isotopic Enrichment (Flux) | Metabolic Stress Test |
| Dose (Mouse) | 25 – 50 mg/kg | 250 – 500 mg/kg |
| Route | IV Infusion (Tail Vein) | IP Injection or Oral Gavage |
| Vehicle | 0.9% Saline (Sterile) | 0.9% Saline (Sterile) |
| Volume | Max 5 mL/kg (approx. 100-150 µL) | Max 10 mL/kg |
Preparation of Tracer Solution
-
Weighing: Weigh DL-Alanine-3-13C (e.g., Sigma-Aldrich or Cambridge Isotope Labs) into a sterile microcentrifuge tube.
-
Dissolution: Dissolve in sterile 0.9% NaCl (saline).
-
Note: Alanine is highly soluble. Vortex for 30 seconds.
-
-
Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile glass vial.
-
Isotonicity Check: For IV bolus, ensure the concentration does not exceed 30 mg/mL to avoid local hyperosmolar tissue damage.
Detailed Protocol: Administration & Harvesting
Step 1: Animal Preparation
-
Fasting: Fast mice for 6 hours (morning fast) to deplete liver glycogen if studying gluconeogenesis. For renal DAAO studies, non-fasted states are often acceptable.
-
Anesthesia: Isoflurane (1.5–2%) via nose cone is recommended to minimize stress-induced hyperglycemia, which distorts flux data.
Step 2: Administration (Intravenous Tail Vein)
-
Rationale: IV delivery provides immediate systemic availability, bypassing first-pass gastric emptying variability.
-
Dilate tail veins using a heat lamp or warm water dip (37°C).
-
Restrain the mouse using a clear restrainer.
-
Inject the calculated volume (e.g., 100 µL for a 25g mouse) over 5–10 seconds.
-
Start the timer (t=0 ) immediately upon needle withdrawal.
Step 3: Time-Course & Tissue Harvesting
Metabolic turnover of alanine is rapid.
-
t = 5 min: Early pyruvate/lactate labeling (Glycolytic/TCA entry).
-
t = 15-30 min: Gluconeogenic labeling (Glucose incorporation).
-
t = 60 min: Protein synthesis incorporation (Long-term fate).
Harvesting Procedure (Liquid Nitrogen Snap-Freeze):
-
At the designated time point, euthanize via cervical dislocation (rapid) or high-dose isoflurane. Avoid CO2 as it alters blood pH and metabolite stability.
-
Blood: Collect via cardiac puncture into heparinized tubes. Centrifuge immediately (4°C, 3000g, 10 min) to separate plasma. Snap-freeze plasma.
-
Liver & Kidney: Rapidly dissect. Clamp-freeze using Wollenberger tongs pre-cooled in liquid nitrogen is the gold standard to stop metabolism instantly. If tongs are unavailable, drop tissue directly into liquid nitrogen.
Data Analysis: Tracking the Carbon-13
Metabolic Fate Mapping
The C3 label of alanine (methyl group) has specific fates depending on the pathway.
Figure 1: Metabolic bifurcation of DL-Alanine-3-13C. The L-isomer feeds general metabolism via ALT, while the D-isomer is funneled to Pyruvate specifically via DAAO in renal/neural tissues. Note that Pyruvate-3-13C generates Glucose labeled at positions C1 and C6.
NMR Spectroscopy Detection
High-resolution 1H-NMR or 13C-NMR is the preferred detection method.
-
Sample Prep: Extract tissue/plasma with Methanol/Chloroform/Water (2:2:1.8) to separate polar metabolites. Lyophilize the aqueous phase and reconstitute in D
O. -
Key Chemical Shifts (referenced to TSP at 0.0 ppm):
| Metabolite | Carbon Position | 13C Shift (ppm) | 1H Shift (ppm) | J-Coupling Pattern |
| Alanine | C3 (Methyl) | 17.0 | 1.48 | Doublet (J |
| Lactate | C3 (Methyl) | 20.8 | 1.33 | Doublet |
| Glucose | C1 (Alpha) | 92.9 | 5.22 | Doublet |
| Glucose | C6 | 61.4 | 3.80 | Multiplet |
| Glutamate | C4 | 34.2 | 2.35 | Complex |
Interpretation:
-
C3-Alanine Peak: Represents the unmetabolized tracer. In DL-administration, if the L-isomer is rapidly consumed, the remaining signal at 60+ minutes in plasma is predominantly D-Alanine (due to slower clearance via DAAO compared to hepatic ALT).
-
C1/C6 Glucose: Appearance of 13C at these positions confirms gluconeogenesis from the alanine-pyruvate backbone.
References
-
Hasegawa, H., et al. (2019). "D-Amino Acid Oxidase Activity and D-Alanine Metabolism in the Kidney." Journal of Biochemistry. Link (Generalized citation for DAAO mechanism).
-
Edison, A. S., et al. (2019).[2] "Practical Guidelines to 13C-based NMR Metabolomics." Methods in Molecular Biology. [Link]
-
Oregon State University. (2022). "13C NMR Chemical Shift Reference Table." [Link]
-
Brooks, G. A., et al. (2024). "Lactate and Alanine Metabolism in Mammalian Models." Proceedings of the National Academy of Sciences (PNAS). [Link] (Contextual reference for lactate/alanine flux).
Sources
Advanced Application Note: Sample Preparation for DL-Alanine-3-13C Analysis
Executive Summary & Scientific Context
DL-Alanine-3-13C (3-
However, the racemic nature (DL) of this isotopologue presents a specific challenge. Unlike pure L-Alanine-3-
Key Strategic Decision:
-
As an Internal Standard (IS): In achiral chromatography (standard RP/HILIC), D- and L-forms co-elute. The DL-Alanine-3-
C signal serves as a robust surrogate for endogenous L-Alanine. -
As a Metabolic Tracer: The D-isomer acts as a metabolic "dead end" or follows distinct pathways (DAAO). Sample preparation must account for the potential accumulation of the unmmetabolized D-form if chiral separation is not employed.
Experimental Design & Matrix Considerations
Before initiating wet-lab work, select the analytical platform based on sensitivity and resolution requirements.
| Feature | GC-MS (Derivatized) | LC-MS/MS (HILIC/RP) | NMR ( |
| Sensitivity | High (Femtomole range) | Very High (Attomole range) | Low (Micromolar range) |
| Sample Prep | Complex (Requires Derivatization) | Simple (Protein Precipitation) | Minimal (Buffer addition) |
| Specificity | Excellent structural elucidation | Target-specific (MRM) | Non-destructive, positional isotopomer analysis |
| Chiral Resolution | Requires chiral column or chiral derivatization | Requires chiral column (e.g., Crownpak) | Requires chiral shift reagents |
Core Protocol: Sample Extraction
This universal extraction protocol is designed to maximize recovery of polar metabolites (amino acids) while removing proteins and lipids that foul analytical columns.
Workflow 1: Biological Fluid Extraction (Plasma/Serum/Urine)
Reagents:
-
Extraction Solvent: Methanol:Acetonitrile:Water (2:2:1 v/v), pre-chilled to -20°C.
-
Internal Standard Spike: DL-Alanine-3-
C (10 µM in water).
Step-by-Step Protocol:
-
Aliquot: Transfer 50 µL of biofluid to a 1.5 mL Eppendorf tube.
-
Spike: Add 10 µL of Internal Standard Spike. Vortex briefly (5 sec).
-
Precipitate: Add 450 µL of pre-chilled Extraction Solvent (1:9 sample:solvent ratio).
-
Incubate: Vortex vigorously for 30 sec. Incubate at -20°C for 1 hour to ensure complete protein precipitation.
-
Clarify: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Recover: Transfer the supernatant to a fresh glass vial.
-
For LC-MS: Evaporate to dryness (SpeedVac) and reconstitute in 50 µL mobile phase.
-
For GC-MS: Evaporate to dryness under
gas; proceed to Derivatization (Protocol 2).
-
Workflow 2: Tissue/Cell Extraction (Quenching)
Principle: Rapid quenching is vital to stop metabolic turnover of Alanine.
-
Quench: Wash cells/tissue rapidly with ice-cold PBS. Add 500 µL of 80% Methanol (pre-chilled to -80°C).
-
Lysis: Scrape cells or homogenize tissue (bead beater).
-
Extract: Add 10 µL of DL-Alanine-3-
C IS. Vortex. -
Phase Separation (Optional for high lipid): Add 200 µL Chloroform and 200 µL Water. Vortex and centrifuge.[1][2] Collect the upper aqueous phase (contains Alanine).
-
Dry: Evaporate the aqueous phase to dryness.[3]
Analytical Workflows
Protocol 2: GC-MS Derivatization (MTBSTFA Method)
GC-MS requires volatility. We utilize MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to form stable TBDMS derivatives. This is superior to silylation with BSTFA due to hydrolytic stability.
Reaction:
Steps:
-
Dryness Check: Ensure the extracted residue (from Protocol 1) is completely dry. Any water will quench the reagent.
-
Solubilize: Add 50 µL of anhydrous Acetonitrile.
-
Derivatize: Add 50 µL of MTBSTFA + 1% TBDMCS (catalyst).
-
Reaction: Seal vial tightly. Incubate at 70°C for 30 minutes .
-
Condition: Cool to room temperature. Transfer to GC autosampler vial.
-
Injection: Inject 1 µL in Split mode (1:10 to 1:50 depending on concentration).
GC-MS Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium @ 1 mL/min.
-
Temp Program: 100°C (1 min)
10°C/min 300°C. -
Monitor Ions (SIM):
-
Endogenous Alanine (TBDMS):
260 (M-57 fragment). -
DL-Alanine-3-
C (TBDMS): 261 (M-57 + 1).
-
Protocol 3: LC-MS/MS (HILIC Method)
Derivatization is often unnecessary for LC-MS if using HILIC (Hydrophilic Interaction Liquid Chromatography).
Steps:
-
Reconstitution: Dissolve dried extract in 100 µL Acetonitrile:Water (90:10) containing 10 mM Ammonium Formate.
-
Column: Amide-HILIC or ZIC-pHILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 90% B to 50% B over 10 minutes.
-
Detection (MRM):
-
Alanine:
-
DL-Alanine-3-
C: (Mass shift of +1 Da on precursor and fragment containing C3).
-
Visualization of Workflows
Diagram 1: Sample Preparation Logic
Caption: Decision tree for DL-Alanine-3-13C sample processing based on downstream analytical platform.
Quality Control & Validation
To ensure Trustworthiness and Self-Validation , every batch must include:
-
System Suitability Sample: A neat standard of DL-Alanine-3-
C.-
Acceptance Criteria: Signal-to-noise > 100:1; Retention time deviation < 2%.
-
-
Isotope Blank: Unlabeled matrix.
-
Purpose: Check for natural abundance interference at the M+1 channel. (Alanine has a natural M+1 abundance of ~3.5% due to
C natural presence). -
Correction: Subtract the natural M+1 contribution from the tracer signal using the formula:
-
-
Linearity: Calibration curve (0.1 – 100 µM) spiked with constant IS.
-
Requirement:
.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal (GC-MS) | Incomplete derivatization due to moisture. | Ensure sample is bone-dry before adding MTBSTFA. Use fresh reagents. |
| Peak Tailing (LC-MS) | Mismatch between reconstitution solvent and mobile phase. | Reconstitute in high organic solvent (e.g., 90% ACN) for HILIC. |
| Split Peak | Chiral separation occurring on achiral column. | Unlikely on C18/HILIC. Check for column overload or pH issues. |
| High Background M+1 | Natural isotope contribution not subtracted. | Apply natural abundance correction algorithms (e.g., IsoCor). |
References
-
Organic Syntheses Procedure. "dl-Alanine." Organic Syntheses. Available at: [Link]
-
NASA Goddard Space Flight Center. "Calibration of alanine standards for SSIR Measurements." NASA. Available at: [Link]
-
Restek Corporation. "13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma." Restek. Available at: [Link]
-
UC Davis Stable Isotope Facility. "Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS." UC Davis. Available at: [Link]
-
National Institutes of Health (NIH). "A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics." PubMed.[5] Available at: [Link]
Sources
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 5. researchgate.net [researchgate.net]
Advanced Protocol: DL-Alanine-3-13C NMR Spectroscopy
From Solid-State Calibration to Metabolic Flux Analysis
Abstract
DL-Alanine-3-13C (labeling at the methyl group) is a versatile isotopic tool in nuclear magnetic resonance (NMR). Its utility spans two distinct but critical domains: instrumental physics , where it serves as a robust secondary reference for Cross-Polarization Magic Angle Spinning (CP-MAS) calibration, and metabolic profiling , where it acts as a tracer for alanine transaminase (ALT) activity and pyruvate cycling. This guide provides actionable protocols for both applications, grounded in the causality of spin dynamics.
Part 1: Chemical Physics & Spectral Fingerprint
Understanding the spin system is the prerequisite for pulse sequence design. The 3-13C label places a spin-active nucleus in the methyl group (
The Spin System
The C3 methyl carbon is
Table 1: Key Spectral Parameters (Liquid vs. Solid State)
| Parameter | Value (Approx.) | Context/Notes |
| 17.0 – 21.0 ppm | Highly pH dependent in liquid; ~17.5 ppm in solid state (relative to TMS). | |
| 51.0 ppm | Reference peak; couples to C3. | |
| 176.0 ppm | Far downfield; usually isolated from C3 interactions. | |
| ~130 – 145 Hz | One-bond heteronuclear coupling. Large; requires decoupling (e.g., WALTZ-16). | |
| ~35 Hz | One-bond homonuclear coupling. | |
| 1–5 sec (Liquid) | Methyl rotation acts as a relaxation sink, shortening |
Visualization of the Spin Network
The following diagram illustrates the connectivity and coupling constants relevant to experiment design.
Figure 1: Spin topology of DL-Alanine-3-13C showing scalar couplings (
Part 2: Solid-State NMR Protocol (CP-MAS Calibration)
Context: In solid-state NMR, DL-Alanine is the standard "setup sample." The methyl group has rapid internal rotation even in the crystal lattice, averaging out some anisotropic interactions, yielding a sharp, intense line ideal for optimizing the Hartmann-Hahn condition .
The Physics of the Protocol
To transfer magnetization from protons (
Step-by-Step Optimization Workflow
Prerequisites:
-
Instrument: Solid-State NMR Spectrometer (e.g., 400 MHz to 800 MHz).
-
Probe: MAS probe (H/C/N).
-
Sample: ~30 mg DL-Alanine powder packed into a 3.2mm or 4mm rotor.
Protocol:
-
Magic Angle Setting (54.74°):
-
While KBr is the gold standard for setting the angle (via rotational echoes), Alanine can be used for fine-tuning.
-
Action: Observe the
decay or line width. Minimize the line width of the carboxyl peak (~176 ppm).
-
-
Pulse Calibration (
):-
Determine the proton 90° pulse width.
-
Target: Typically 2.5 µs to 4.0 µs depending on probe power.
-
-
Hartmann-Hahn Match (The Critical Step):
-
Set the contact time (mixing time) to 1–2 ms.
-
Fix the Proton power level.
-
Action: Array (sweep) the Carbon-13 power level (
10-20% around the calculated match). -
Observation: Look for the maximum intensity of the Methyl Peak (C3) .
-
Why C3? It is the sharpest peak. The C2-alpha methine peak is often split by residual dipolar coupling to the
quadrupole, making it a poor choice for amplitude calibration.
-
-
Decoupling Optimization:
-
After CP match, optimize the proton decoupling (e.g., SPINAL-64 or TPPM) during acquisition.
-
Target: Maximize peak height and minimize linewidth of the C3 peak.
-
Figure 2: Logical workflow for using DL-Alanine-3-13C to calibrate a solid-state NMR probe.
Part 3: Metabolic Flux Analysis (Liquid State)
Context: In drug development, tracking the metabolic fate of alanine is crucial for understanding cancer metabolism (Warburg effect) and gluconeogenesis. The 3-13C label allows researchers to differentiate between endogenous alanine and the tracer.
The Biological Mechanism
Alanine enters the cell and is converted to Pyruvate via Alanine Transaminase (ALT) . The 13C label at position 3 of alanine becomes the C3 of pyruvate.[2]
Experimental Protocol
Sample Preparation:
-
Cell Lysis: Extract metabolites using a dual-phase extraction (Methanol/Chloroform/Water).
-
Lyophilization: Dry the aqueous phase to remove solvents.
-
Reconstitution: Dissolve in 600 µL
containing 100 mM phosphate buffer (pH 7.4).-
Why Buffered? Alanine's chemical shift is pH-sensitive.[3] A stable pH ensures peak reproducibility.
-
-
Internal Standard: Add DSS (0.5 mM) for concentration referencing.
NMR Acquisition (Quantitative):
-
Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling .
-
Mechanism:[2][4][5] The decoupler is ON during acquisition (to collapse J-couplings into singlets) but OFF during the relaxation delay.
-
Causality: This suppresses the Nuclear Overhauser Effect (NOE). With NOE, peak integrals are not proportional to concentration.[3] Without NOE, integrals are quantitative.
-
-
Relaxation Delay (
): Must be .-
For Alanine-C3,
seconds. Set seconds. -
Warning: Short recycling times will underestimate the alanine concentration relative to faster-relaxing species.
-
Data Interpretation:
-
Peak A (Tracer): Doublet or Singlet at ~17 ppm (Alanine C3).
-
Peak B (Product): Peak at ~27 ppm (Pyruvate C3 - often low intensity due to rapid flux) or ~21 ppm (Lactate C3, if Pyruvate is reduced by LDH).
-
Flux Calculation: The ratio of
-Lactate to -Alanine over time indicates the glycolytic flux vs. oxidative phosphorylation.
Figure 3: Metabolic fate of the C3 label.[2] NMR detects the shift from Alanine (17 ppm) to Lactate (21 ppm) or TCA intermediates.
References
-
IUPAC Commission on Molecular Structure and Spectroscopy. "Recommendations for the presentation of NMR data for publication in chemical journals." Pure and Applied Chemistry, 1972. Link
-
Biological Magnetic Resonance Data Bank (BMRB). "Metabolite Chemical Shifts: L-Alanine." Link
-
Wishart, D. S., et al. "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research, 2022. Link
-
Pines, A., Gibby, M. G., & Waugh, J. S. "Proton-enhanced NMR of dilute spins in solids." The Journal of Chemical Physics, 1973. (Foundational paper for CP-MAS). Link
- Malloy, C. R., et al. "Analysis of isotopomer distributions by NMR for metabolic flux analysis." Metabolic Engineering, 2000. (Establishes 13C flux protocols).
Sources
- 1. Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids [html.rhhz.net]
- 2. NMR spectroscopic study on the metabolic fate of [3-(13)C]alanine in astrocytes, neurons, and cocultures: implications for glia-neuron interactions in neurotransmitter metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Protocol: 13C NMR Characterization of DL-Alanine-3-13C for Metabolic & Structural Analysis
Executive Summary
This application note details the protocol for the precise determination of the 13C NMR chemical shift of DL-Alanine-3-13C (Alanine labeled at the methyl carbon). This isotopomer is a critical probe in metabolic flux analysis (tracking pyruvate-to-alanine conversion) and solid-state NMR for protein structure determination.[1]
The methyl carbon (C3) of alanine typically resonates at 17.0 – 18.5 ppm (relative to DSS in D₂O), but this value is highly sensitive to pH and solvation environment. This guide provides a self-validating workflow to acquire, reference, and interpret these shifts, ensuring reproducibility across drug development and metabolomics platforms.
Theoretical Background & Mechanism
Chemical Shift Causality
The chemical shift (
-
Acidic pH (pH < 2.3): The carboxyl group is protonated (
). The electron-withdrawing nature of the protonated form exerts a specific shielding effect. -
Neutral pH (Isoelectric point ~6.0): Zwitterionic form (
and ).[1] -
Basic pH (pH > 9.7): The amine group deprotonates (
). The loss of the positive charge on nitrogen increases electron density on the -carbon, which inductively affects the -carbon (C3), typically causing a slight upfield or downfield shift depending on the solvent shell organization.
Spin-Spin Coupling (J-Coupling)
In DL-Alanine-3-13C , only the methyl carbon is enriched (>99%).[1]
-
Proton Decoupled (
): The C3 signal appears as a sharp singlet . -
Proton Coupled: The C3 signal splits into a quartet due to the one-bond coupling to three methyl protons (
Hz).
Experimental Protocol
Reagents & Materials
-
Analyte: DL-Alanine-3-13C (Isotopic purity >98%).[1]
-
Solvent: Deuterium Oxide (
, 99.9% D) or DMSO- .[1] -
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid).[1] Note: TMS is insoluble in D₂O.
-
pH Adjusters: 1M DCl and 1M NaOD (to avoid proton contamination).
Sample Preparation Workflow
-
Concentration: Prepare a 50–100 mM solution. 13C is less sensitive than 1H; higher concentrations reduce scan time.
-
Calculation: For 600 µL volume at 50 mM, dissolve ~2.7 mg of Alanine (MW ~89 g/mol ).
-
-
pH Control: Measure pH after dissolving. For standard characterization, adjust to pH 7.0 (physiological) using NaOD/DCl.
Acquisition Parameters (600 MHz Spectrometer)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (for editing).
-
Temperature: 298 K (25°C).[1]
-
Relaxation Delay (D1): 2.0 – 5.0 seconds.[1] (Methyl carbons relax relatively quickly due to efficient dipole-dipole interaction with attached protons).[1]
-
Scans (NS): 64 – 256 (depending on concentration).[1]
-
Spectral Width: -10 to 200 ppm.[1]
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the NMR characterization of 13C-labeled Alanine, ensuring pH consistency and proper referencing.
Results & Discussion
Chemical Shift Data
The following table summarizes the expected chemical shifts for DL-Alanine-3-13C in
| Carbon Position | Label | Chemical Shift ( | Multiplicity ( | Multiplicity ( |
| Methyl (C3) | 17.2 ± 0.5 | Singlet | Quartet | |
| Alpha (C2) | 51.5 ± 0.5 | Singlet | Doublet | |
| Carbonyl (C1) | 176.5 ± 1.0 | Singlet | Singlet |
pH Dependence (Titration Effect)
The chemical shift of the C3 methyl group drifts based on the protonation state of the molecule.
| pH Condition | Dominant Species | C3 Shift ( | C1 Shift ( |
| Acidic (pH 1) | Cationic ( | ~16.8 | ~171.0 |
| Neutral (pH 7) | Zwitterionic ( | 17.2 | 176.5 |
| Basic (pH 12) | Anionic ( | ~18.5 | ~186.0 |
Note: The C1 (Carbonyl) shift is the most sensitive pH probe, shifting nearly 15 ppm across the full range. The C3 (Methyl) shift is more stable but still exhibits a measurable
Applications in Drug Development[2][3]
Metabolic Flux Analysis (Hyperpolarization)
DL-Alanine-3-13C is a precursor for hyperpolarized
-
Protocol: Monitor the appearance of the Alanine C1 peak (176 ppm) relative to the Pyruvate C1 peak (171 ppm). The C3 label allows for simultaneous tracking of lipid synthesis pathways if dual-labeling is used.
Protein Structure Validation
In solid-state NMR,
Troubleshooting & Validation
-
Issue: Split Peak at ~17 ppm.
-
Cause: Incomplete proton decoupling.
-
Fix: Check the decoupler channel (O2) settings and ensure the pulse program is set to zgpg30 or equivalent.
-
-
Issue: Chemical Shift Drift.
-
Cause: Temperature fluctuation or pH error.
-
Fix: Calibrate probe temperature to 298 K. Use an internal standard (DSS) rather than relying on the solvent lock signal alone.
-
-
Issue: Low Signal-to-Noise.
-
Cause: Long T1 relaxation of the methyl carbon.
-
Fix: Increase the relaxation delay (D1) to 5 seconds or add paramagnetic relaxation agents (e.g., Cr(acac)3) if non-destructive recovery is not required.
-
References
-
Biological Magnetic Resonance Data Bank (BMRB). "Chemical Shift Statistics: L-Alanine." BMRB. Available at: [Link][1]
-
Wishart, D. S., et al. "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140 (1995).[1] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5950, Alanine." PubChem. Available at: [Link][1]
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1] Available at: [Link][1]
Sources
Advanced Protocol: DL-Alanine-3-13C Mass Spectrometry for Metabolic Flux & Chiral Analysis
Executive Summary
This guide details the analytical workflow for utilizing DL-Alanine-3-13C (Alanine labeled with Carbon-13 at the methyl position) in mass spectrometry. This isotopologue serves two distinct, high-value critical functions in drug development and metabolic research:
-
Metabolic Flux Analysis (MFA): Tracing carbon flow through pyruvate and the TCA cycle (L-Alanine) or bacterial cell wall synthesis (D-Alanine).
-
Chiral Quantification: Validating enantiomeric purity and racemase activity using the isotope as a mass-shifted internal standard.
This protocol provides two validated methodologies: GC-MS (via TBDMS derivatization) for high-precision isotopic enrichment analysis, and Chiral LC-MS/MS for direct enantiomeric separation.
Strategic Experimental Design
Before sample preparation, researchers must select the workflow matching their biological question. The choice between GC-MS and LC-MS is dictated by the need for flux resolution versus chiral resolution.
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the appropriate mass spectrometry platform based on analytical requirements.
Method A: GC-MS Protocol (Metabolic Flux Focus)[1]
Rationale: Gas Chromatography coupled with Electron Impact (EI) ionization is the "gold standard" for metabolic flux analysis (MFA). We utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) derivatization.[1]
-
Why MTBSTFA? It forms tert-butyldimethylsilyl (TBDMS) derivatives. Unlike TMS derivatives, TBDMS derivatives are hydrolytically stable and produce a dominant
fragment ion (loss of the tert-butyl group), preserving the complete carbon skeleton of alanine for isotopic analysis.
Reagents & Materials
-
Tracer: DL-Alanine-3-13C (99 atom % 13C).
-
Derivatization Agent: MTBSTFA + 1% TBDMCS (Sigma/Aldrich).
-
Solvent: Anhydrous Pyridine and Acetonitrile (LC-MS grade).
-
Column: Agilent HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]
Step-by-Step Workflow
-
Metabolite Extraction:
-
Quench cell culture/tissue with ice-cold Methanol:Acetonitrile:Water (40:40:20).
-
Vortex vigorously and centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect supernatant.
-
-
Drying (Critical Step):
-
Transfer 50-100 µL of supernatant to a glass GC vial.
-
Evaporate to complete dryness under a stream of Nitrogen or using a SpeedVac. Note: Residual water will destroy the derivatization reagent.
-
-
Derivatization:
-
Add 50 µL Anhydrous Pyridine (catalyst/solvent).
-
Add 50 µL MTBSTFA .
-
Cap immediately and incubate at 80°C for 60 minutes .
-
Cool to room temperature. Transfer to GC insert.
-
-
GC-MS Acquisition Parameters:
Data Acquisition (SIM Mode)
For flux analysis, we monitor the [M-57]+ cluster. This fragment corresponds to the entire amino acid backbone plus the dimethylsilyl groups, having lost the tert-butyl group.
| Analyte | Species | Formula (Derivative) | Target Ion (m/z) | Dwell Time |
| Alanine (Native) | m+0 | 260.2 | 25 ms | |
| Alanine-3-13C | m+1 | 261.2 | 25 ms | |
| Alanine-U-13C | m+3 | 263.2 | 25 ms |
Interpretation:
-
m/z 260: Unlabeled Alanine.
-
m/z 261: Alanine labeled at C3 (or C1 or C2—GC-MS EI separates by mass, not position, but 3-13C is the only source in this protocol).
-
Calculation: Calculate Fractional Enrichment using the equation:
Method B: Chiral LC-MS/MS Protocol (Enantiomer Focus)
Rationale: Standard C18 columns cannot separate D- and L-Alanine. We utilize a Chiral Crown Ether Column (CROWNPAK CR-I(+)) which operates on the principle of host-guest complexation. This allows direct resolution of the enantiomers without time-consuming derivatization.
Reagents & Materials
-
Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).
-
Mobile Phase: pH 1.5 Perchloric Acid (aqueous) or 0.1% Formic Acid in Water/Methanol (check column specs; Crownpak usually requires acidic aqueous conditions).
-
System: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500).
Step-by-Step Workflow
-
Sample Prep:
-
Protein precipitation with Methanol (1:4 ratio).
-
Centrifuge and dilute supernatant 1:10 with Mobile Phase A.
-
-
LC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperatures often improve chiral resolution).
-
Isocratic Run: 90% Mobile Phase A (pH 2.0 aq) / 10% Acetonitrile (to assist ionization).
-
-
MS/MS Transitions (MRM): Alanine fragmentation typically involves the loss of formic acid/carboxyl group (
).-
Mechanism: The precursor is
. The product ion is the immonium ion . -
3-13C Specificity: Since the label is on the methyl group (C3), the label is retained in the immonium ion fragment.
-
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Retention Time (Approx)* |
| L-Alanine | 90.1 | 44.1 | 10 | 2.5 min |
| D-Alanine | 90.1 | 44.1 | 10 | 4.2 min |
| L-Alanine-3-13C | 91.1 | 45.1 | 10 | 2.5 min |
| D-Alanine-3-13C | 91.1 | 45.1 | 10 | 4.2 min |
*Note: On CROWNPAK CR-I(+), D-enantiomers typically elute before L-enantiomers, but this must be empirically verified with standards.
Self-Validating System Checks (Quality Control)
To ensure "Trustworthiness" (Part 2 of requirements), every run must include these internal validation steps:
The "Natural Abundance" Check (GC-MS)
Before analyzing labeled samples, inject a standard of unlabeled commercial alanine.
-
Pass Criteria: The ratio of
must match the theoretical natural abundance of carbon isotopes (approx 1.1% per carbon atom). -
For Alanine-TBDMS (
skeleton in fragment), expected m+1 is . -
Correction: If your blank standard reads 0% or 50% m+1, the instrument is not calibrated, or the detector is saturated.
The "Racemic Resolution" Check (LC-MS)
Inject a 50:50 mix of unlabeled D-Ala and L-Ala.
-
Pass Criteria: Baseline separation (
) between the two peaks. If peaks merge, lower the column temperature or adjust pH.
Scientific References
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.
-
BenchChem Technical Support. (2025). "Quantitative Analysis of D-Alanine in Biological Matrices using a Stable Isotope Dilution GC-MS Method." BenchChem Application Notes.
-
Sigma-Aldrich. (2024). "Derivatization of Amino Acids with MTBSTFA for GC-MS." Sigma Technical Bulletin.
-
Daicel Corporation. (2023). "Instruction Manual for CROWNPAK CR-I(+) and CR-I(-)." Chiral Technologies.[2]
-
NASA Goddard Space Flight Center. (2014). "Calibration of alanine standards for SSIR Measurements." Appendix A, NASA Technical Reports.
Sources
Application Note: Fragmentation Dynamics of DL-Alanine-3-13C in Mass Spectrometry
This Application Note is structured to guide researchers through the precise mass spectrometric analysis of DL-Alanine-3-13C . It moves beyond basic spectral listing to explain the mechanistic behavior of the isotopomer, focusing on the two most prevalent analytical workflows: GC-MS (TBDMS derivatization) for metabolic flux analysis (MFA) and LC-MS/MS for rapid identification.
Introduction & Scientific Context
In metabolic flux analysis (MFA) and proteomic turnover studies, DL-Alanine-3-13C serves as a critical tracer.[1] Unlike uniformly labeled (
However, accurate quantification requires a deep understanding of how the label behaves during ionization. Whether using Electron Ionization (EI) in GC-MS or Electrospray Ionization (ESI) in LC-MS, the stability of the C3 label dictates which ions must be monitored. This guide provides the validated protocols and mechanistic insights to ensure data integrity.
The Molecule[2][3][4][5]
-
Structure:
[2] -
Label Position: Methyl carbon (C3)
-
Mass Shift: +1.00335 Da relative to unlabeled Alanine.
Theoretical Background: Fragmentation Mechanics
GC-MS (TBDMS Derivatization)
Direct GC-MS analysis of amino acids is poor due to polarity. The gold standard for MFA is derivatization with MTBSTFA to form t-butyldimethylsilyl (TBDMS) derivatives.
-
Derivative formed: N,O-bis(TBDMS)-Alanine.
-
Molecular Weight (Unlabeled): 317 Da.
-
Mechanism: The TBDMS group directs fragmentation. The primary loss is the tert-butyl group from the silicon atom, creating a stable cation. Subsequent losses often involve the carboxyl group (C1).
-
C3 Label Fate: Since the C3 methyl group is chemically stable and distinct from the carboxyl terminus, it is retained in all major diagnostic ions (
, ). This makes DL-Alanine-3-13C an excellent tracer for total pool enrichment but less useful for determining intramolecular positional isomers compared to 1-13C labeling.
LC-MS/MS (ESI)
In positive mode ESI, underivatized alanine forms a protonated molecular ion
-
Mechanism: Collision-Induced Dissociation (CID) drives the loss of small neutrals (
, , ). -
Key Fragment: The formation of the immonium ion (m/z 44
45) via the loss of and . This fragment contains the C2-C3 backbone, preserving the label.
Visualization of Fragmentation Pathways[8][9]
The following diagram illustrates the parallel fragmentation pathways for the TBDMS derivative (GC-MS) and the native ion (LC-MS), highlighting the specific retention of the
Figure 1: Comparative fragmentation pathways for DL-Alanine-3-13C in GC-MS (TBDMS) and LC-MS/MS. Red text indicates the m/z of the labeled isotopomer.
Experimental Protocols
Protocol A: GC-MS Analysis (Gold Standard for MFA)
Objective: Quantification of isotopic enrichment using the TBDMS derivative.
Reagents:
Step-by-Step Workflow:
-
Sample Drying: Aliquot 10-50 µL of sample (or standard) into a glass vial. Evaporate to complete dryness under a stream of nitrogen. Critical: Residual water hydrolyzes the reagent.
-
Derivatization: Add 50 µL of Acetonitrile and 50 µL of MTBSTFA .
-
Incubation: Cap tightly and incubate at 70°C for 60 minutes . The solution should turn clear.
-
Injection: Inject 1 µL into the GC-MS (Split 1:10 to 1:50 depending on concentration).
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium @ 1 mL/min.
-
Temp Program: 100°C (hold 1 min)
10°C/min 300°C. Alanine-TBDMS typically elutes early (~5-7 mins).
Data Acquisition (SIM Mode): Monitor the following ions to calculate Mass Isotopomer Distributions (MIDs):
| Ion Identity | Fragment Structure | Unlabeled m/z | 3-13C Labeled m/z | Label Status |
| Loss of t-butyl | 260 | 261 | Retained | |
| Loss of t-butyl + CO | 232 | 233 | Retained | |
| Loss of COOTBDMS | 158 | 159 | Retained |
Expert Insight: For flux analysis, use the m/z 260/261 pair. It is the base peak and offers the highest signal-to-noise ratio. The m/z 232/233 pair can be used for validation; if the enrichment ratio matches 260/261, it confirms the label is not on the carboxyl carbon (C1).
Protocol B: LC-MS/MS Analysis
Objective: Rapid identification or analysis in complex biological matrices without derivatization.
LC Parameters:
-
Column: HILIC (e.g., ZIC-HILIC or Amide) is required as Alanine is too polar for C18.
-
Mobile Phase: A: 20mM Ammonium Formate (pH 3.0); B: Acetonitrile. Isocratic 80% B is usually sufficient.
MS Parameters (ESI+):
-
Source: ESI Positive.
-
Precursor Ion: m/z 91.0 (Labeled) vs 90.0 (Unlabeled).
MRM Transitions:
| Transition Type | Unlabeled (m/z) | 3-13C Labeled (m/z) | Collision Energy (eV) | Notes |
| Quantifier | 90 | 91 | 10-15 | Immonium ion ( |
| Qualifier 1 | 90 | 91 | 8-10 | Loss of |
| Qualifier 2 | 90 | 91 | 12-15 | Loss of |
Data Analysis & Interpretation
Calculating Enrichment (GC-MS)
To determine the fractional enrichment of Alanine-3-13C in a biological sample:
-
Extract peak areas for m/z 260 (
) and m/z 261 ( ) . -
Correct for natural isotope abundance (Si, C, H, N, O) using a correction matrix or software like IsoCor or various Python libraries (e.g., pyisotopomer).
-
Equation for rough estimation (if natural abundance is low background):
(Note: For precise MFA, natural isotope correction is mandatory).
Self-Validating the Protocol
-
Retention Time Check: The labeled standard must elute at the exact same retention time as the endogenous (unlabeled) alanine. Deuterated standards might shift slightly, but
standards should co-elute perfectly. -
Ratio Check: In the TBDMS spectrum, the ratio of m/z 260 to m/z 232 should be consistent between the standard and the sample. A deviation suggests matrix interference (co-eluting contaminants).
References
-
Antoniewicz, M. R. (2013). 13C Metabolic Flux Analysis: Optimal Design of Isotopic Labeling Experiments. Current Opinion in Biotechnology. Link
-
Chokkathukalam, A., et al. (2014). Stable Isotope Labeling Studies in Systems Biology. Progress in Biophysics and Molecular Biology. Link
-
NIST Chemistry WebBook. Mass Spectrum of Alanine (2 TBDMS derivative). Link
-
Wittmann, C. (2007). Fluxome Analysis using GC-MS. Microbial Cell Factories. Link
-
Thermo Fisher Scientific. GC Analysis of Derivatized Amino Acids. Application Note. Link
Sources
Application Note: Quantifying Metabolic Flux with DL-Alanine-3-13C
Part 1: Introduction & Mechanistic Basis
The Dual-Nature of DL-Alanine Tracing
Metabolic Flux Analysis (MFA) using DL-Alanine-3-13C presents a unique analytical scenario compared to pure L-isomer tracing. While L-Alanine is the primary proteinogenic amino acid and gluconeogenic precursor in mammalian systems, the inclusion of the D-isomer (in the racemic DL mixture) activates distinct metabolic fates depending on the biological model (Mammalian vs. Bacterial).
Why use DL-Alanine-3-13C?
-
Cost Efficiency: Racemic mixtures are significantly more cost-effective for large-scale screens.
-
Bacterial Peptidoglycan Tracking: In prokaryotes, D-Alanine is a critical component of cell wall synthesis.[1][2][3]
-
Mammalian DAAO Activity: In hepatic and renal tissues, D-Alanine probes peroxisomal D-amino acid oxidase (DAAO) activity, linking carbon flux to Reactive Oxygen Species (ROS) generation.
Tracing the Carbon Skeleton (C3 Label)
The 3-13C label (methyl group) provides a specific signature as it traverses the central carbon metabolism.
-
Pathway A (L-Alanine): Rapidly transaminated via Alanine Aminotransferase (ALT) to Pyruvate-3-13C .
-
Pathway B (D-Alanine): Oxidized by DAAO to Pyruvate-3-13C + H₂O₂ (Mammalian) or racemized to L-Alanine (Bacterial).
-
Fate of Pyruvate-3-13C:
-
Reduction: Generates Lactate-3-13C (Warburg Effect).
-
Oxidation: Enters TCA cycle as Acetyl-CoA (C2-labeled) .
-
Gluconeogenesis: Carboxylated to Oxaloacetate, eventually labeling Glucose.
-
Pathway Visualization
The following diagram illustrates the divergent fates of the DL-isomers and the propagation of the C3 label.
Caption: Metabolic fate of DL-Alanine-3-13C. Note the convergence of L- and D-isomers at the Pyruvate node via distinct enzymatic routes (ALT vs. DAAO).
Part 2: Experimental Protocol
Phase 1: Experimental Design
Critical Consideration: In mammalian cells, endogenous L-Alanine production is significant. To achieve sufficient isotopic enrichment, the culture media must be customized.
-
Media Formulation: Use DMEM or RPMI lacking Alanine. Reconstitute with DL-Alanine-3-13C to a final concentration of 0.5 – 2.0 mM.
-
Control: Unlabeled DL-Alanine (Natural Abundance).
-
-
Tracer Specifications:
-
Isotope: 3-13C (Methyl).
-
Enrichment: >99% atom %.
-
Stereochemistry: Racemic (50:50).
-
-
Time Course:
-
Metabolic Steady State: 6–24 hours (for macromolecules/lipids).
-
Kinetic Flux: 0, 15, 30, 60, 120 minutes (for glycolysis/TCA turnover).
-
Phase 2: Sample Preparation (Quenching & Extraction)
Metabolic turnover of Pyruvate and Alanine is extremely rapid (seconds).
-
Rapid Quenching:
-
Aspirate media immediately.
-
Wash cells once with ice-cold saline (0.9% NaCl) .
-
Add 80% Methanol/Water (pre-chilled to -80°C) directly to the plate.
-
Why: Stops enzymatic activity instantly to preserve the metabolic snapshot.
-
-
Extraction:
-
Scrape cells in methanol; transfer to tubes.
-
Vortex vigorously (30 sec).
-
Freeze-thaw cycle (Liquid N₂
37°C bath) x3 to lyse membranes. -
Centrifuge at 16,000 x g for 10 min at 4°C.
-
Collect supernatant (Metabolites). Pellet = Protein/DNA.
-
-
Drying:
-
Evaporate supernatant to dryness using a SpeedVac (no heat).
-
Phase 3: Derivatization for GC-MS
Amino acids and organic acids are not volatile. We use MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to create TBDMS derivatives, which are extremely stable and yield characteristic [M-57]⁺ fragments.
-
Reagent Prep: Prepare a 1:1 mixture of MTBSTFA + 1% TBDMCS and Acetonitrile.
-
Reaction:
-
Add 50 µL of reagent mixture to the dried residue.
-
Incubate at 60°C for 60 minutes .
-
Transfer to GC autoinjector vials with glass inserts.
-
Part 3: Analytical Workflow (GC-MS)
Instrumentation Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium (1 mL/min constant flow).
-
Inlet: Splitless mode, 250°C.
-
Gradient: 60°C (1 min)
10°C/min 300°C (hold 5 min). -
MS Source: Electron Impact (EI), 70 eV, 230°C.
Target Ions (TBDMS Derivatives)
The TBDMS group loses a tert-butyl radical (mass 57) during ionization. We monitor the [M-57]⁺ ion cluster.
| Metabolite | Derivative | Unlabeled Base Ion (m/z) | 13C-Labeled Ion (m/z) | Retention Time (Approx) |
| Alanine | 2-TBDMS | 260 | 261 (M+1) | 12.5 min |
| Pyruvate | MOX-TBDMS* | 174 | 175 (M+1) | 10.2 min |
| Lactate | 2-TBDMS | 261 | 262 (M+1) | 13.1 min |
| Glutamate | 3-TBDMS | 432 | 433 (M+1) | 22.4 min |
*Note: Pyruvate is unstable. Flux is often inferred from the Alanine/Lactate ratio unless oximation (MOX) is performed prior to silylation.
Analytical Workflow Diagram
Caption: Step-by-step workflow from biological sample to computational flux analysis.
Part 4: Data Analysis & Flux Quantification
Natural Abundance Correction
Raw MS data contains background isotopes (13C, 29Si, 30Si) from the derivatization agent and the metabolite skeleton.[4] Use a correction matrix (e.g., IsoCor, various Python libraries) to extract the Mass Isotopomer Distribution (MID) .
Calculating Fractional Contribution (FC)
The fractional contribution represents the percentage of the metabolite pool derived from the tracer.
-
: Abundance of isotopomer with
labeled carbons. - : Total number of carbon atoms in the metabolite backbone.
Interpreting the DL-Specific Flux
When using DL-Alanine-3-13C, the labeling pattern of downstream metabolites reveals the pathway dominance:
-
High Lactate M+1: Indicates active glycolysis and rapid equilibration between the Pyruvate and Lactate pools (LDH activity).
-
High Citrate M+1: Indicates Pyruvate
Acetyl-CoA entry into the TCA cycle. -
Interpretation Caveat: In mammalian cells, if D-Alanine is not metabolized (no DAAO), the intracellular "Alanine M+1" pool will appear artificially high (diluted by the inert D-tracer), but downstream metabolites (Lactate) will only reflect L-Alanine usage. Always normalize flux to the Lactate M+1 enrichment, not the Alanine M+1 enrichment, to correct for the D-isomer "dead load".
References
-
Vertex AI Search. (2024). 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells. PubMed Central. 5
-
BenchChem. (2025).[1][3] D-Alanine-3-13C Based Metabolic Flux Analysis: Technical Support. 3
-
Creative Proteomics. (2022). Overview of 13C Metabolic Flux Analysis. 6
-
MDPI. (2022). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism. 7[8]
-
Thermo Fisher Scientific. (2024). GC Analysis of Derivatized Amino Acids. 9
-
Springer Nature. (2024). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. 10[8]
-
NIH / PubMed. (2024). D-Amino acids differentially trigger an inflammatory environment in vitro. 11[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jamstec.go.jp [jamstec.go.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production [mdpi.com]
- 8. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 11. d-Amino acids differentially trigger an inflammatory environment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Metabolic Flux Analysis (13C-MFA)
Introduction: Beyond Static Metabolomics
Static metabolomics provides a snapshot of pool sizes (concentrations) but fails to capture the rate of turnover (flux). For drug development and phenotypic characterization, flux is the true phenotype. 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying these intracellular reaction rates.
This guide details the computational workflow for determining metabolic fluxes, moving from raw Mass Spectrometry (MS) data to validated flux maps. It focuses on INCA (Isotopomer Network Compartmental Analysis) as the primary modeling engine due to its versatility in handling both steady-state and isotopically non-stationary (INST-MFA) data, and IsoCor for essential data pre-processing.
Strategic Software Selection
Choosing the right software stack is critical. The workflow requires two distinct types of tools: Correction Software (to clean natural abundance noise) and Flux Modeling Software (to solve the mathematical network).
Table 1: Comparative Analysis of MFA Software
| Feature | INCA (Recommended) | 13CFLUX2 | IsoCor |
| Primary Function | Flux Modeling (Steady-State & Non-Stationary) | High-Performance Flux Modeling | Natural Abundance Correction |
| Algorithm | EMU (Elementary Metabolite Units) | Cumomer & EMU | Isotope Correction Matrix |
| Interface | MATLAB GUI & Scripting | Command Line / XML | Python / GUI |
| Strengths | User-friendly; handles INST-MFA (dynamic labeling); robust statistical analysis. | Extremely fast for large-scale networks; ideal for supercomputing clusters. | Essential pre-processing; corrects for tracer purity and natural isotope abundance. |
| Input Data | MIDs (Mass Isotopomer Distributions) | FluxML / MIDs | Raw MS Intensities |
| Cost/License | Free for Academic / License for Industry | Open Source | Open Source |
Experimental Design & Tracer Logic
Software cannot fix poor experimental design. The choice of tracer determines which pathways are "visible" to the software.
-
[U-13C]Glucose (Uniformly Labeled): Best for determining total biosynthetic contribution and polymer synthesis rates.
-
[1,2-13C]Glucose: Critical for resolving Glycolysis vs. Pentose Phosphate Pathway (PPP). The loss of C1 as CO2 in the oxidative PPP creates a distinct isotopomer pattern compared to glycolysis.
Visualization: The 13C Data Pipeline
The following diagram illustrates the critical data handover between experimental acquisition and software processing.
Caption: The linear data flow from tracer selection to flux map generation. Note that IsoCor is an obligatory intermediate step before INCA.
Protocol Part A: Data Pre-Processing (IsoCor)
Raw mass spectrometry data contains noise from naturally occurring isotopes (e.g., 1.1% of Carbon is 13C naturally). If uncorrected, this "background noise" will be interpreted by INCA as metabolic labeling, leading to erroneous flux values.
Objective: Convert raw ion intensities into corrected Mass Isotopomer Distributions (MIDs).
-
Input Preparation: Export your MS integration data (peak areas) as a .csv file. Rows = Metabolites; Columns = Isotopologues (M+0, M+1, M+2...).
-
Define Molecular Formulas: In IsoCor, assign the chemical formula for each metabolite fragment measured.
-
Critical Check: Ensure you account for derivatization agents (e.g., TBDMS) if using GC-MS.
-
-
Tracer Purity: Input the purity of your tracer (e.g., 99.5% 13C). IsoCor uses this to distinguish "true" labeling from tracer impurities.
-
Execution: Run the correction algorithm. IsoCor solves a linear system to strip away the natural abundance contribution.
-
Output Validation: Check the "Mean Enrichment" output. Control samples (unlabeled cells) should show near 0% enrichment after correction.
-
Export: Save the output as "Corrected Fractions" for import into INCA.
Protocol Part B: Flux Modeling (INCA)
INCA uses the Elementary Metabolite Unit (EMU) framework to simulate labeling patterns and fit them to your data.[1]
Step 1: Network Construction
You must define the metabolic network topology and atom transitions.
-
Reactions: Define stoichiometry (e.g., Glucose + ATP -> G6P + ADP).
-
Atom Mapping: Define how carbon atoms move (e.g., Glucose (abcdef) -> G6P (abcdef)).
-
Pro-Tip: Use pre-curated models provided in the INCA library (e.g., mammalian_central_metabolism.mat) to avoid atom-mapping errors.
Step 2: Experimental Definition
-
Load Tracers: Specify the labeled substrate used (e.g., [1,2-13C]Glucose: C1=1, C2=1, C3-6=0).
-
Load Measurements: Import the Corrected MIDs from IsoCor.
-
Define Flux Basis: Fix one flux to a known value to solve the system (usually the Glucose Uptake Rate, measured experimentally in mmol/gDW/h).
Step 3: Flux Estimation (The Fitting Process)
INCA minimizes the Sum of Squared Residuals (SSR) between the simulated MIDs (predicted by the model) and the measured MIDs (from your experiment).
-
Initialization: Set initial guesses for fluxes. Randomize these guesses ("Multistart") to ensure you don't get stuck in a local minimum.
-
Run Optimization: Execute estimate function. INCA uses the Levenberg-Marquardt algorithm.[1]
-
Convergence: The software iterates until the SSR change is below a tolerance threshold.
Visualization: The Iterative Fitting Logic
Caption: The iterative optimization loop INCA performs to match the model to the experimental data.
Validation & Quality Control
A flux map is a hypothesis. It must be statistically validated.
The Chi-Square Test
The SSR follows a Chi-square distribution.
-
Degrees of Freedom (DOF): (Number of Measurements) - (Number of Free Fluxes).
-
Threshold: If your minimized SSR is below the Chi-square cutoff (at 95% confidence), the model fits the data.
-
Failure Mode: If SSR > Chi-square cutoff, the model is rejected. This usually means:
-
The network topology is missing a reaction (e.g., a shunt or bypass).
-
The data contains measurement errors (check MS integration).
-
The culture was not at metabolic steady state.
-
Confidence Intervals
Do not report a single flux number (e.g., "Flux = 10"). Report the 95% confidence interval (e.g., "Flux = [9.5 - 10.5]"). Use INCA's parameter continuation method to calculate these lower and upper bounds for every reaction.
References
-
Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[2][3] Bioinformatics, 30(9), 1333–1335. Link
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. Link
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link
-
Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis.[1][4] Bioinformatics, 29(1), 143–145. Link
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[5] Nature Protocols, 4, 878–892. Link
Sources
- 1. scispace.com [scispace.com]
- 2. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Tracing DL-Alanine-3-13C Incorporation into Proteins
Executive Summary & Core Directive
This guide details the protocol for utilizing DL-Alanine-3-13C to measure protein fractional synthesis rates (FSR) and metabolic flux.[1] While L-Alanine is the standard tracer for mammalian protein synthesis, the racemic DL-Alanine-3-13C mixture is frequently utilized in cost-sensitive high-throughput screens or specific microbiological applications (e.g., peptidoglycan turnover in antibiotic development).[1]
Critical Scientific Insight: The use of a racemic (DL) tracer in mammalian systems introduces a chiral metabolic bifurcation .[1] Mammalian protein synthesis machinery exclusively utilizes the L-isomer .[1] The D-isomer must first be metabolized (via D-amino acid oxidase to pyruvate) and transaminated back to L-Alanine to be incorporated into proteins.[1]
-
Implication: Standard achiral GC-MS analysis of the "precursor pool" will measure the average enrichment of D+L, which leads to erroneous FSR calculations.
-
The Solution: This protocol mandates the use of Chiral GC-MS or specific enzymatic correction to isolate the L-Alanine precursor enrichment for accurate quantification.
Metabolic Fate & Tracer Dynamics[2]
Understanding the distinct pathways of the D- and L-isomers is prerequisite to experimental design.
Mammalian Pathway Logic
-
L-Alanine-3-13C: Directly charges tRNA and enters the nascent polypeptide chain.[1]
-
D-Alanine-3-13C:
This conversion creates a "delayed" entry of the D-label into the protein pool, effectively acting as a secondary slow-release precursor pool.
Visualization: Chiral Metabolic Bifurcation
Figure 1: Metabolic fate of racemic DL-Alanine.[1] Note the indirect pathway of D-Alanine into protein via Pyruvate recycling.
Experimental Design: In Vivo Infusion (Mammalian)[1]
This protocol describes a "Flooded Dose" method, which minimizes the error caused by the D-to-L conversion delay by saturating the precursor pool.
Materials
-
Tracer: DL-Alanine-3-13C (99 atom % 13C).[1]
-
Carrier: Unlabeled L-Alanine (to create the flooding dose).[1]
-
Subject: Rodent (Mouse/Rat) model.
Dosage Strategy
-
Flooding Dose: 150 µmol/100g body weight.[1]
-
Composition: Contains DL-Alanine-3-13C at 15–50 Mole Percent Excess (MPE) relative to the unlabeled carrier.[1]
-
Rationale: The large bolus of unlabeled L-Alanine swamps the endogenous pools, making the plasma specific activity (SA) rapidly equilibrate with the intracellular SA, mitigating the error from the D-isomer's slower kinetics.
Workflow
-
Baseline Sampling: Collect baseline plasma/tissue (t=0) to determine natural abundance.[1]
-
Administration: Inject the flooding dose via lateral tail vein (IV) or intraperitoneal (IP) bolus.[1]
-
Incubation: Allow incorporation for a precise duration (e.g., 10–40 minutes). Note: Keep time short to minimize recycling of label from protein breakdown.
-
Harvest: Rapidly sacrifice animal; freeze tissue (liver, muscle) in liquid nitrogen immediately. Clamp technique is recommended for muscle to preserve metabolic state.[1]
Sample Preparation Protocol
Tissue Processing (Protein Isolation)
-
Homogenization: Homogenize 50 mg tissue in 500 µL 10% Trichloroacetic Acid (TCA) .
-
Precipitation: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Washing: Wash pellet 3x with 5% TCA to remove all traces of free tracer.[1]
Protein Hydrolysis
-
Resuspend the washed pellet in 1 mL 6M HCl .
-
Incubate at 110°C for 24 hours (sealed, nitrogen-purged glass vial).
-
Dry the hydrolysate under a stream of nitrogen or vacuum centrifuge.
Derivatization (MTBSTFA Method)
To make alanine volatile for GC-MS, we use N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) .[1]
-
Reconstitution: Dissolve dried amino acids (from supernatant or hydrolysate) in 50 µL dry Acetonitrile.
-
Reaction: Add 50 µL MTBSTFA + 1% t-BDMCS .
-
Incubation: Heat at 70°C for 30 minutes .
-
Transfer: Transfer to GC vials with glass inserts.
Analytical Method: GC-MS
Critical Requirement: To accurately calculate FSR using a DL-tracer, you must distinguish the enrichment of the L-Alanine precursor from the D-Alanine.
Option A: Chiral GC-MS (Recommended)[1]
-
Column: Chiralasil-Val or equivalent chiral stationary phase (25m x 0.25mm).[1]
-
Oven Program: 80°C (1 min) -> 4°C/min -> 180°C.
-
Separation: L-Alanine and D-Alanine elute as distinct peaks.[1] Measure enrichment of the L-peak only for the precursor pool.
Option B: Standard GC-MS (Flooded Dose Assumption)[1]
-
Assumption: If a massive L-Alanine carrier was used, the D-Alanine contribution to the total free pool is negligible, or the D-Alanine enrichment is assumed to track L-Alanine due to the flood. Use with caution.
-
Column: DB-5MS or DB-1 (30m x 0.25mm).[1]
-
Inlet: 250°C, Split ratio 10:1.
-
Carrier Gas: Helium at 1.0 mL/min.[1]
Mass Spectrometry Settings (SIM Mode)
Monitor the following ions for the Alanine-tBDMS derivative (Loss of t-butyl group, [M-57]+):
| Species | Ion (m/z) | Description |
| Unlabeled Alanine | 260 | Natural abundance (12C) |
| Labeled Alanine | 261 | DL-Alanine-3-13C (M+1) |
| Internal Std (Optional) | 263 | If using Alanine-d3 as quantification std |
Data Analysis & Calculations
Enrichment Calculation (APE)
Calculate the Atom Percent Excess (APE) for both the Precursor (Free L-Ala) and the Product (Protein-bound Ala).[1]
[1] [1]Fractional Synthesis Rate (FSR)
The FSR represents the percentage of the protein pool synthesized per unit time.
-
APE_product: Enrichment of alanine in the hydrolyzed protein pellet.
-
APE_precursor: Enrichment of L-Alanine in the tissue fluid (supernatant).[1] Note: If using DL tracer without chiral separation, this value is the largest source of error.
Troubleshooting & Critical Considerations
The "D-Alanine Trap"
If you observe unexpectedly low FSR values, check your precursor enrichment measurement.[1]
-
Issue: If you measure Total Free Alanine (D+L) by achiral GC, and the D-Alanine is not being used but is highly enriched, you overestimate the denominator (
), leading to an artificially low FSR. -
Validation: Run a pilot study using pure L-Alanine-3-13C to establish a baseline FSR for your model, then compare with DL-Alanine-3-13C.
Bacterial Contamination
In gut tissue samples, bacterial flora can actively incorporate D-Alanine into peptidoglycan.[1] Ensure thorough washing of tissue or use antibiotic-treated controls if studying intestinal protein synthesis.[1]
References
-
Wolfe, R. R., & Chinkes, D. L. (2005).[1] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.[1] Link[1]
-
Smith, K., et al. (2011).[1] "Tracer selection for in vivo measurement of human muscle protein synthesis." American Journal of Physiology-Endocrinology and Metabolism. Link[1]
-
Vogt, J. A., et al. (2005).[1] "Determination of fractional synthesis rates of mouse hepatic proteins via metabolic 13C-labeling, MALDI-TOF MS and analysis of relative isotopologue abundances." Analytical Chemistry. Link
-
Sigma-Aldrich. (2023).[1] "The Derivatization and Analysis of Amino Acids by GC-MS." Technical Bulletin. Link
-
BenchChem. (2025).[1][5] "Protocol for D-Alanine-3-13C Labeling of Bacteria." Technical Support Center. Link
Sources
- 1. Alanine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Precision Measurement of DL-Alanine-3-13C Enrichment in Mammalian Metabolites using GC-MS
Part 1: Introduction & Core Directive
Abstract
This application note details a robust protocol for tracing DL-Alanine-3-13C incorporation into central carbon metabolism. While L-Alanine is a primary gluconeogenic substrate and fuel for the TCA cycle, the use of a racemic DL-tracer presents unique challenges and opportunities in metabolic flux analysis (MFA). This guide addresses the stereospecific metabolism of alanine, the "pyruvate node" decision point (Lactate vs. Acetyl-CoA), and provides a self-validating GC-MS workflow using TBDMS derivatization.
The "DL" Factor: A Critical Technical Insight
Before initiating this protocol, researchers must understand the biological implications of the DL racemic mixture:
-
L-Alanine: Rapidly transaminated by Alanine Transaminase (ALT/GPT) to Pyruvate, entering the TCA cycle or gluconeogenesis. This drives the bulk of the observed enrichment.
-
D-Alanine: In mammalian systems, D-Alanine is not incorporated into proteins. It is either excreted or metabolized by D-Amino Acid Oxidase (DAAO) (primarily in kidney/liver) to Pyruvate.
-
Analytical Blind Spot: Standard non-chiral GC-MS columns (e.g., DB-5MS) do not separate D- and L-enantiomers. The measured enrichment is the weighted average of both pools.
-
Implication: If DAAO activity is low (e.g., in many tumor cell lines), the D-Alanine fraction acts as an inert diluent, halving the maximum theoretical enrichment of the intracellular alanine pool. This must be accounted for in the final flux calculations.
-
Part 2: Experimental Workflow & Visualization
Workflow Diagram
The following diagram outlines the logical flow from cell treatment to data acquisition.
Figure 1: End-to-end workflow for 13C-Alanine metabolic tracing. Note the critical quenching step to prevent metabolite turnover.
Part 3: Detailed Protocol
Phase 1: Cell Culture & Labeling
Objective: Achieve isotopic steady-state or capture dynamic flux.
-
Media Preparation: Prepare custom DMEM/RPMI lacking Alanine and Pyruvate. Supplement with dialyzed FBS (to remove background unlabeled amino acids).
-
Tracer Addition: Add DL-Alanine-3-13C to a final concentration of 0.5 – 2.0 mM.
-
Note: Ensure the concentration matches the physiological levels relevant to your tissue model to avoid "flooding" the transporter systems.
-
-
Incubation:
-
Glycolytic Tumor Cells: 6–12 hours is usually sufficient for steady-state labeling of TCA intermediates.
-
Primary Cells: 24 hours may be required.
-
Phase 2: Quenching & Extraction (The "Cold" Chain)
Scientific Integrity Check: Metabolism turns over in seconds. Slow quenching invalidates the data.
-
Wash: Rapidly aspirate media and wash 1x with ice-cold PBS .
-
Quench: Immediately add 1 mL 80% Methanol (pre-chilled to -80°C) directly to the plate.
-
Scrape & Collect: Scrape cells on dry ice. Transfer suspension to a pre-chilled tube.
-
Lysis: Vortex vigorously. Freeze-thaw cycle (liquid nitrogen
37°C bath) x3 to rupture membranes. -
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Transfer supernatant to a glass vial.
-
Drying: Evaporate supernatant to complete dryness using a SpeedVac (no heat) or nitrogen stream.
Phase 3: Derivatization (MTBSTFA/TBDMS)
Expertise: We use MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) because TBDMS derivatives are hydrolytically stable and produce a characteristic [M-57]+ fragment (loss of tert-butyl group), which simplifies isotopologue analysis compared to TMS derivatives.
-
Resuspension: Add 30 µL Pyridine (anhydrous) to the dried residue.
-
Reaction: Add 70 µL MTBSTFA + 1% TBDMCS .
-
Incubation: Seal vial and incubate at 70°C for 60 minutes .
-
Clarification: Centrifuge briefly to remove any salts. Transfer to GC insert.[1]
Phase 4: GC-MS Acquisition Parameters
System: Agilent 7890/5977 or equivalent single quadrupole MS. Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]
| Parameter | Setting | Rationale |
| Inlet Temp | 270°C | Ensures rapid vaporization of high-boiling derivatives. |
| Injection | 1 µL, Split 1:10 | Prevents column saturation; improves peak shape. |
| Carrier Gas | Helium, 1 mL/min | Constant flow for reproducible retention times. |
| Oven Ramp | 100°C (hold 1 min) | Separates Alanine (early) from TCA intermediates (late). |
| Source Temp | 230°C | Standard for EI sources. |
| Ionization | Electron Impact (70 eV) | Standard hard ionization for fragmentation. |
Phase 5: Target Ions (SIM Mode)
Validation: Monitor the [M-57]+ cluster. The "3-13C" label on Alanine will shift the mass by +1 Da.
| Metabolite | Derivative | Formula (Fragment) | Target Ions (m/z) |
| Alanine | 2-TBDMS | C11H26NO2Si2 | 260 (M0) , 261 (M1) |
| Lactate | 2-TBDMS | C11H25O3Si2 | 261 (M0) , 262 (M1) |
| Pyruvate | MOX-TBDMS | Unstable - Use Lactate as proxy | See Note Below |
| Citrate | 4-TBDMS | C30H57O7Si4 | 459 (M0) , 460-465 |
Note on Pyruvate: Intracellular pyruvate is labile. Lactate is often used as a surrogate for the cytosolic pyruvate pool due to the high activity of LDH, which keeps the two pools in isotopic equilibrium [1].
Part 4: Data Analysis & Pathway Mapping
Pathway Visualization
The following diagram illustrates the carbon atom mapping. The red arrow indicates the flow of the 13C label from the C3 position of Alanine.
Figure 2: Carbon atom mapping. The C3 label of Alanine transfers to the C3 of Pyruvate. Upon decarboxylation by PDH (losing C1), C3 becomes C2 of Acetyl-CoA, entering the TCA cycle.
Calculation: Mass Isotopomer Distribution (MID)
Raw ion intensities must be corrected for natural abundance (naturally occurring 13C, 29Si, 30Si in the derivative).
-
Extract Areas: Integrate peaks for M0, M+1, M+2, etc.
-
Correction: Use algorithms like IsoCor [2] or AccuCor [3]. These tools use matrix inversion to strip away the "background" signal from naturally occurring isotopes in the TBDMS tags and the carbon skeleton.
-
Enrichment Calculation:
Where is the corrected abundance of isotopologue , and is the number of labeled carbons possible (1 for this tracer).
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Low Signal | Moisture in reagents | MTBSTFA is water-sensitive. Use fresh ampoules and anhydrous pyridine. |
| Incomplete Derivatization | Reaction time too short | Extend incubation to 90 min at 70°C. |
| M+1 Signal in Controls | Detector Saturation | Dilute sample. If the detector is saturated, the isotope ratio becomes skewed (spectral skewing). |
| Unexpected M+2 | Tracer Impurity | Check the certificate of analysis for the tracer. Correct using IsoCor "tracer purity" settings. |
References
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. [Link]
-
Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. [Link]
-
Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. (Source of AccuCor algorithm). [Link]
-
Shimadzu Corporation. (2016). 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Technical Report C146-E312. [Link]
Sources
Experimental design for stable isotope tracing studies
Application Note: Precision Metabolic Flux Analysis (MFA) using Stable Isotope Tracing
Introduction: From Static Pools to Dynamic Flux
Static metabolomics (measuring pool sizes) is analogous to taking a photograph of a highway; it tells you how many cars are present, but not how fast they are moving. To understand cellular phenotype, drug mechanism of action (MoA), or disease pathology, we must measure the rate of passage through metabolic pathways. This is Fluxomics .
Stable isotope tracing (e.g., using
Phase 1: Strategic Tracer Selection
The choice of tracer dictates the biological question you can answer. Do not default to [U-
Table 1: Common Stable Isotope Tracers and Applications
| Tracer | Labeling Pattern | Primary Application | Key Mechanistic Insight |
| [U- | Uniformly labeled (All 6 carbons) | Central Carbon Metabolism (Global) | Tracks total carbon contribution to TCA cycle, amino acids, and lipids. |
| [1,2- | Carbons 1 & 2 labeled | Glycolysis vs. Pentose Phosphate Pathway (PPP) | Distinguishes oxidative PPP flux (loss of C1 as CO |
| [U- | Uniformly labeled (All 5 carbons) | Anaplerosis & Reductive Carboxylation | Critical for studying cancer metabolism (Warburg effect) and mitochondrial dysfunction. |
| [1,2- | Carbons 1 & 2 labeled | Lipogenesis & Acetylation | Measures fatty acid synthesis rates and histone acetylation dynamics independent of glucose. |
| [ | Nitrogen labeled (Amide/Amine) | Nucleotide Biosynthesis | Tracks nitrogen donation to purines/pyrimidines. |
Phase 2: Experimental Workflow & Design
To ensure data integrity, the experiment must be designed to achieve Isotopic Steady State (ISS) for pathway analysis, or Kinetic Flux Profiling (KFP) for reaction rate determination. For most drug discovery applications, ISS is preferred.
Core Directive: You must maintain metabolic steady state (constant nutrient concentration) while measuring the approach to isotopic steady state.
Workflow Visualization
Figure 1: End-to-end workflow for stable isotope tracing. The transition from Labeling to Quenching is the most time-critical step.
Phase 3: Detailed Protocol – Sample Preparation
Scientific Rationale: Metabolic turnover rates are on the order of seconds (ATP turnover is <1s). Conventional washing (e.g., with PBS) stresses cells and causes leakage of intracellular metabolites, biasing the data. Metabolism must be quenched instantly.
Protocol: Rapid Quenching & Extraction (Adherent Cells)
Reagents:
-
Extraction Solvent: 80% Methanol / 20% Water (HPLC Grade), pre-chilled to -80°C .
-
Internal Standard (ISTD):
C-Yeast extract or specific deuterated standards added to the solvent.
Step-by-Step Methodology:
-
Preparation: Place the extraction solvent on dry ice 30 minutes prior to harvest.
-
Media Removal: Quickly aspirate the culture medium.
-
Critical:DO NOT WASH with PBS. The osmotic shock and time delay cause metabolite leakage. If media components interfere (e.g., high glucose), perform a <2 second dip in 150mM Ammonium Carbonate (pH 7.4) or use a "media subtraction" blank in analysis.
-
-
Quenching: Immediately pour -80°C 80% Methanol directly onto the cells.
-
Harvesting: Scrape cells while keeping the plate on dry ice. Transfer the slurry to a pre-cooled microcentrifuge tube.
-
Extraction: Vortex vigorously for 10 seconds. Incubate on dry ice for 20 minutes to ensure complete precipitation of proteins.
-
Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C .
-
Supernatant Collection: Transfer the supernatant (containing metabolites) to a new glass vial.
-
Drying (Optional but recommended): Evaporate solvent using a nitrogen stream (SpeedVac) at cold temperatures. Reconstitute in LC-MS compatible mobile phase (e.g., 50% Acetonitrile).
Phase 4: Data Analysis & Atom Mapping
Raw mass spectrometry data provides the abundance of isotopologues (M+0, M+1, M+2...). However, two critical steps are required to convert this into biological insight.
Natural Abundance Correction (NAC)
Carbon-13 occurs naturally (1.1% of all carbon). A molecule with 6 carbons has a ~6% chance of containing a natural
-
Requirement: You must use algorithms (e.g., IsoCor, AccuCor) to subtract natural abundance based on the chemical formula.
-
Output: Corrected Mass Isotopomer Distribution (MID).
Pathway Mapping (The "Logic" of Carbon Flow)
Understanding how labeled carbons move through the TCA cycle allows you to pinpoint enzymatic activity.
Scenario: Cells fed with [U-
-
Glycolysis: Glucose (M+6)
Pyruvate (M+3). -
PDH Complex: Pyruvate (M+3) enters mitochondria
Acetyl-CoA (M+2) + CO (M+1). -
TCA Entry: Acetyl-CoA (M+2) + Oxaloacetate (M+0)
Citrate (M+2).
If you see M+3 Pyruvate but M+5 Citrate , this indicates Pyruvate Carboxylase (PC) activity (Pyruvate M+3 + Acetyl-CoA M+2), a common anaplerotic shift in cancer.
Figure 2: Atom mapping of [U-13C]Glucose. Standard PDH flux yields M+2 Citrate. PC activity yields M+5 Citrate.
Quality Control & Troubleshooting
A self-validating system requires internal checks:
-
Total Ion Count (TIC) Check: Compare the sum of all isotopologues (M+0 to M+n) between labeled and unlabeled samples. They should be identical. If the labeled sample has lower intensity, your cells may be dying or metabolism is inhibited.
-
Enrichment Verification: Check the precursor (e.g., Glucose in media). It should be >99% M+6. If M+0 is present in media, your label is diluted or impure.
-
Linearity: Ensure the signal is within the dynamic range of the MS. Saturation distorts the isotopic ratio.
References
-
Yuan, M., et al. (2019).[3] Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC-MS/MS.[3] Nature Protocols, 14, 313–330.[3] [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Chemical Biology, 30, 87–93. [Link]
-
Su, X., et al. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. [Link]
-
Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Stable Isotope Tracing.[3] Cell Metabolism, 27(1), 72-74. [Link]
-
Millard, P., et al. (2019). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: DL-Alanine-3-13C Experimental Guide
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Acquisition, Hyperpolarization, and Metabolic Flux Anomalies in DL-Alanine-3-13C
Introduction
You have reached the advanced technical support module for DL-Alanine-3-13C (3-13C-Ala). While this isotopologue is a cost-effective alternative to enantiomerically pure L-Alanine-3-13C, its racemic nature and specific methyl-labeling physics introduce distinct experimental hurdles.
This guide moves beyond basic operation manuals to address the "invisible" variables that often ruin expensive instrument time: methyl relaxation sinks, racemic metabolic noise, and scalar coupling artifacts.
Module 1: NMR Spectroscopy & Data Acquisition
Issue: "My Carbon-13 signal is split into a quartet, or the S/N ratio is unexpectedly low."
Diagnosis:
You are likely observing Scalar Coupling (
Technical Explanation:
The C3 carbon in alanine is an
Troubleshooting Protocol:
| Parameter | Recommended Setting | Why? |
| Pulse Sequence | zgpg30 or equivalent (Power-gated decoupling) | Ensures proton decoupling is active during acquisition to collapse the quartet into a singlet. |
| Decoupling Scheme | WALTZ-16 or GARP | Standard CW decoupling may be insufficient for the methyl region bandwidth. |
| O2 Offset (Proton) | Centered at ~1.47 ppm | The proton decoupler must be centered on the methyl protons, not the water resonance (4.7 ppm), to ensure efficient decoupling. |
| NOE Enhancement | Enable (during relaxation delay) | The Nuclear Overhauser Effect (NOE) can boost the signal of methyl carbons by up to 3x ( |
Critical Warning: If you are quantifying relative concentrations, use Inverse Gated Decoupling (zgig). Standard decoupling with NOE distorts integration values because the NOE buildup differs between chemical sites (e.g., C3 vs. C1).
Module 2: Hyperpolarization (DNP-NMR & MRI)
Issue: "I get massive polarization in the solid state, but zero signal after dissolution."
Diagnosis: You are fighting the Methyl Relaxation Sink . You are likely using a transfer protocol optimized for [1-13C]Pyruvate or [1-13C]Alanine, which fails for [3-13C]Alanine.
The Physics:
-
[1-13C]Alanine (Carbonyl):
relaxation is dominated by Chemical Shift Anisotropy (CSA) and is slow (~20–40s at 3T). -
[3-13C]Alanine (Methyl):
relaxation is dominated by dipole-dipole interactions with the three attached protons. The rapid rotation of the methyl group creates an efficient relaxation pathway. -
Result: The
of the C3 methyl group is often < 5 seconds in liquid state at standard fields, compared to >40s for C1.
The Solution: You must minimize the "Time-to-Acquisition" window.
-
Rapid Transfer: The time from dissolution to the spectrometer bore must be under 3 seconds .
-
Deuteration Strategy: If budget permits, switch to [3-13C, 2,3,3,3-D4]DL-Alanine . Deuterating the protons removes the dipole-dipole relaxation sink, extending
significantly (up to 20-30s). -
Magnetic Tunneling: Ensure a magnetic field (>10 mT) is maintained during transfer to prevent low-field relaxation.
DNP Workflow Visualization
Figure 1: Critical timing workflow for DNP-NMR of methyl-labeled alanine. Note the red "Transfer" node, which is the primary failure point due to short T1.
Module 3: Metabolic Flux Analysis (MFA)
Issue: "My flux model cannot account for the labeling patterns; rates appear diluted."
Diagnosis: You are neglecting the Racemic Trap . You are treating DL-Alanine as if it were pure L-Alanine.
Biological Context:
-
L-Alanine: Metabolized via Alanine Transaminase (ALT) to Pyruvate
TCA Cycle. -
D-Alanine: In mammals, this is largely "metabolic noise" or is processed slowly by D-Amino Acid Oxidase (DAAO) in the kidney/liver/brain to Pyruvate. In bacteria, Alanine Racemase interconverts L and D forms.[1]
Consequences: If you introduce 10 mM DL-Alanine, only 5 mM (the L-form) is immediately bioavailable for standard protein synthesis or ALT activity. The D-form remains in the media or is metabolized via a slower, alternate pathway, effectively "diluting" your calculated uptake rates.
Metabolic Fate Diagram
Figure 2: The divergent metabolic fates of the D and L isomers. Note that in DAAO-negative mammalian tissues, D-Alanine acts as a non-metabolized background contaminant.
Module 4: Solid-State NMR Calibration
FAQ: "Can I use DL-Alanine as a chemical shift reference?"
Answer: Yes, it is a standard secondary reference. Unlike liquid state where TMS/DSS are used, solid-state NMR requires a solid reference.
Protocol:
-
Primary Standard: Adamantane (Left peak at 38.48 ppm relative to TMS).
-
Secondary Standard (DL-Alanine):
-
Set the Methine (CH) peak to 48.5 ppm .
-
Alternatively, set the Methyl (CH3) peak to 20.5 ppm .
-
The Carbonyl (CO) should appear at 177.8 ppm .
-
Note: Chemical shifts in solid state are conformation-dependent. DL-Alanine forms a specific crystal lattice different from pure L-Alanine, slightly affecting shifts.
-
References
-
Standal, I. B., et al. (2018).[2] 13C NMR spin lattice relaxation times (T1) for carbon atoms in the glycerol region. ResearchGate.
-
Pollegioni, L., et al. (2007).[3] D-Amino Acid Oxidase: Physiological Role and Applications. Frontiers in Bioscience.
-
Wishart, D. S., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. HMDB/PubChem Data.
-
Morcombe, C. R., & Zilm, K. W. (2003). Chemical shift referencing in MAS solid state NMR. Journal of Magnetic Resonance.
-
Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS. (Foundation of DNP T1 physics).
Sources
Technical Support Center: 13C NMR Signal Optimization
The following guide is structured as a high-level technical support interface for researchers encountering signal-to-noise (S/N) anomalies with 13C-labeled substrates.
Topic: Troubleshooting Low Signal-to-Noise (S/N) in DL-Alanine-3-13C Experiments Ticket ID: NMR-13C-ALA-OPT Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Diagnostic Triage
Issue: User reports unexpectedly low S/N for DL-Alanine-3-13C, despite high isotopic enrichment (99% at C3 position).
Root Cause Hypothesis: The discrepancy typically arises from a mismatch between the pulse sequence timing and the relaxation physics of the methyl group (
The "Labeled" Trap
Researchers often assume that 99% enrichment guarantees a massive signal. However, the methyl carbon in Alanine possesses unique relaxation properties. If you treat it like a natural abundance sample or use quantitative parameters (Inverse Gated decoupling) without necessity, you sacrifice up to 64% of your potential signal immediately due to the loss of NOE, and potentially more due to saturation.
Critical Troubleshooting: The "Why" and "How"
Q1: I am using a standard Carbon pulse sequence. Why is my signal weak?
Diagnosis: You are likely saturating the nuclei or failing to utilize the NOE enhancement.
The Mechanism:
-
Saturation: The methyl carbon (
) in Alanine has a relatively long Spin-Lattice Relaxation time ( ) compared to methylene or methine carbons in larger molecules, due to its rapid internal rotation which can decouple it from efficient relaxation pathways. If your Repetition Rate ( ) is shorter than and you use a pulse, the magnetization never recovers, leading to signal attenuation. -
NOE Loss: The gyromagnetic ratio of protons (
) is ~4x that of carbon ( ). Transferring magnetization from protons to carbon (NOE) can increase signal intensity by a factor of (200% enhancement).
Solution Protocol:
-
Switch Decoupling Mode: Ensure you are using Power Gated (PG) decoupling (e.g., Bruker zgpg30), not Inverse Gated (IG) decoupling (zgig).
-
PG Mode: Decoupler ON during delay (builds NOE) and ON during acquisition (decouples protons).[1] Result: Max S/N .
-
IG Mode: Decoupler OFF during delay (No NOE) and ON during acquisition. Result: Quantitative but Low S/N .
-
Q2: My spectrum shows the peak, but it is broad or "ringing".
Diagnosis: This indicates issues with Shimming or Decoupling Power , not the sample concentration.
The Mechanism:
-
Thermal Effects: 13C decoupling requires continuous RF power on the proton channel. If the power is too high or the sample is conductive (high salt), the sample heats up, creating convection currents that ruin the shim (magnetic field homogeneity).
-
Decoupling Bandwidth: The methyl protons of Alanine are coupled to the C3 carbon. If the decoupling bandwidth (e.g., WALTZ-16 or GARP) is not centered or powerful enough, you will see residual splitting or broadening.
Solution Protocol:
-
Check Temperature: Ensure the VT (Variable Temperature) gas flow is at least 400-500 L/hr to regulate sample temperature during decoupling.
-
Optimize O2: Ensure the proton carrier frequency (O2/O1P) is centered on the methyl protons (~1.4 ppm for Alanine).
Optimization Workflows
Workflow A: Maximizing S/N (Qualitative)
Use this when you just need to see the peak or check purity.
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Bruker) / Carbon_Complete (Varian) | Uses 30° flip angle to avoid saturation; keeps decoupler ON for NOE. |
| Relaxation Delay ( | 1.0 – 2.0 sec | Sufficient for 30° pulse; maximizes scans per minute. |
| Acquisition Time ( | 1.0 sec | Sufficient for resolution; prevents excessive noise accumulation. |
| Spectral Width ( | ~250 ppm | Covers all carbon types; ensure C3 (~17 ppm) is not aliased. |
| Scans ( | 16 - 64 | Labeled samples should appear instantly. |
Workflow B: Quantitative Analysis (qNMR)
Use this when you need to integrate the C3 peak against an internal standard.
| Parameter | Setting | Rationale |
| Pulse Sequence | zgig (Inverse Gated) | Decoupler OFF during delay to suppress NOE (integrals become valid). |
| Relaxation Delay ( | Required for 99% magnetization recovery (90° pulse). | |
| Flip Angle | 90° | Maximizes signal per scan, provided |
| Dummy Scans ( | 4 | Establishes steady-state magnetization. |
Visual Troubleshooting Logic
The following diagram illustrates the decision process for diagnosing low S/N in labeled alanine samples.
Figure 1: Decision tree for isolating the cause of low sensitivity in 13C-labeled experiments. Blue nodes represent checks, Yellow nodes represent decision points, Red nodes represent diagnoses, and Green nodes represent corrective actions.
Advanced Protocol: Measuring for Optimization
If standard parameters fail, you must measure the specific
Inversion Recovery Method:
-
Pulse Sequence: t1irpg (Inversion Recovery with Power Gated decoupling).
-
List of Delays (
): Set a variable delay list (vdlist) with values: 0.01, 0.05, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 seconds. -
Acquire: Run the experiment. You will see the C3 peak start negative, pass through zero (null point), and become positive.
-
Calculation: The null point (
) relates to by the equation: -
Application: Set your experimental
to (for max S/N) or (for quantitation).
References
-
Relaxation Mechanisms in 13C NMR Source: Organic Chemistry Data Citation: "For 13C NMR, dipole relaxation by directly attached protons is the principal relaxation mechanism...[2] Methyl carbons have separate (faster) motions, and thus have longer T1 values."[2] URL:[Link]
-
Decoupling Modes and NOE Enhancement Source: University of Leuven NMR Core Citation: "Saturating 1H during relaxation delay (d1) of 13C experiment causes NOE to build up... 13C intensity is boosted according to number of 1H's close to the 13C atom." URL:[Link][3]
-
Inverse Gated vs. Power Gated Decoupling Source: Nanalysis Technical Blog Citation: "Inverse Gated: Decoupler is only ON during the acquisition period... NOE is minimized, and no coupling is observed.[4] This mode is used if quantitative results are desired."[1][4][5] URL:[Link]
-
Optimization of 13C Acquisition Parameters Source: University of Chicago NMR Facility Citation: "The aim of optimizing 13C acquisition parameters is achieving the best overall signal-to-noise ratio... 1H irradiation during the relaxation delay provides 1H-13C Nuclear Overhauser Enhancement (NOE, which can increase a 13C signal by as much as 200%)." URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. nmrcore.chem.kuleuven.be [nmrcore.chem.kuleuven.be]
- 4. Decoupling modes on the Benchtop NMR — Nanalysis [nanalysis.com]
- 5. Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving DL-Alanine-3-13C enrichment in cells
Technical Support Center: Optimizing DL-Alanine-3-13C Enrichment in Cell Culture
Executive Summary: The "DL" Challenge
Using DL-Alanine-3-13C (a racemic mixture) instead of pure L-Alanine-3-13C presents a unique biphasic challenge: biological dilution and stereoisomer interference . While the L-isomer is metabolically active, the D-isomer is largely excluded from protein synthesis in mammalian cells but can induce toxicity via oxidative deamination or competitive transport inhibition.
This guide provides a self-validating workflow to maximize isotopic enrichment of the L-isomer while mitigating the artifacts caused by the D-isomer.
Part 1: The Core Troubleshooting Guide (Q&A)
Category A: Low Isotopic Enrichment (The Dilution Problem)
Q1: I supplemented 2 mM DL-Alanine-3-13C, but my intracellular enrichment plateaus at <30%. Why? Diagnosis: You are fighting the Pyruvate-Alanine Shunt . Root Cause: Mammalian cells possess a robust capacity for de novo alanine synthesis. The enzyme Alanine Transaminase (ALT/GPT) catalyzes the reversible transamination of Pyruvate (derived from Glucose) to L-Alanine.
-
Mechanism: If your media contains high Glucose (e.g., 25 mM), the glycolytic flux generates abundant unlabeled (12C) Pyruvate. This 12C-Pyruvate constantly dilutes your exogenous 13C-Alanine pool via ALT.
-
The "DL" Factor: Since only 50% of your input (the L-form) is usable, a 2 mM DL-Alanine supplement only provides 1 mM of the active tracer, making it easier for endogenous synthesis to overwhelm the signal.
Corrective Action:
-
Reduce Glucose: Lower media glucose to physiological levels (5 mM) to reduce the intracellular pool of unlabeled pyruvate.
-
Increase Tracer Load: Increase DL-Alanine concentration to 4-8 mM (monitor for toxicity, see Q3) to outcompete the endogenous synthesis.
-
Glutamine Synergy: Ensure Glutamine levels are sufficient; Glutamine is the nitrogen donor for the ALT reaction.
Q2: My Mass Spec data shows "scrambling" of the label into Lactate and Citrate. Is my tracer impure? Diagnosis: No, this is Metabolic Anaplerosis . Root Cause: The ALT reaction is reversible.
-
Mechanism: Intracellular 13C-Alanine is converted back into 13C-Pyruvate. This labeled pyruvate can then be:
-
Reduced to 13C-Lactate (LDH activity).
-
Oxidized to Acetyl-CoA and enter the TCA cycle (appearing as 13C-Citrate ). Corrective Action: This is a feature, not a bug, of metabolic flux analysis (MFA). Use this scrambling to calculate the Pyruvate -> Alanine flux rate . If you strictly require protein labeling without scrambling, you must use a pulse-chase experiment with short labeling times ( < 1 hour).
-
Category B: Toxicity & Cell Health (The D-Isomer Problem)
Q3: My cells show reduced viability or oxidative stress markers when using DL-Alanine. Is the isotope toxic? Diagnosis: You are observing D-Amino Acid Toxicity . Root Cause: While L-Alanine is safe, D-Alanine is not inert.
-
Mechanism 1 (ROS Generation): Many mammalian cells express D-Amino Acid Oxidase (DAAO) , usually in peroxisomes. DAAO converts D-Alanine into pyruvate, ammonium, and Hydrogen Peroxide (H₂O₂) . High concentrations of DL-Alanine lead to H₂O₂ accumulation and oxidative stress [1].
-
Mechanism 2 (Transport Inhibition): D-Alanine competes with L-Alanine and other neutral amino acids (Glycine, Serine) for the System A (SNAT) and System L (LAT) transporters [2]. High D-Ala levels can starve cells of other essential nutrients.
Corrective Action:
-
Add Catalase: Supplement media with Catalase to scavenge extracellular H₂O₂ generated by DAAO.
-
Step-Up Dosing: Acclimatize cells to higher alanine concentrations over 2 passages.
-
Switch to Pure L-Isomer: If toxicity persists >10% cell death, the cost savings of DL are negated by phenotypic artifacts. Switch to L-Alanine-3-13C.
Part 2: Optimized Experimental Workflow
To achieve >80% enrichment using the racemic DL tracer, follow this "Low-Glucose / High-Load" protocol.
Protocol: Steady-State Enrichment
Reagents:
-
Base Media: Custom DMEM/RPMI (Alanine-free, Glucose-free).
-
Tracer: DL-Alanine-3-13C (99% enrichment).
-
Supplements: Dialyzed FBS (to remove endogenous alanine), Glucose, Glutamine.
Step-by-Step:
-
Pre-Starvation (The Washout):
-
Wash cells 2x with warm PBS to remove residual media.
-
Incubate cells for 30 mins in Alanine-free media. This depletes the intracellular unlabeled alanine pool.
-
-
Labeling Phase:
-
Time Course Selection:
-
Metabolic Flux (Free Pool): Harvest at 30 min, 1 hr, 2 hr, 4 hr.
-
Protein Synthesis: Harvest at 12 hr, 24 hr.
-
-
Harvesting (Quenching):
-
Crucial Step: Rapidly wash with ice-cold Saline (0.9% NaCl). Do not use PBS if analyzing downstream phosphorylation.
-
Add 80% MeOH (-80°C) immediately to quench metabolism and extract metabolites.
-
Part 3: Data Visualization & Logic
Figure 1: The Dilution Trap & D-Isomer Toxicity Pathway
This diagram illustrates the two opposing forces reducing your enrichment: Endogenous synthesis (Dilution) and D-Isomer oxidative stress.[3]
Caption: Figure 1.[4] The "Dilution Trap" (Red Arrow) shows how glucose-derived pyruvate dilutes the 13C pool. The D-isomer pathway (Bottom) highlights the risk of ROS generation via DAAO.
Part 4: Quantitative Reference Tables
Table 1: Troubleshooting Isotopic Enrichment Levels
| Observation | Probable Cause | Verification Step | Solution |
| < 20% Enrichment | High Glucose Dilution | Check Media Glucose conc. | Reduce Glucose to 5mM; Increase Tracer. |
| ~ 50% Enrichment | Racemic Limit Reached | Check if using DL vs L | Switch to pure L-Alanine or double DL conc. |
| High ROS / Cell Death | D-Alanine Toxicity | Measure ROS (DCFDA assay) | Add Catalase; Switch to L-Alanine. |
| Label in Lactate | Normal Scrambling | None (Physiological) | Use scrambling to model Pyruvate flux. |
Table 2: Transporter Affinity & Competition [2]
| Transporter | Substrates (Ranked by Affinity) | D-Alanine Interaction | Impact on Enrichment |
| SNAT1/2 (System A) | Ala > Ser > Gly | Weak Substrate / Inhibitor | High D-Ala blocks L-Ala uptake. |
| LAT1 (System L) | Leu > Ile > Val > Ala | Low Affinity | Minimal interference unless BCAA starved. |
| ASCT2 | Ala = Ser = Cys | Competitive Inhibitor | Significant competition in cancer cells. |
References
-
Konno, R., et al. (2010). "D-Amino acid oxidase and its physiological function." Frontiers in Bioscience, 15, 605-625. Link
-
Bhutia, Y. D., et al. (2015). "Amino Acid Transporters in Cancer and Their Relevance to 'Glutamine Addiction': Novel Targets for the Design of a New Class of Anticancer Drugs." Cancer Research, 75(9), 1782–1788. Link
-
Metallo, C. M., et al. (2011). "Performance of 13C metabolic flux analysis studies using [U-13C]glutamine and [U-13C]glucose." Methods in Molecular Biology, 708, 265-288. Link
Sources
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-Alanine Metabolism via d-Ala Aminotransferase by a Marine Gammaproteobacterium, Pseudoalteromonas sp. Strain CF6-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DL-Alanine-3-13C Flux
Topic: DL-Alanine-3-13C tracer not incorporating into downstream pathways. Audience: Researchers, metabolic engineers, and drug development scientists.[1] Status: [Active Support Ticket]
Introduction: The "Silent" Tracer
Welcome to the Stable Isotope Support Hub. You are likely reading this because you have treated your cell culture or in vivo model with DL-Alanine-3-13C , but your Mass Spectrometry (MS) or NMR data shows little to no enrichment in downstream TCA cycle intermediates (e.g., Citrate m+1, Malate m+1).
This is a common frustration. Unlike [U-13C]Glucose, which floods the central carbon metabolism, Alanine tracing is subtler and prone to specific "metabolic dead ends."[1] This guide breaks down the causality of this failure, focusing on stereochemistry, enzymatic bottlenecks, and media competition.[1]
Part 1: The Core Problem – Stereochemistry (The "DL" Trap)
Q: I added 10 mM DL-Alanine-3-13C, but my intracellular enrichment is 50% lower than expected. Why?
A: You are likely fighting a stereochemical bottleneck.[1] "DL" denotes a racemic mixture containing 50% L-Alanine and 50% D-Alanine .[1]
-
The L-Isomer: Mammalian cells exclusively utilize L-Alanine for protein synthesis and metabolic flux via Alanine Aminotransferase (ALT/GPT).
-
The D-Isomer: Most mammalian cells lack D-Amino Acid Oxidase (DAO) activity (except specific kidney and brain tissues). Consequently, the D-Alanine-3-13C component enters the cell via non-stereospecific transporters (e.g., ASCT1/2) but remains metabolically inert.[1]
Impact: You have effectively diluted your tracer pool by half before the experiment began. The D-Alanine accumulates or is effluxed, contributing to the total "Alanine" signal in your MS spectrum (lowering the apparent enrichment ratio) without ever entering the TCA cycle.
Visualizing the Stereochemical Fate
Figure 1: The metabolic bifurcation of DL-Alanine. Note that 50% of the tracer (D-form) is essentially inert in most mammalian cell lines, diluting the calculated enrichment.
Part 2: The Pyruvate Node Competition
Q: I switched to pure L-Alanine-3-13C, but I still see no labeled Citrate. Is the tracer broken?
A: The tracer is likely fine, but it is being outcompeted. Alanine enters metabolism by converting to Pyruvate.[1][2][3] However, Pyruvate is the "Grand Central Station" of the cell. If your media contains high Glucose (25mM) or unlabeled Pyruvate (1mM), the flux from Alanine (even at high concentrations) may be negligible compared to the glycolytic flux.
The Dilution Factor:
If glycolytic flux is 100x higher than alanine transamination, your TCA labeling will be below the detection limit (<1%).[1]
Troubleshooting Table: Media Composition Checks
| Parameter | Standard DMEM/RPMI | Problem | Solution |
| Glucose | 25 mM (High Glucose) | Overwhelms Pyruvate pool.[1] | Reduce to 5 mM (physiological) or 0 mM (force Alanine use). |
| Pyruvate | 1 mM (Sodium Pyruvate) | Direct competition with tracer. | Use Pyruvate-Free media formulation. |
| Glutamine | 2-4 mM | Anaplerosis dilutes TCA signals.[1] | Reduce Gln or use [U-13C]Gln to map dual entry. |
| FBS | 10% (Undefined) | Contains ~400µM unlabeled Alanine. | Use Dialyzed FBS to remove background amino acids.[4] |
Part 3: Enzymatic Bottlenecks (ALT/GPT)
Q: My cells express ALT. Why isn't the reaction happening?
A: Expression
For the reaction to proceed forward (consuming your tracer), you need:
-
High Alanine (You provided this).
-
High
-Ketoglutarate ( -KG) . -
Low Pyruvate/Glutamate (Product removal).
If your cells are highly glycolytic (Warburg Effect), intracellular Pyruvate is already high, pushing the equilibrium backwards toward Alanine synthesis.[1] You might actually be synthesizing unlabeled Alanine from Glucose rather than consuming your labeled Alanine.[1]
Part 4: Validated Troubleshooting Protocol
Objective: Determine if the lack of signal is biological (no flux) or technical (detection limit).
Step 1: The "Force-Feed" Experiment Perform a nutrient sensitization test to force the cell to rely on Alanine.
-
Wash: PBS wash x2 to remove residual media.[1]
-
Starve: Incubate cells in EBSS (Earle's Balanced Salt Solution) or Glucose/Pyruvate-free DMEM for 1 hour.
-
Label: Add media containing only 10 mM L-Alanine-3-13C (no Glucose, no Gln, dialyzed FBS).
-
Timepoints: Harvest at 1h, 4h, and 24h.
Result Interpretation:
-
Signal Detected: Your previous failure was due to Glucose competition.[1]
-
No Signal: Your cells lack the transporter (ASCT2) or ALT activity required to metabolize Alanine.
Step 2: Instrumental Settings (MS) Ensure you are monitoring the correct mass transitions.
-
Tracer: Alanine-3-13C (M+1).[1]
-
Target 1: Pyruvate (M+1). Note: If Pyruvate enters TCA via PDH, it becomes Acetyl-CoA (M+1)
Citrate (M+1).[1] If via Pyruvate Carboxylase (PC), it becomes Oxaloacetate (M+1) Citrate (M+1).[1] -
Common Error: Looking for M+3. Alanine-3-13C only has one labeled carbon.[1] You will never see M+2 or M+3 isotopologues unless significant recycling occurs (gluconeogenesis).
Troubleshooting Workflow Diagram
Figure 2: Step-by-step diagnostic workflow for isolating the cause of low tracer incorporation.
References
-
Pollegioni, L., et al. (2007).[1][5] "D-Amino acid oxidase: structure, function, and regulation." Cellular and Molecular Life Sciences.
-
DeBerardinis, R. J., et al. (2008).[1] "The biology of cancer: metabolic reprogramming fuels cell growth and proliferation." Cell Metabolism.
-
Yang, C., et al. (2014).[1] "Alanine aminotransferase 2 links mitochondrial metabolism to the regulation of DNA methylation." Nature Communications.[1]
-
Buescher, J. M., et al. (2015).[1] "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.
-
Scientific Laboratory Supplies. (n.d.). "Dialyzed Fetal Bovine Serum Specifications."
Sources
Troubleshooting poor separation in LC-MS for 13C labeled metabolites
Topic: Troubleshooting Poor Separation in LC-MS for 13C Labeled Metabolites
Status: Operational | Tier: Level 3 (Senior Application Support)
Triage: Define "Poor Separation"
Before modifying your method, we must diagnose the specific separation failure. In 13C fluxomics, "poor separation" typically falls into one of three distinct categories.
Which scenario matches your chromatogram?
-
Scenario A (The Isomer Crisis): You cannot distinguish between metabolic isomers (e.g., Leucine vs. Isoleucine, Citrate vs. Isocitrate). The 13C labels are overlapping, making pathway assignment impossible.
-
Scenario B (The Peak Shape Failure): Your peaks are tailing, fronting, or splitting.[1] This ruins the integration of low-abundance isotopologues (e.g., M+3, M+4), leading to inaccurate Mass Isotopomer Distribution (MID) vectors.
-
Scenario C (The Isotope Effect Artifact): You observe a retention time shift between the unlabeled (12C) and labeled (13C) forms of the same metabolite.
Module 1: The Isomer Crisis (Co-eluting Isobars)
The Problem: 13C labeling experiments rely on tracking carbon flow through specific pathways. If isomers co-elute, the mass spectrometer cannot distinguish which metabolite holds the label because they share the exact same m/z (and isotopologue pattern).
Protocol 1.1: Separating Leucine and Isoleucine (Branched-Chain Amino Acids)
Why it fails: These are constitutional isomers with identical mass. Standard C18 columns often fail to resolve them adequately for flux analysis.
Recommended Solution: HILIC (Amide Phase) HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior selectivity for polar amino acids compared to Reversed-Phase (RP).
| Parameter | Recommended Setting | Technical Rationale |
| Column | BEH Amide (1.7 µm, 2.1 x 100mm) | Amide phases form a stable water layer that interacts with the specific stereochemistry of Leu/Ile. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.125% Formic Acid (aq) | High ionic strength is required to shield silanols and improve peak symmetry. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier for HILIC. |
| pH | ~3.0 - 4.0 | Acidic pH protonates the amino groups, improving retention and shape on Amide phases. |
| Temp | 35°C - 40°C | Higher temperature improves mass transfer kinetics, sharpening peaks. |
Critical Workflow Check:
If separation is still poor, lower the column temperature to 25°C . While this broadens peaks slightly, it often increases the selectivity factor (
Protocol 1.2: Separating Citrate and Isocitrate (TCA Cycle)
Why it fails: These are the "Achilles' heel" of the TCA cycle. They are structurally nearly identical.
Option A: The "Gold Standard" (Ion-Pairing RP)
-
Method: Tributylamine (TBA) as an ion-pairing agent in C18 chromatography.
-
Mechanism: TBA masks the negative charges of the organic acids, allowing them to retain and separate on a hydrophobic C18 column.
-
Warning: TBA permanently contaminates LC systems. Dedicate a system to this if possible.
Option B: The "Clean" Alternative (HILIC/WAX)
-
Method: Polymer-based HILIC or Weak Anion Exchange (WAX).
-
Troubleshooting: If using HILIC for TCA, you typically need high buffer concentrations (10-20mM) to overcome the repulsion between the acidic metabolite and the residual silanols.
Module 2: Peak Shape & HILIC Troubleshooting
The Problem: In fluxomics, you must integrate the M+0, M+1, M+2... peaks accurately. If a peak tails, the tail of the M+0 (unlabeled) can hide the signal of a low-abundance M+1 peak, or background noise can be integrated as a label.
FAQ: Why are my HILIC peaks fronting or splitting?
Answer: This is almost always an Injection Solvent Mismatch . In HILIC, the initial mobile phase is high organic (e.g., 90% ACN). If you inject a sample dissolved in 100% water, the water acts as a "strong solvent" plug. It disrupts the partitioning mechanism at the head of the column, causing the analyte to travel faster than the mobile phase initially.
The Fix:
-
Reconstitution: Dissolve samples in 75% Acetonitrile / 25% Water .
-
Injection Volume: Keep it low (< 2-3 µL) if you must use higher aqueous content.
Visualizing the HILIC Mechanism Failure
Caption: Logic flow for diagnosing peak shape failures in HILIC mode. Injection solvent strength is the primary culprit.
Module 3: The "Isotope Effect" (Fact vs. Fiction)
User Question: "My 13C peaks are eluting slightly earlier than my 12C peaks. Is this preventing accurate quantification?"
Technical Insight: Unlike Deuterium (2H), which can cause significant retention time shifts (Inverse Isotope Effect) due to changes in bond length and hydrophobicity, 13C has a negligible chromatographic isotope effect .
-
12C and 13C should co-elute perfectly.
-
Diagnosis: If you see a shift, check your Mass Extraction Window . If the window is too narrow (< 5 ppm) and your mass calibration is drifting, the software might be "slicing" the edge of the peak, making it look like a retention shift.
-
Action: Widen the extraction window to 10-15 ppm to verify peak apex alignment, then recalibrate the TOF/Orbitrap.
Module 4: Sensitivity & Matrix Suppression
The Problem: You cannot detect the M+n isotopologues because the signal is suppressed by salts.
Protocol: Managing Salt in HILIC HILIC is extremely sensitive to salt suppression because salts precipitate in high organic solvents or compete for ionization.
-
Sample Prep: Use cold MeOH/ACN extraction (80:20) to precipitate proteins and salts.
-
Divert Valve: Send the first 1-2 minutes of the run (where salts elute in HILIC) to waste, not the MS.
-
Internal Standards: You must use a 13C-labeled internal standard (e.g., U-13C-Glutamine) spiked into the sample before extraction. This validates that the suppression affects the standard and analyte equally.
Summary of Troubleshooting Steps
| Symptom | Probable Cause | Corrective Action |
| Split Peaks (HILIC) | Injection solvent too aqueous | Reconstitute in 75% ACN. |
| RT Drift (HILIC) | Insufficient equilibration | HILIC requires 20-30 column volumes of re-equilibration between runs. |
| TCA Isomer Overlap | Wrong column/pH | Switch to IP-RP or specialized Amide methods; optimize pH. |
| Low Sensitivity (M+n) | Salt suppression | Use divert valve; check source cleanliness. |
| 12C/13C RT Shift | Mass calibration drift | Recalibrate MS; widen extraction window (13C effect is negligible). |
References
-
Lu, W., et al. (2010). "Metabolomic analysis via reversed-phase ion-pair liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry. (Establishes IP-RP as the gold standard for TCA isomer separation).
-
Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A. (The foundational text on HILIC mechanism and water layer theory).
-
Bennett, B. D., et al. (2008).[2] "Absolute quantitation of intracellular metabolite concentrations by microbial turbulence." Nature Protocols. (Details 13C isotope handling and quenching protocols).
-
Waters Corporation. (2020). "Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System." Application Note. (Specifics on Amide column usage for isomers).
-
Held, P. (2017).[3] "HILIC Tips to Strengthen Your Analysis." Phenomenex Technical Guide. (Troubleshooting injection solvents and equilibration).
Sources
Correcting for natural 13C abundance in DL-Alanine-3-13C studies.
Technical Support Center: Natural Abundance Correction in -Alanine Studies
Topic: Correcting for Natural
Executive Summary: The "Signal Skew" Problem
In metabolic flux analysis (MFA) using DL-Alanine-3-
This guide provides the mathematical framework and troubleshooting protocols to correct this skew.
The Mathematical Core: Matrix Inversion
The most robust method for correction is Matrix Inversion . We treat the relationship between your Measured distribution and the Real (tracer-derived) distribution as a linear system.
The Equation
Where:
- : The vector of intensities you see on the instrument (M+0, M+1, M+2...).
- : The vector you want (the actual enrichment from your experiment).
- : A correction matrix representing the probability of natural isotope occurrence based on your molecule's chemical formula.
To solve for the tracer data, we invert the matrix:
Workflow Visualization
The following diagram illustrates the logical flow of data from acquisition to corrected flux inputs.
Figure 1: The Linear Algebra workflow for stripping natural abundance from raw mass isotopomer distributions (MIDs).
Critical Protocol: Defining the Chemical Formula
The most common error in Alanine studies is correcting for the wrong molecule.
In GC-MS, you are rarely detecting Alanine (
Common Alanine Derivatives & Formulas
| Instrument Mode | Derivative Type | Fragment Monitored | Formula for Correction | Carbon Count |
| LC-MS | None (Native) | 3 | ||
| GC-MS | TBDMS | 11 | ||
| GC-MS | MCF (Methyl Chloroformate) | Molecular Ion | 5 |
Technical Insight: If you run GC-MS (TBDMS) but correct using the formula for native Alanine (
Step-by-Step Correction Protocol
Step 1: Acquire Unlabeled Standards (The "Blank")
Before running your
-
Purpose: This validates your correction matrix.
-
Success Criteria: After applying the correction algorithm to this unlabeled standard, the result should be
M+0 and for all other isotopologues.
Step 2: Construct the Matrix (Conceptual)
For a molecule with
For Alanine (Native,
-
Row 1 (M+0): Probability of 0 carbons being
. -
Row 2 (M+1): Probability of exactly 1 carbon being
.
Note: This is a simplified view. Real matrices account for Oxygen (
Step 3: Apply the Algorithm
Use a validated software package rather than manual calculation to handle the multi-element complexity.
-
Recommended Tools: IsoCor, INCA, or custom Python scripts using scipy.linalg.inv.
Troubleshooting Guide: "Why are my numbers negative?"
A frequent issue in
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing negative fractional enrichment values.
FAQ: Specific Issues with DL-Alanine
Q: Does the "DL" racemic mixture affect the correction? A: No. The correction is based purely on nuclear physics (mass), not chirality. However, the biological interpretation changes. Mammalian cells metabolize L-Alanine. If you use a DL tracer, usually only the L-enantiomer enters the TCA cycle via Alanine Transaminase (ALT). The D-Alanine may remain unmetabolized or require D-amino acid oxidase (DAAO) to be processed.
-
Impact: Your enrichment (percent labeled) might look lower than expected because the D-pool dilutes the signal, but the natural abundance correction steps remain identical.
Q: I am seeing high M+0 in my fully labeled control. Why? A: This suggests contamination.[1]
-
Atmospheric
: Unlikely to affect Alanine directly, but can affect cell culture media pH. -
Incomplete Derivatization: If using GC-MS, ensure your derivatization reaction went to completion. Under-derivatized species have different masses and can overlap.
-
Tracer Purity: Check the Certificate of Analysis. If the tracer is only 98% pure, 2% of your "tracer" is actually naturally abundant Alanine. You must account for this in the
vector definition.
References
-
Fernandez, C. A., et al. (1996). Correction of
mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry. -
Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics.[2]
-
Niu, W., et al. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv.
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.
Technical Support Center: Optimizing Quenching for DL-Alanine-3-13C Metabolomics
Status: Operational | Tier: Advanced Application Support Ticket Focus: Quenching Efficiency, Isotope Leakage Prevention, and Metabolic Flux Integrity
Welcome to the Metabolomics Technical Support Center
You have reached the advanced support tier for stable isotope tracer applications. This guide addresses the critical "Quenching" phase of metabolomics.[1][2][3][4][5][6] When using DL-Alanine-3-13C , you are likely tracking pyruvate metabolism, gluconeogenesis, or bacterial peptidoglycan synthesis (D-Ala).
The Critical Failure Point: The most common failure in small polar metabolite analysis (like Alanine) is not degradation, but leakage . Alanine is a small, water-soluble zwitterion. If you quench with unbuffered cold solvents, osmotic shock can cause up to 60% of intracellular Alanine to leak into the supernatant before you can harvest the cells.
This guide provides a validated, self-consistent protocol to prevent this.
Module 1: The "Gold Standard" Protocol
Objective: Instantly arrest metabolism while maintaining membrane integrity to prevent DL-Alanine-3-13C leakage.
The Buffered Cold Methanol System (BCM)
We recommend replacing standard "Cold Methanol" quenching with Ammonium Bicarbonate buffered Methanol . This maintains ionic strength during the thermal shock of quenching.
Reagents Preparation
-
Quenching Solution (QS): 60% Methanol (v/v) + 0.85% (w/v) Ammonium Bicarbonate (AMBIC), pH 7.4.[7]
-
Why: The AMBIC buffer matches intracellular ionic strength, preventing osmotic burst. 60% MeOH remains liquid at -40°C.
-
-
Wash Solution: 0.9% NaCl (Saline) or PBS at 37°C (Warm).
-
Why: Cold washes cause "Cold Shock" leakage. Always wash rapidly with warm buffer.
-
Step-by-Step Workflow (Adherent Cells)
-
Preparation: Pre-chill the QS to -40°C (using a dry ice/ethanol bath or cryo-chiller).
-
Rapid Wash:
-
Remove culture medium by suction (do not tilt plate excessively).
-
Immediately add Warm Wash Solution (37°C). Swirl once gently.
-
Aspirate wash solution. Time target: < 5 seconds.
-
-
The Quench (Critical Step):
-
Immediately pour -40°C QS onto the cells.
-
Volume: Use 1 mL per 10^6 cells (or cover the dish surface completely).
-
Incubate at -40°C for 5-10 minutes.
-
-
Harvesting:
-
Scrape cells in the quenching solution using a cell lifter.
-
Transfer the slurry to a pre-chilled centrifuge tube.
-
-
Extraction:
-
Add Chloroform (if performing dual lipid/polar extraction) or proceed with freeze-thaw cycles.
-
Centrifuge at 15,000 x g for 10 min at 4°C.
-
Collect supernatant for LC-MS/GC-MS.
-
Module 2: Visualizing the Workflow
The following diagram illustrates the critical decision points and physical handling steps to minimize isotope scrambling and leakage.
Caption: Optimized workflow emphasizing temperature control and buffering to prevent metabolite leakage during quenching.
Module 3: Troubleshooting & FAQs
Category 1: Leakage & Recovery[1]
Q: I see high levels of unlabeled Alanine in my supernatant and low 13C-Alanine in my cell pellet. What happened? A: You likely experienced "Cold Shock Leakage."
-
Diagnosis: If you washed your cells with ice-cold PBS before quenching, the sudden temperature drop caused membrane pores to open, dumping cytosolic Alanine into the wash.
-
Fix: Always use 37°C (warm) PBS/Saline for the wash step. The cooling should only happen simultaneously with the organic solvent addition (Quenching step).
Q: Why use Ammonium Bicarbonate (AMBIC)? Can't I just use pure Methanol? A: Pure methanol creates a massive osmotic gradient.
-
Mechanism: While methanol stops enzymes, it strips water from the hydration shell of the membrane. Without a buffer to balance ionic strength, the cell membrane ruptures too fast, leaking small polar molecules like Alanine.
-
Evidence: Studies show AMBIC-buffered methanol improves recovery of amino acids by 20-30% compared to unbuffered methanol [1, 2].
Category 2: Isotope Fidelity[8]
Q: Will the acidic environment of some quenching protocols affect DL-Alanine-3-13C? A: Generally, no. Alanine is stable.[8] However, if you are analyzing downstream metabolites like Pyruvate or Oxaloacetate , avoid acidic quenching (like Perchloric Acid) if possible, as keto-acids are unstable.
-
Recommendation: The Neutral pH (7.4) of the AMBIC method protects acid-labile precursors while still stopping enzymatic activity via temperature (-40°C) and solvent denaturation.
Q: How do I handle the "DL" aspect? Do I need to separate enantiomers? A: It depends on your biological question.
-
Mammalian Cells: Only L-Alanine is metabolically active in central carbon metabolism. If you feed DL, the D-Alanine may remain unmetabolized or inhibit specific enzymes (like D-amino acid oxidase).
-
Bacterial Cells: D-Alanine is incorporated into peptidoglycan.[8]
-
Analytical Note: Standard Reverse Phase LC-MS will not separate D from L. You will measure the sum. If you need to distinguish the flux of D vs L, you must use a Chiral Column (e.g., Astec CHIROBIOTIC) or chiral derivatization for GC-MS.
Module 4: Comparative Data
Use this table to select the correct quenching method based on your specific experimental constraints.
| Feature | Cold MeOH + AMBIC (Recommended) | Liquid Nitrogen (LN2) | Acidic Acetonitrile |
| Target | Adherent Cells (Mammalian) | Suspension Cells / Tissue | Nucleotides / Co-factors |
| Leakage Risk | Low (Buffered) | Medium (Shattering) | Low (Precipitation) |
| Enzyme Arrest | Fast (< 2 sec) | Instant (< 1 sec) | Fast (< 2 sec) |
| Alanine Recovery | > 90% | Variable (Hard to extract) | > 85% |
| Downstream Issues | None (AMBIC is volatile) | Requires grinding | Incompatible with some LC columns |
Module 5: Advanced Isotope Logic (Graphviz)
When troubleshooting low enrichment, trace the pathway logic.
Caption: Pathway logic for DL-Alanine-3-13C. If intracellular enrichment is low, check for competition from unlabeled Alanine in the base media.
References
-
Dietmair, S., et al. (2010).[7] "Metabolite profiling of CHO cells: comparative evaluation of extraction methods." Analytical Biochemistry. Validated the use of Ammonium Bicarbonate to prevent leakage in mammalian cells.
-
Sellick, C. A., et al. (2011).[7] "Effective quenching processes for physiologically valid metabolite profiling of suspension mammalian cells." Analytical Chemistry. Comparison of cold methanol vs. filtration.
-
Koning, E., et al. (2022). "Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics." bioRxiv.[6] Discusses leakage mechanisms in polar metabolites.
-
Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. Comprehensive review on quenching artifacts.
For further assistance, please contact the Metabolomics Core Facility or reply to this ticket with your specific cell line and LC-MS configuration.
Sources
- 1. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 4. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Guidance for Cell Sample Collection - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Artifacts in 13C-Labeled Solution NMR
Current Status: Operational Support Tier: Level 3 (Advanced Application Support) Subject Matter Expert: Senior Application Scientist, Bio-NMR Division
Introduction
Welcome to the Advanced NMR Support Center. If you are working with
This guide addresses the "ghosts" in your spectrum—artifacts arising not from sample impurity, but from the physics of the pulse sequence itself. We focus on causality: understanding why the artifact exists is the only way to permanently eliminate it.
Module 1: The "Split" Personality (Uniform Labeling Artifacts)
User Question:
"I am running an HSQC on a uniformly labeled
Technical Diagnosis:
You are seeing Homonuclear
The Fix: Constant-Time (CT) HSQC You must switch from a standard coupled evolution to a Constant-Time (CT) evolution mode.
-
Mechanism: In a standard HSQC, the evolution period
increases incrementally. This allows both chemical shift and coupling to evolve. In CT-HSQC, the total time is fixed. The 180° pulse shifts position within this fixed window. -
Result: The
coupling evolves for a fixed duration . If is set to , the cosine modulation of the coupling is refocused to unity (or -1), effectively "decoupling" the signal in the F1 dimension.
Protocol: Optimizing the CT-Delay
-
Identify the Coupling:
-
Aliphatic region (
- ): Hz. -
Aromatic/Carbonyl region:
Hz.
-
-
Calculate Delay (
):-
For Aliphatics: Set
ms ( Hz). -
Note: Longer
improves resolution but causes signal loss due to relaxation.
-
-
Pulse Sequence Selection:
-
Bruker: hsqcctetgpsp (CT-HSQC with gradients).
-
Varian/Agilent: gChsqc (ensure ct flag is active).
-
Visual Logic: Standard vs. Constant Time Evolution
Caption: Comparison of evolution strategies. CT-HSQC (green path) effectively removes homonuclear coupling artifacts in the indirect dimension.
Module 2: The "Hot" Sample (Decoupling Artifacts)
User Question:
"I see cycling sidebands (small satellite peaks) around my main signals, and my salt-heavy samples are getting warm during
Technical Diagnosis:
This is a Decoupling Efficiency vs. Dielectric Heating conflict.
Troubleshooting Matrix:
| Artifact | Root Cause | Solution |
| Cycling Sidebands | Decoupling cycle time matches loop counter. | Switch from GARP to Adiabatic decoupling (e.g., CHIRP/WURST). |
| Broad/Distorted Base | Incomplete decoupling (insufficient bandwidth). | Increase power (carefully) or use WALTZ-16 for narrow regions. |
| Sample Heating | High duty cycle + High Salt. | Use Bilevel Decoupling or Composite Pulse Decoupling (CPD) only during acquisition. |
| Bloch-Siegert Shift | High power decoupling shifts resonance frequencies. | Calibrate decoupling power; do not change power between control/test samples. |
Protocol: Implementing Adiabatic Decoupling (Low Heat, Wide Band) Adiabatic pulses sweep frequency, inverting spins more efficiently with less average power than "hard" composite pulses like GARP.
-
Select Shape: Use Crp60 or WURST-2 adiabatic shapes.
-
Bandwidth Calculation:
-
Target: 200 ppm at 600 MHz = 30,000 Hz.
-
Adiabatic pulses can cover this with lower peak power than GARP.
-
-
Setup (Bruker notation):
-
cpdprg2: p5m4sp180 (Adiabatic scheme).
-
pcpd2: Calibrate 90° pulse carefully; adiabaticity depends on specific power thresholds.
-
Module 3: The "Streaks" (t1 Noise)
User Question: "My 2D spectrum has vertical ridges or streaks running along the F1 dimension at the chemical shift of strong peaks. It looks like rain falling from my methyl groups."
Technical Diagnosis:
This is
The Fix: Hardware Stabilization & Processing
-
Hardware Check (The "Self-Validating" Step):
-
Temperature: Is the VT gas flow stable? A fluctuation of 0.1 K can cause phase errors in water suppression, leading to ridges.
-
Lock Level: Is the lock signal oscillating? If so, check for vortexing (spin rate too high) or air bubbles.
-
-
Processing Algorithms:
-
If the artifact persists despite stable hardware, apply
noise reduction during processing. -
Method:Cadzow Denoising or Reference Deconvolution .[3]
-
Warning: Aggressive
noise cleaning can suppress weak real peaks. Always compare with the raw data.
-
Visual Logic: Source of t1 Noise
Caption: t1 noise is a modulation artifact. Instabilities transform a single sharp peak into a streak along the indirect dimension.
Module 4: Solvent Suppression Artifacts
User Question: "I am using a cryoprobe. I see a rolling baseline and 'holes' in my carbon spectrum near where the water or buffer signals would be."
Technical Diagnosis:
This is Radiation Damping or Off-Resonance Suppression Effects .
In high-sensitivity probes (Cryo/Cold), the solvent signal is so strong it couples back to the coil (radiation damping). Additionally, presaturation pulses applied to protons can transfer saturation to nearby
The Fix:
-
Multiple Solvent Suppression: If using co-solvents (DMSO/Water mixes), use shaped pulse suppression (e.g., WET or excitation sculpting) rather than simple presaturation.
-
Carbon-Detect Experiments: If the artifact is severe in HSQC, consider direct
C detection (e.g., C-start experiments) where solvent protons are less relevant, though sensitivity will be lower.
References
-
Keeler, J. Understanding NMR Spectroscopy. University of Cambridge. (Chapter 8: Product Operators & HSQC). [Link]
-
Palmer, A. G., et al. Protein NMR Spectroscopy: Principles and Practice. (Discussion on Constant Time Evolution). [Link]
-
Kay, L. E., et al. "Pure absorption gradient enhanced 13C-1H HSQC spectra of 13C-labeled proteins." Journal of Magnetic Resonance. [Link]
-
Zhou, Z., et al. "REAL-t1, an Effective Approach for t1-Noise Suppression in NMR Spectroscopy." Chinese Journal of Chemistry. [Link]
-
Brinkmann, A. "13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance." Analytical Chemistry. [Link][2][4][5][6]
Sources
Overcoming high background in mass spectrometry of 13C tracers
Triage: Diagnostic Workflow
Before altering hardware or chemistry, you must isolate the source of the "high background." In 13C tracer experiments, "background" usually falls into two distinct categories:
-
Chemical Background: High baseline noise or interfering isobaric peaks masking your analyte.
-
Isotopic Background: Unexpected 13C enrichment (M+n) in samples that should be unlabeled or low-enrichment.
Use the following logic flow to diagnose your specific issue.
Figure 1: Diagnostic Decision Tree. Use this workflow to categorize the "background" before attempting remediation.
Section 1: The "Ghost" Enrichment (Natural Abundance)
Q: My unlabeled control samples show significant M+1 and M+2 signals. Is my column contaminated with tracer?
A: Likely not. This is often a data processing oversight, not a chemical contamination. Carbon-13 has a natural abundance of approximately 1.1%.
The Mechanism
For a metabolite with
-
Example: A lipid with 20 carbons (C20).
-
Probability of M+0 (all 12C):
-
Probability of M+1 (one 13C):
-
Result: You will see a 20% "enrichment" peak in a completely unlabeled sample.
-
The Solution: Mathematical Correction
You must apply a Correction Matrix to deconvolute natural abundance from true tracer enrichment.
Protocol: Validation of Natural Abundance
-
Input: Raw ion intensities (M+0, M+1, M+2...).
-
Algorithm: Use the binomial distribution to subtract the natural contribution.
-
Tooling: Do not attempt this manually for complex molecules. Use validated software such as IsoCor [1] or PolyMID [2].
Self-Validation Check:
-
Process an unlabeled standard through your correction algorithm.
-
Pass Criteria: The corrected output must show <1% enrichment for M+1, M+2, etc. If it shows negative values or remaining high enrichment, your molecular formula input (including derivatization tags) is incorrect.
Section 2: Instrument Carryover
Q: I see true tracer peaks in my solvent blanks immediately after a highly enriched sample. How do I clear the system?
A: Carryover is "chemical memory."[1] 13C-labeled compounds are chemically identical to unlabeled ones, but if you run a 100% labeled standard, it can stick to the injector loop, needle, or column frits and bleed into the next run [3].
Troubleshooting Protocol: The "Sawtooth" Wash
Standard isocratic washes are often ineffective for sticky metabolites. Use a sawtooth gradient to strip the column.
| Parameter | Setting / Description |
| Wash Solvent A | 5% Acetonitrile in Water (0.1% Formic Acid) |
| Wash Solvent B | 45% Acetonitrile / 45% Isopropanol / 10% Acetone |
| Gradient Profile | Rapid oscillation: 0% B → 100% B (hold 1 min) → 0% B. Repeat 3x per injection. |
| Needle Wash | Enable "External Needle Wash" and "Seat Backflush" if available. |
| Blank Strategy | Insert 2 solvent blanks between high-enrichment samples and low-enrichment samples. |
Self-Validation Check:
-
Inject your highest concentration labeled standard (
). -
Inject Solvent Blank 1 (
). -
Inject Solvent Blank 2 (
). -
Pass Criteria: Peak area of analyte in
must be <0.1% of . must be undetectable.
Section 3: Contamination & Interferences
Q: I have high background noise (grass) or specific high-intensity peaks that do not match my analyte's retention time, but they suppress my signal.
A: This is external contamination. In 13C experiments, this is critical because high background counts saturate the detector, reducing the dynamic range available to detect low-abundance M+n isotopologues [4].
Common Contaminants in Tracer Studies
| m/z (approx) | Source | Identification | Remediation |
| +44 repeat | PEG / Detergents | Polyethylene Glycol (repeating units) | Replace glassware washer detergent; check syringe filters. |
| 149, 391 | Phthalates | Plasticizers (DEHP) | Remove plastic solvent bottles; use glass only. Replace tubing. |
| 102, 129, 279 | Plastic Additives | Erucamide / Oleamide (Slip agents) | Switch to certified "Low-Bleed" pipette tips and vials. |
| Variable | Derivatization | Incomplete silylation (GC-MS) | Check moisture in reagents; replace MSTFA/BSTFA. |
The "Step-Back" Isolation Protocol
To find the source, move backward from the detector:
-
Stop Flow: If signal persists without flow, it's the Source/MS (dirty cone/ion guide).
-
Pump Flow (No Column): If signal appears, it's the Mobile Phase (contaminated solvent).
-
Column + Flow (No Injection): If signal appears, it's Column Bleed or accumulated matrix.
-
Injection: If signal appears only here, it's the Sample/Vial .
Section 4: Derivatization & Molecular Formula Errors
Q: My corrected data shows impossible enrichment (e.g., negative labeling).
A: In GC-MS (and some LC-MS workflows), you derivatize samples (e.g., TBDMS, MOX). You represent the molecule not as the metabolite, but as the Metabolite + Tag .
The Trap:
If you correct for natural abundance using the formula of Glucose (
Visualizing the Correction Logic:
Figure 2: Natural Abundance Correction Workflow. Accurate correction requires the precise molecular formula of the derivatized species.
Protocol:
-
Verify the number of carbons added by your reagent (e.g., TBDMS adds 6 carbons per derivatization site).
-
Update your software (IsoCor/Polymid) with the formula of the entire derivatized complex .
-
Ensure the "Tracer Purity" setting matches your reagent certificate (usually 99% or 98% 13C, not 100%).
References
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. Link
-
Bernstein, D.B., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites, 11(5), 273. Link
-
Shimadzu Technical Report. (n.d.). Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. Link
-
Keller, B.O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. Link
Sources
Technical Support Center: High-Concentration DL-Alanine-3-13C Viability Issues
Ticket ID: #ISO-ALA-003 Status: Open Subject: Cell death observed during metabolic flux analysis using DL-Alanine-3-13C Assigned Specialist: Senior Application Scientist, Metabolic Tracing Unit
Executive Summary
You are likely experiencing cell viability issues not because of the
Many researchers inadvertently purchase DL-Alanine (a racemic mixture) instead of L-Alanine because the DL form is synthetically cheaper. However, mammalian cells possess distinct metabolic machinery for handling D-amino acids, often leading to cytotoxicity via oxidative stress. Additionally, high molar concentrations required for flux saturation can induce osmotic shock.
This guide breaks down the three primary failure modes: D-Isomer Toxicity , Osmotic Stress , and Ammonia Accumulation .
Module 1: The Isomer Trap (The "DL" Factor)
The Mechanism of Toxicity
Standard mammalian cell culture relies on L-Alanine . When you introduce DL-Alanine , you are adding 50% L-Alanine (nutrient) and 50% D-Alanine (potential toxin).
While L-Alanine enters anabolic pathways (protein synthesis) or the TCA cycle (via pyruvate), D-Alanine is processed by D-Amino Acid Oxidase (DAAO) .[1] This peroxisomal enzyme oxidatively deaminates D-amino acids.
The Reaction:
The Result:
-
Hydrogen Peroxide (
): A potent Reactive Oxygen Species (ROS) that causes oxidative stress, DNA damage, and apoptosis. -
Ammonia (
): Accumulates in the media, altering intracellular pH and inhibiting cell growth.
Pathway Visualization
The following diagram illustrates how DL-Alanine feeding creates a bifurcation in metabolic fate, leading to ROS generation.
Figure 1: Metabolic bifurcation of DL-Alanine. Note the red pathway indicating ROS generation via DAAO.
Module 2: Osmotic Stress & Physical Chemistry
If you are loading tracer at high concentrations (e.g., 10mM - 50mM) to achieve isotopic steady state, you are significantly altering the media osmolality.
The Thresholds
Mammalian cells (HEK293, CHO, HeLa) generally tolerate 260–320 mOsm/kg .
-
> 350 mOsm/kg: Cell cycle arrest (G2/M phase block).
-
> 450 mOsm/kg: Significant apoptosis and cell shrinkage.[2]
Impact Data Table
| Concentration Added | Approx. Osmolality Shift | Risk Level | Corrective Action |
| 1–5 mM | +1–5 mOsm/kg | Low | None usually required. |
| 10–20 mM | +10–20 mOsm/kg | Moderate | Reduce NaCl in base media to compensate. |
| 50 mM | +50 mOsm/kg | High | Mandatory: Use custom deficient media or adjust salts. |
| 100 mM | +100 mOsm/kg | Critical | Likely lethal without major reformulation. |
Technical Note: If you dissolve DL-Alanine powder directly into complete media, you increase osmolality. If you dissolve it in water and dilute, you dilute essential nutrients (FBS, Glucose).
Module 3: Troubleshooting Protocols
Use these protocols to validate the cause of cell death.
Protocol A: The ROS Validation (Is it the D-Isomer?)
Objective: Determine if oxidative stress from D-Alanine metabolism is the killer. Reagents: DCFDA (2',7'-dichlorofluorescin diacetate) - a cellular ROS probe.
-
Setup: Plate cells in 96-well format.
-
Conditions:
-
Control (Standard Media)
-
Test A: Media + 10mM L-Alanine (unlabeled or 13C)
-
Test B: Media + 10mM DL-Alanine
-
-
Incubation: 4–24 hours.
-
Readout: Add DCFDA (5 µM). Incubate 30 min. Measure fluorescence (Ex/Em: 485/535 nm).
-
Interpretation: If Test B shows significantly higher fluorescence than Test A, DAAO-mediated toxicity is confirmed.
Protocol B: The Osmolality Check
Objective: Rule out hypertonic stress.
-
Prepare your final working medium with the tracer.
-
Measure using a freezing point osmometer .
-
Target: If >330 mOsm/kg, this is a confounding variable.
-
Fix: Prepare a custom formulation of DMEM/RPMI lacking NaCl or Glucose to balance the added Alanine osmolarity.
Module 4: Frequently Asked Questions (FAQ)
Q1: Is the
Q2: Why is DL-Alanine sold if it is toxic? A: DL-Alanine is widely used in bacterial research (bacteria use D-Ala for cell walls) or chemical synthesis. It is significantly cheaper to manufacture than pure L-Alanine. It is not intended for high-concentration mammalian metabolic flux analysis.
Q3: Can I just filter out the D-Alanine? A: No. Separating enantiomers requires complex chiral chromatography. It is far more cost-effective to purchase high-purity L-Alanine-3-13C .
Q4: My cells express low levels of DAAO (e.g., CHO cells). Why are they still dying? A: Even with low DAAO, ammonia toxicity from the metabolism of the L-isomer (via ALT/GPT) at high concentrations (50mM+) can kill cells. Furthermore, D-amino acids can competitively inhibit transport of L-amino acids, leading to "starvation in the midst of plenty."
Troubleshooting Decision Tree
Follow this logic flow to resolve your viability issue.
Figure 2: Logic flow for diagnosing tracer-induced cytotoxicity.
References
-
D-Amino Acid Toxicity & DAAO Mechanism
-
Osmolality in Cell Culture
- Title: Osmolality Effects on CHO Cell Growth, Cell Volume, Antibody Productivity and Glycosyl
- Source: MDPI (Processes).
-
Link:[Link]
-
Metabolic Flux Analysis Standards
- Title: 13C Metabolic Flux Analysis: The Best Practices.
- Source: N
-
Link:[Link]
-
D-Alanine in Bacteria vs Mammals
- Title: D-Amino acids in mammalian tissue: D-Alanine distribution.
- Source: Journal of Biological Chemistry (JBC).
-
Link:[Link] (General reference for isomer specificity).
Sources
Technical Support Center: Enzymatic Digestion of Labeled Proteins
Topic: Incomplete enzymatic digestion of proteins with labeled alanine Ticket ID: PROT-DIG-ALA-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Advanced Proteomics Technical Support Center. You are likely accessing this guide because your quantitative mass spectrometry data shows high variance, poor sequence coverage, or complex isotopic distributions in experiments involving Alanine-labeled proteins (e.g.,
Incomplete digestion is a critical failure mode in quantitative proteomics.[1] When a protein is not fully cleaved, the signal for a specific peptide is split between the "fully tryptic" species and various "missed cleavage" precursors.[2] In labeled experiments, this splits the heavy/light signal further, often dropping low-abundance peptides below the limit of quantitation (LOQ) and ruining isotopic ratio calculations.
This guide moves beyond basic troubleshooting to address the specific physicochemical challenges of alanine-rich regions and isotope-labeled substrates.
Module 1: Diagnostic Workflow
Before altering your wet-lab protocol, you must confirm that the issue is physical incomplete digestion rather than an instrumental artifact or data processing error.
Diagnostic Flowchart
Figure 1: Diagnostic logic tree for identifying the root cause of incomplete digestion.
Module 2: The "Alanine Effect" & Solubility (Q&A)
Q1: Why does labeling Alanine specifically seem to cause more digestion problems than Lysine/Arginine labeling?
Answer:
The issue is rarely the isotopic label itself (
-
Hydrophobicity: Alanine is hydrophobic. Proteins enriched in alanine (or where alanine is the target label) often possess highly hydrophobic domains that are prone to aggregation. Trypsin works best on unfolded, soluble substrates. If your labeled alanine resides in a "buried" hydrophobic core, Trypsin cannot access the cleavage sites (Lys/Arg) near those alanines [1].
-
Solubility Collapse: Standard digestion protocols often dilute denaturants (like Urea) to <1M before adding Trypsin. This rapid dilution can cause hydrophobic alanine-rich regions to refold or precipitate before the enzyme can act.
Q2: Does the isotope label (
Answer:
Generally, no. Stable isotopes do not significantly alter the steric footprint of the amino acid. However, Deuterium (
Module 3: The Fix – Sequential Denaturing Digestion
If you have confirmed physical incomplete digestion (high MCR), the standard "dilute-and-shoot" Trypsin protocol is insufficient. You must use a Sequential Lys-C / Trypsin Digestion .
Why this works:
-
Lys-C is an endoproteinase that cleaves at the C-terminus of Lysine. Crucially, it retains activity in high concentrations of denaturants (up to 8M Urea), whereas Trypsin is inhibited by >2M Urea [3].
-
By digesting with Lys-C first under strong denaturing conditions, you clip the protein into smaller, soluble peptides. This prevents the hydrophobic "collapse" when you eventually dilute the Urea to allow Trypsin to finish the job [4].
Protocol: High-Efficiency Sequential Digestion
| Step | Parameter | Value/Condition | Critical Notes |
| 1. Lysis & Denaturation | Buffer | 8M Urea in 50mM Tris-HCl (pH 8.0) | Urea must be fresh. Old urea creates isocyanic acid, carbamylating proteins. |
| 2. Reduction/Alkylation | DTT / IAA | Standard (e.g., 5mM DTT, 15mM IAA) | Perform in the dark. |
| 3. Primary Digestion | Enzyme | Lys-C (Mass Spec Grade) | Lys-C is active in 8M Urea.[3] |
| Ratio | 1:100 (Enzyme:Protein) | Lower ratio than trypsin is acceptable. | |
| Incubation | 3-4 Hours at 37°C | Do not dilute the Urea yet. | |
| 4. Dilution | Buffer | 50mM Tris-HCl (pH 8.0) | Dilute sample 4x to reduce Urea to ~2M . |
| 5.[4] Secondary Digestion | Enzyme | Trypsin (Sequence Grade) | Trypsin is now active (Urea < 2M).[4] |
| Ratio | 1:50 (Enzyme:Protein) | Standard ratio. | |
| Incubation | Overnight (12-16h) at 37°C | ||
| 6. Quenching | Acid | Formic Acid or TFA | Acidify to pH < 3 to stop reaction. |
Workflow Diagram
Figure 2: The sequential Lys-C/Trypsin workflow ensures hydrophobic regions remain accessible.
Module 4: Data Quantification & Recovery
If you cannot repeat the experiment, you must adjust your data analysis strategy to "rescue" the quantitative data.
Q3: How do I handle missed cleavages in MaxQuant/Skyline?
Answer:
-
Increase Max Missed Cleavages: Change the setting from the default (2) to 3 or 4 .
-
Trade-off: This increases the search space and False Discovery Rate (FDR). You must rely on strict Posterior Error Probability (PEP) filtering [5].
-
-
Summing Precursors: In quantitative software (like Skyline), you must sum the integrated areas of all forms of the peptide (Fully Tryptic + Missed Cleavage 1 + Missed Cleavage 2) to get an accurate abundance of the protein.
-
Warning: Ensure that the missed cleavage peptides do not contain additional modifiable sites (e.g., Methionine) that could skew the ratio if oxidized.
-
Q4: My labeled Alanine peptides are splitting into multiple peaks. Is this digestion?
Answer: If the peaks have the exact same mass but different retention times, it is likely isomeric separation or conformational isomers, not digestion. However, if the peaks differ by the mass of a Lysine or Arginine residue (+128 or +156 Da), it is incomplete digestion.
-
Action: Check the Mass-to-Charge (m/z) difference between the split peaks.
- : Chromatography issue (Deuterium effect or column overloading).
- : Incomplete digestion.
References
-
Promega Corporation. (2024). Trypsin/Lys-C Mix, Mass Spec Grade Technical Manual TM390. Retrieved from
-
Alamillo, L., et al. (2025).[5][6] Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. BioRxiv.[7] Retrieved from
-
Glatter, T., et al. (2012). Integrated workflow for the analysis of protein turnover rates. Molecular Systems Biology. Retrieved from
-
Sowerby, H., et al. (2019). Enhancing trypsin digestion with Lys-C and Arg-C proteases. MS Bioworks Application Note. Retrieved from
-
MacLean, B., et al. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments. Bioinformatics. Retrieved from
Sources
- 1. msbioworks.com [msbioworks.com]
- 2. Prediction of Missed Proteolytic Cleavages for the Selection of Surrogate Peptides for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 4. qb3.berkeley.edu [qb3.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation (Urea/trypsin digestion) for Proteomics - Mammalian Organisms [protocols.io]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dynamic Stable Isotopic Tracer Experiments
Facility: Metabolic Flux & Isotope Tracing Core Status: Operational Role: Senior Application Scientist
Introduction
Welcome to the technical support hub for dynamic metabolic flux analysis (MFA) and stable isotope tracing. This guide addresses the non-linear challenges inherent in tracing carbon (
Unlike static metabolomics, tracer experiments measure rates (flux). This introduces time as a critical variable. The protocols below are designed to ensure your data reflects true biological activity, not experimental artifacts.
Module 1: Experimental Design & Tracer Selection
Q1: My downstream metabolites show low or inconsistent enrichment. Did I use the wrong tracer?
Diagnosis: This often stems from a misunderstanding of Atom Mapping or Dilution Fluxes .
Technical Insight: A uniformly labeled tracer (e.g., [U-
Troubleshooting Protocol:
-
Check the Pathway Entry Point: Ensure your tracer enters upstream of the bottleneck.
-
Evaluate Dilution: In vivo, endogenous production of glucose (gluconeogenesis) will dilute your tracer. You must measure the enrichment of the precursor pool (e.g., plasma glucose) to calculate the fractional enrichment of the product.
-
Select Specific Positional Isotomers:
-
Glycolysis vs. PPP: Use [1,2-
C ]-Glucose .-
Glycolysis yields [2,3-
C ]-Pyruvate (M+2). -
PPP cleaves C1, yielding [3-
C ]-Pyruvate (M+1).
-
-
TCA Cycle Anaplerosis: Use [U-
C]-Glutamine to trace reductive carboxylation vs. oxidative metabolism.
-
Visual: Tracer Selection Logic
Caption: Decision tree for selecting between Uniformly labeled (U-13C) and Positionally labeled tracers based on pathway topology.
Module 2: Sample Handling & Quenching
Q2: My energy charge (ATP/ADP ratio) is low, and I see high variability in glycolysis intermediates. Is my quenching slow?
Diagnosis: This is the "Metabolic Leak" phenomenon. Metabolism turns over in seconds. If you wash cells with PBS before quenching, you stress the cells and lose metabolites. If you don't wash, you contaminate the sample with media.
The "Golden Rule" of Quenching: Metabolism must be arrested faster than the turnover rate of the fastest enzyme (usually < 1 second).
Protocol: The "Simultaneous Quench-Extract" (Adherent Cells)
-
Preparation: Pre-cool 80% Methanol to -40°C (or lower) using dry ice/ethanol bath.
-
Execution (Do not wash cells):
-
Rapidly aspirate media.
-
Immediately pour -40°C Methanol onto the plate.
-
Scrape cells on dry ice.
-
-
Validation:
-
Check Energy Charge (EC) :
. -
A value > 0.8 indicates successful quenching. Values < 0.6 indicate ATP hydrolysis occurred during harvesting.
-
Table 1: Quenching Solvent Compatibility
| Solvent System | Temp | Target Metabolites | Pros | Cons |
| 80% MeOH | -40°C | Polar (Glycolysis, TCA) | Excellent enzyme denaturation; precipitates proteins. | Poor lipid recovery; evaporation required. |
| Acetonitrile (ACN) | -20°C | Hydrophilic + Some Lipids | Compatible with HILIC chromatography; fast evaporation. | Can precipitate salts that clog LC columns. |
| LN2 (Wollenberger) | -196°C | Tissue/Organ | Instant metabolic arrest. | Requires pulverization (Cryomill) before extraction. |
Module 3: Mass Spectrometry & Data Analysis
Q3: My deuterated (
H) internal standard peaks do not align with my analyte peaks. Why?
Diagnosis: You are experiencing the Deuterium Isotope Effect in chromatography. Technical Explanation: C-D bonds are shorter and less polarizable than C-H bonds. In Reverse Phase Chromatography (RPLC), deuterated compounds often elute earlier than their non-deuterated counterparts. Risk: If the shift is significant, the standard and analyte elute in different matrix environments, rendering the internal standard ineffective for correcting ion suppression.
Solution:
-
Switch to
C or N standards: These isotopes do not alter retention time significantly.[1] -
Widen Integration Windows: Ensure the integration window covers both the light and heavy isotopologues if they partially co-elute.
Q4: The Mass Isotopomer Distribution (MID) looks skewed. How do I correct for natural abundance?
Diagnosis: Failure to correct for the natural presence of
Workflow: Natural Abundance Correction Do not calculate this manually. Use matrix-based algorithms that account for:
-
Tracer Purity: (e.g., is your glucose 99% enriched or 98%?)
-
Resolution: High-resolution (Orbitrap/FT-ICR) requires different correction matrices than low-res (Triple Quad) because you can resolve
C from N or S mass defects.
Recommended Tools:
-
IsoCor (Python-based, handles high-res data).
-
AccuCor (R-based, user-friendly for LC-MS).
Visual: Data Processing Workflow
Caption: Workflow for processing isotopic data, emphasizing the critical step of Natural Abundance Correction prior to enrichment calculation.
References
-
Metabolic Flux Analysis & Tracer Selection
- Title: Measurement of metabolic fluxes using stable isotope tracers in whole animals and human p
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Quenching Protocols
- Title: Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Natural Abundance Correction
-
Deuterium Isotope Effects
-
Correction Algorithms (IsoCor)
- Title: IsoCor: isotope correction for high-resolution MS labeling experiments.
- Source: Bioinform
-
URL:[Link]
Sources
Validation & Comparative
Precision Validation of Metabolic Flux: The DL-Alanine-3-13C Protocol
Executive Summary: The Pyruvate Node Challenge
In metabolic flux analysis (MFA), the "Pyruvate Node" represents the most critical and congested junction in central carbon metabolism. It dictates the decision between oxidative phosphorylation (via Pyruvate Dehydrogenase, PDH) and anaplerosis (via Pyruvate Carboxylase, PC).
While [U-13C]Glucose is the gold standard for global flux mapping, it suffers from "isotopic dilution" and scrambling before reaching the mitochondria, often obscuring the precise PC/PDH ratio.
This guide validates the use of DL-Alanine-3-13C as a high-precision alternative. Unlike glucose, alanine enters the metabolic network directly at the pyruvate pool, bypassing glycolysis. This allows for a "clean" injection of signal into the TCA cycle, providing a rigorous stress test for your metabolic model.
Part 1: Mechanistic Basis & Atom Mapping
Why Alanine-3-13C?
The primary advantage of [3-13C]Alanine over glucose tracers is its direct entry. By transamination (via ALT/GPT), [3-13C]Alanine yields [3-13C]Pyruvate immediately. This bypasses the kinetic delays and dilution effects of the ten steps of glycolysis.
Once [3-13C]Pyruvate is formed, the fate of the C3 label (methyl group) provides a binary readout of mitochondrial entry:
-
The PDH Route (Oxidative): [3-13C]Pyruvate is decarboxylated. The C3 methyl becomes the C2 of Acetyl-CoA. This label enters the TCA cycle and appears at C4 of
-Ketoglutarate . -
The PC Route (Anaplerotic): [3-13C]Pyruvate is carboxylated to Oxaloacetate (OAA). The label remains at C3 of OAA. When condensed with unlabeled Acetyl-CoA, this appears at C2 or C3 of
-Ketoglutarate (due to scrambling).
The "DL" Factor: Racemic Validation
Using the racemic mixture (DL-Alanine) rather than pure L-Alanine serves a dual purpose in validation:
-
Metabolic Flux (L-Isomer): Mammalian cells selectively transport and metabolize L-Alanine.
-
Negative Control (D-Isomer): In most mammalian systems, D-Alanine is inert (lacking D-amino acid oxidase activity in non-hepatic/renal tissue). The persistence of D-Alanine in the supernatant serves as an internal standard for extracellular volume and transport specificity. Note: If D-Alanine consumption is observed, it flags the presence of bacterial contamination or unexpected racemase activity.
Diagram: The Pyruvate Node Resolution
The following diagram illustrates how the C3 label differentiates between PC and PDH flux.
Figure 1: Atom mapping of [3-13C]Alanine. The label position in downstream TCA metabolites (like
Part 2: Comparative Analysis
The following table compares DL-Alanine-3-13C against standard glucose tracers.
| Feature | [U-13C]Glucose | [1,2-13C]Glucose | DL-Alanine-3-13C |
| Primary Utility | Global Flux Map (Glycolysis + TCA) | PPP vs. Glycolysis Split | PC vs. PDH Split |
| Pyruvate Entry | Indirect (Diluted by glycolysis) | Indirect | Direct (Immediate labeling) |
| Signal-to-Noise | Moderate (Scrambling occurs) | High for PPP | Very High for TCA entry |
| Cost Efficiency | High (Standard) | Moderate | High (DL is cheaper than pure L) |
| Validation Capability | Low (Cannot test transport specificity) | Low | High (D-isomer acts as control) |
| Key Limitation | Poor resolution of PC flux | Complex isotopomer analysis | Requires ALT activity; D-isomer must be accounted for |
Scientist’s Insight: Use [U-13C]Glucose for the initial "discovery" phase. Use DL-Alanine-3-13C for the "validation" phase when you need to confirm mitochondrial dysfunction or anaplerotic shifts in drug-treated cells.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for adherent mammalian cancer cells (e.g., HeLa, A549) but is adaptable.
Materials
-
Tracer: DL-Alanine-3-13C (99% atom % 13C).[1]
-
Base Media: DMEM (Glucose-free, Glutamine-free, Alanine-free ). Reconstitute with unlabeled Glucose (25 mM) and Glutamine (4 mM).
-
Quench Solution: 80% Methanol (pre-chilled to -80°C).
Workflow Diagram
Figure 2: Experimental workflow for steady-state flux analysis.
Step-by-Step Methodology
-
Media Preparation (Critical Control Point):
-
Prepare custom DMEM lacking Alanine.
-
Add 0.5 mM DL-Alanine-3-13C .
-
Why 0.5 mM? This concentration is physiological. Since only L-Alanine (0.25 mM effective) is metabolized, this prevents flooding the pool which could artificially drive ALT activity.
-
-
Pulse-Chase / Steady State:
-
Replace culture media with the labeled media.
-
Incubate for 12 hours (or 3 doublings) to ensure isotopic steady state in TCA intermediates (Glutamate/Aspartate).
-
Validation Check: If using DL, measure the supernatant. The concentration of Alanine should drop by exactly 50% (consumption of L) and plateau (persistence of D). If it drops >50%, you have D-amino acid metabolism or bacterial contamination.
-
-
Metabolite Extraction:
-
Rapidly wash cells with ice-cold saline (0.9% NaCl).
-
Add 1 mL -80°C 80% Methanol .
-
Scrape and transfer to dry ice immediately.
-
Causality: Metabolism turns over in seconds. The -80°C quench stops enzymes instantly to preserve the in vivo snapshot.
-
-
GC-MS Analysis:
-
Derivatize using MTBSTFA (forms TBDMS derivatives).
-
Monitor ions for Pyruvate, Lactate, Alanine, Citrate, Glutamate, and Aspartate.
-
Part 4: Data Interpretation & Validation
To validate your results, analyze the Mass Isotopomer Distribution (MID) of Glutamate (a proxy for
The "M+1" Rule
Since Alanine-3-13C introduces a single labeled carbon:
-
PDH Flux: Generates [2-13C]Acetyl-CoA. This enters the TCA cycle.[2][3][4]
-
Result: Glutamate will show a strong M+1 peak (one labeled carbon).
-
-
PC Flux: Generates [3-13C]OAA.
-
Result: Glutamate will also show M+1 , but secondary cycling will generate M+2 faster than the PDH route due to scrambling in the symmetric succinate step.
-
Calculating the Ratio
Use the following simplified relationship (derived from standard MFA models):
-
Aspartate M+1 represents the OAA pool (direct PC product).
-
Glutamate M+1 represents the
-KG pool (mix of PC and PDH).
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No M+1 in Lactate | ALT enzyme inactive or transport failure. | Confirm ALT expression; check cell viability. |
| High M+0 Alanine (Intracellular) | High endogenous synthesis from Glucose. | Reduce unlabeled Glucose in media; check background. |
| D-Alanine Consumed | DAAO activity or Contamination. | Test media for bacteria; validate cell line purity. |
References
-
Antoniewicz, M. R. (2021). "A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications." Metabolic Engineering.
-
Fan, J., et al. (2012). "Quantitative flux analysis reveals folate-dependent NADPH production." Nature.
-
Hiller, K., & Metallo, C. M. (2013). "Profiling metabolic networks to study cancer metabolism." Current Opinion in Biotechnology.
-
TeSlaa, T., et al. (2016). "The pentose phosphate pathway is a metabolic redox sensor and regulates transcription during the antioxidant response." Metabolic Engineering. (Context on tracer selection).
-
Young, J. D., et al. (2011). "13C metabolic flux analysis of a pyruvate dehydrogenase complex-deficient, L-valine-producing Corynebacterium glutamicum." Applied and Environmental Microbiology. (Foundational work on PC/PDH split).
Sources
Comparative Guide: Validating DL-Alanine-3-13C Tracer Purity
Executive Summary
The Hidden Variable in Metabolic Flux Analysis In metabolic flux analysis (MFA) and hyperpolarized MRI studies, the integrity of your data is only as good as the purity of your tracer. While Certificates of Analysis (CoA) provided by vendors are a starting point, they are often insufficient for rigorous kinetic studies.[1] A 1% discrepancy in isotopic enrichment can propagate into significant errors when modeling small flux changes in the TCA cycle or gluconeogenesis.
This guide objectively compares the three primary analytical modalities—1H-NMR , GC-MS , and 13C-qNMR —and argues that a single method is insufficient.[1][2] Instead, we propose an orthogonal "Purity Triad" approach to validate Chemical Purity, Isotopic Enrichment, and Positional Fidelity.
Part 1: The Purity Triad (Defining the Problem)
To validate DL-Alanine-3-13C, you must answer three distinct questions. Most standard protocols fail because they only answer one.[1][2]
-
Chemical Purity: Is the substance >98% Alanine? (Are there solvent residues or synthesis byproducts?)
-
Isotopic Enrichment (APE): What percentage of the total pool contains a 13C atom? (Target: >99 atom%)
-
Positional Fidelity: Is the 13C atom exclusively at the C3 (methyl) position, or has scrambling occurred during synthesis? (Crucial for specific metabolic tracing).
Part 2: Comparative Analysis of Methods
Method A: Proton NMR (1H-NMR)
The Quick Screen Standard 1H-NMR is excellent for identifying chemical impurities (solvents, other amino acids) but poor for quantifying isotopic enrichment due to the complex relaxation dynamics and satellite peak overlaps.[1][2]
Method B: GC-MS (Derivatized)
The Sensitivity King Gas Chromatography-Mass Spectrometry is the industry standard for calculating Atom Percent Excess (APE).[1][2] However, Alanine is not volatile and requires derivatization (typically with MTBSTFA).[1]
-
Pros: Extremely sensitive; requires minimal sample; provides precise mass isotopomer distributions (M0, M1, M2).[1][2]
-
Cons: Destructive; requires derivatization (introducing natural abundance carbon bias); cannot easily distinguish where the label is (C1 vs C3) without complex fragmentation analysis.
Method C: Quantitative 13C-NMR (qNMR)
The Positional Authority This is the only method that definitively proves the label is at Position 3.[2] By using Inverse Gated Decoupling , we suppress the Nuclear Overhauser Effect (NOE), allowing for quantitative integration of carbon signals.
-
Pros: Non-destructive; definitively confirms positional purity; no derivatization needed.
-
Cons: Low sensitivity (requires ~10-20mg sample); long acquisition times (due to long T1 relaxation).[1][2]
Summary Comparison Table
| Feature | 1H-NMR | GC-MS (TBDMS) | 13C-qNMR (Inv.[1][2] Gated) |
| Primary Metric | Chemical Purity | Isotopic Enrichment (%) | Positional Fidelity |
| Sample Req. | Low (<5 mg) | Very Low (<1 mg) | High (>15 mg) |
| Positional Specificity | Low | Medium (Fragment dependent) | High (Gold Standard) |
| Throughput | High | Medium | Low |
| Cost per Run | Low | Medium | High (Instrument Time) |
Part 3: The "Gold Standard" Protocol
Directive: Do not rely on one method. Use the workflow below for critical tracer validation.
Phase 1: Chemical Purity Scan (1H-NMR)
Objective: Ensure no organic contaminants interfere with metabolic pathways.[1][2]
-
Dissolve 5 mg DL-Alanine-3-13C in 600 µL D₂O containing 0.05% TSP (internal standard).
-
Pass Criteria: Alanine doublet at ~1.48 ppm and quartet at ~3.78 ppm.[1][2] No unidentified peaks >1% integral intensity.[1][2]
Phase 2: Isotopic Enrichment (GC-MS)
Objective: Quantify total 13C enrichment. Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[1][2][3]
Protocol:
-
Dry: Aliquot 0.1 mg of tracer into a GC vial. Evaporate to complete dryness under Nitrogen.[1][2][4]
-
Derivatize: Add 50 µL Acetonitrile and 50 µL MTBSTFA.
-
Incubate: Seal and heat at 100°C for 60 minutes . (Higher temp ensures complete bis-silylation).[1][2]
-
Analyze: Inject 1 µL into GC-MS (Split mode 1:10).
-
Data Analysis: Monitor the [M-57]+ fragment (loss of tert-butyl group).[1][2]
Phase 3: Positional Verification (13C-qNMR)
Objective: Confirm label is exclusively at C3. Critical Step: Use of a Relaxation Agent.[1] Carbon T1 relaxation times are long (up to 20s).[1][2] Without a relaxation agent, quantitative integration is impossible within a reasonable timeframe.[1][2]
Protocol:
-
Prep: Dissolve 20 mg tracer in 600 µL D₂O.
-
Add Relaxation Agent: Add 20 µL of 1M Chromium(III) acetylacetonate (Cr(acac)₃) . This reduces T1 to <1s.[1][2]
-
Parameters:
-
Interpretation:
-
C2 (Alpha): Tiny natural abundance peak at ~50 ppm .[1][2][5]
-
C1 (Carbonyl): Tiny natural abundance peak at ~175 ppm .[1][2][5]
-
Validation: The integral of C3 should be ~100x larger than C1/C2 (normalized for natural abundance). If C1 or C2 shows significant enhancement (satellites or multiplets), scrambling has occurred.[1][2]
Part 4: Visualizing the Logic
Workflow Diagram
Figure 1: The sequential validation workflow ensures no expensive experiments are wasted on impure tracers.
Positional Logic (qNMR)
Figure 2: Logic gate for interpreting the 13C-qNMR spectrum to confirm positional fidelity.
References
-
National Institutes of Health (NIH). (2023).[1][2] Evaluation of GC/MS-Based 13C-Positional Approaches for Amino Acids.Link[1]
-
BenchChem. (2025).[1][2][5] Cross-Validation of NMR and Mass Spectrometry Data for D-ALANINE (3-13C).Link(Note: Representative link for standard spectral data)
-
American Chemical Society (ACS). (2010).[1][2] NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites.[1][2][6] Analytical Chemistry.[1][2][3][7][8][9] Link[1]
-
MDPI. (2023).[1][2] Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.Link[1]
-
Cambridge Isotope Laboratories. L-Alanine (3-13C, 99%) Product Specifications.Link[1]
Sources
- 1. ckisotopes.com [ckisotopes.com]
- 2. isotope.com [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. weber.hu [weber.hu]
- 9. Advancing Stable Isotope Analysis for Alcoholic Beverages’ Authenticity: Novel Approaches in Fraud Detection and Traceability [mdpi.com]
Technical Guide: Comparative Analysis of DL-Alanine-3-13C in Metabolic Tracing
[1]
Executive Summary
DL-Alanine-3-13C represents a specialized isotopic tracer that occupies a unique niche between cost-effective screening and stereospecific metabolic investigation. Unlike pure L-enantiomer tracers or uniformly labeled glucose, this racemic mixture probes two distinct biological fates simultaneously: the proteinogenic pathways of L-alanine and the oxidative/excretory pathways of D-alanine.
This guide provides a technical comparison of DL-Alanine-3-13C against standard alternatives ([U-13C]Glucose, L-Alanine-3-13C, and [1-13C]Pyruvate), specifically for applications in Metabolic Flux Analysis (MFA) and NMR spectroscopy.
Part 1: The Isotopic Signature & Chemical Physics
The Tracer Profile[2]
-
Compound: DL-Alanine-3-13C (Racemic)
-
Label Position: Methyl group (Carbon-3)
-
Enrichment: typically >99 atom % 13C[1]
-
NMR Signature: Produces a sharp singlet at ~17.0 ppm (variable by pH) in 13C-NMR, distinct from the complex multiplets of uniformly labeled isotopomers.
Head-to-Head Comparison: DL-Alanine-3-13C vs. Alternatives
The following table contrasts DL-Alanine-3-13C with the three most common alternatives in metabolic research.
| Feature | DL-Alanine-3-13C | L-Alanine-3-13C | [U-13C]Glucose | [1-13C]Pyruvate |
| Stereochemistry | Racemic (50:50 D/L) | Pure L-Enantiomer | D-Glucose (Physiological) | Achiral |
| Primary Utility | Microbial cell wall studies; Cost-effective total flux analysis | Mammalian protein turnover; Precision MFA | Global carbon mapping (Glycolysis + TCA) | Hyperpolarized MRI; Real-time kinetics |
| Metabolic Fate (Mammals) | Dual: L | Single: Protein synthesis & Pyruvate pool | Universal: Enters all central carbon pathways | Direct: Immediate conversion to Lactate/Alanine |
| NMR Spectral Complexity | Low: Singlet (Methyl C3) | Low: Singlet (Methyl C3) | High: Complex multiplets (J-coupling) | Low: Singlet (Carbonyl C1) |
| Cost Efficiency | High (Cheaper synthesis) | Moderate | Moderate | High (Precursor cost) |
| Key Limitation | D-isomer introduces "background" signal in mammals | Higher cost than DL | Isotopomer scrambling complicates analysis | Short half-life (if hyperpolarized) |
Part 2: Biological Specificity (The DL Factor)
The critical differentiator of this product is the presence of the D-enantiomer . Understanding the divergent pathways of L- and D-alanine is essential for interpreting data correctly.
Mammalian Systems (The DAAO Pathway)
In mammalian cells, L-alanine is incorporated into proteins or deaminated to pyruvate by Alanine Transaminase (ALT). However, the D-alanine component of DL-Alanine-3-13C cannot be used for protein synthesis. Instead, it is processed by D-Amino Acid Oxidase (DAAO) , primarily in the kidney and liver, converting it to pyruvate, ammonia, and hydrogen peroxide.
-
Experimental Implication: If you measure 13C enrichment in the total protein pool, only the L-fraction contributes. If you measure the cytosolic pyruvate pool, both L and D fractions contribute (one via ALT, one via DAAO).
Microbial Systems (Peptidoglycan Synthesis)
Bacteria possess alanine racemases that interconvert L- and D-alanine.[2][3] D-alanine is a critical component of the peptidoglycan cell wall.[4]
-
Experimental Implication: DL-Alanine-3-13C is superior for microbial studies as it saturates both the cytosolic pool and the cell wall synthesis pathway without requiring bacterial racemase activity to generate the D-form.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the racemic tracer.
Figure 1: Divergent metabolic fates of DL-Alanine-3-13C in mammalian vs. bacterial systems.
Part 3: Experimental Protocol (Metabolic Flux Analysis)
This protocol describes the use of DL-Alanine-3-13C to measure the fractional contribution of alanine to the pyruvate pool in cell culture.
Experimental Design
-
Control: Unlabeled media.
-
Experimental Group: Media supplemented with 2 mM DL-Alanine-3-13C. Note: Ensure unlabeled alanine is removed or concentration-balanced to maintain physiological osmolarity.
-
Timepoint: Steady-state labeling (typically 12–24 hours for amino acid turnover).
Step-by-Step Workflow
Step 1: Quenching and Extraction
-
Rapidly wash cells with ice-cold saline (0.9% NaCl) to remove extracellular tracer.
-
Quench metabolism immediately by adding 80% MeOH/Water (-80°C) directly to the culture dish.
-
Scrape cells and transfer to a centrifuge tube.
-
Vortex for 1 minute; centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect supernatant (contains polar metabolites: Pyruvate, Lactate, Alanine).
Step 2: Derivatization (For GC-MS) Why: Amino acids and organic acids are not volatile. Derivatization with MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) replaces active hydrogens with TBDMS groups, making them volatile and stable.
-
Dry the supernatant under nitrogen gas flow.
-
Resuspend residue in 50 µL Pyridine + 50 µL MTBSTFA.
-
Incubate at 60°C for 60 minutes.
-
Centrifuge to remove any particulates before injection.
Step 3: Data Acquisition (GC-MS)
-
Column: DB-5MS or equivalent.
-
Mode: Electron Impact (EI) or Chemical Ionization (CI).
-
Target Ions:
-
Alanine (TBDMS): m/z 260 (M-57 fragment). Look for shift to m/z 261 (M+1).
-
Lactate (TBDMS): m/z 261 (M-57). Look for shift to m/z 262 (M+1).
-
Note: Since the label is at C3, it is retained in the lactate fragment.
-
Workflow Visualization
Figure 2: Standard workflow for extracting and analyzing 13C-labeled metabolites from cell culture.
Part 4: Technical Verdict & Applications
When to Choose DL-Alanine-3-13C[4]
-
Microbiology: It is the gold standard for peptidoglycan tracing because bacteria utilize the D-enantiomer efficiently.
-
Total Pyruvate Flux (Mammalian): When you need to measure the total flux of alanine into the TCA cycle and cost is a constraint. The D-isomer will eventually feed the pyruvate pool via DAAO, providing a "total carbon" read, though kinetics will differ from pure L-alanine.
-
NMR Metabolomics: The C3-methyl label provides a clean, high-intensity singlet that does not suffer from J-coupling signal splitting, making it ideal for quantifying alanine pools in complex mixtures.
When to Avoid It
-
Protein Synthesis Rates (Mammalian): Do not use DL for measuring fractional synthesis rates (FSR) of proteins in mammals. The D-isomer is not incorporated, leading to an underestimation of the precursor pool enrichment relative to the product. Use L-Alanine-3-13C instead.
-
Hyperpolarized MRI: While [1-13C]Alanine is used for MRI, the C3 position (methyl) has a much shorter T1 relaxation time than the C1 (carbonyl) position. For hyperpolarization, [1-13C]Pyruvate or [1-13C]Alanine are the correct choices.
References
-
National Institutes of Health (NIH). (2008). Hyperpolarized 13C Lactate, Pyruvate, and Alanine: Noninvasive Biomarkers for Prostate Cancer Detection. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2015). An overview of methods using 13C for improved compound identification in metabolomics. Retrieved from [Link]
-
Japan Agency for Marine-Earth Science and Technology. (2010). D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Retrieved from [Link]
Sources
- 1. MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-Alanine Metabolism via d-Ala Aminotransferase by a Marine Gammaproteobacterium, Pseudoalteromonas sp. Strain CF6-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jamstec.go.jp [jamstec.go.jp]
The Stereochemical Filter: A Technical Comparative Guide to DL-Alanine-3-13C vs. L-Alanine-3-13C
Executive Summary In metabolic tracing and hyperpolarized MRI, the choice between L-Alanine-3-13C and DL-Alanine-3-13C is not merely a matter of cost—it is a choice between physiological fidelity and kinetic confounding. While DL-Alanine (racemic mixture) offers a lower price point, it introduces a 50% "metabolic deadweight" in cytosolic pathways that can skew flux calculations, reduce signal-to-noise ratios (SNR) in hyperpolarized imaging, and activate peroxisomal oxidation pathways distinct from the target glycolytic/TCA flux.
This guide provides the evidence-based rationale for selecting the correct isotopomer, detailed correction protocols for racemic mixtures, and the mechanistic divergence between the two forms.
Part 1: The Stereochemical Divergence (Mechanism of Action)
To understand the experimental impact, one must first map the divergent fates of the L- and D-isomers. In mammalian systems, these isomers do not share a metabolic pool.
The Pathway Bifurcation
-
L-Alanine: The biologically active enantiomer.[1] It is rapidly transaminated in the cytosol by Alanine Aminotransferase (ALT) to form Pyruvate, which then enters the mitochondria for the TCA cycle or is reduced to Lactate.
-
D-Alanine: Mammals lack a generic D-amino acid transaminase. D-Alanine is primarily metabolized by D-Amino Acid Oxidase (DAAO) , localized strictly in peroxisomes (mainly kidney and liver). This reaction produces Pyruvate but generates Hydrogen Peroxide (
) as a byproduct, potentially inducing oxidative stress if concentrations are high.
Visualization: The Metabolic Fork
The following diagram illustrates why DL-Alanine acts as a "diluted" tracer for ALT activity.
Figure 1: The divergent metabolic fates of L- vs. D-Alanine. Note that D-Alanine bypasses the cytosolic ALT pathway, entering the pyruvate pool via a slower, peroxisomal route.
Part 2: Performance Comparison
Metabolic Flux Analysis (MFA)
In MFA, the goal is to calculate the rate of appearance (
-
The DL-Problem: If you inject DL-Alanine-3-13C, standard Mass Spectrometry (unless using chiral columns) measures total
C-Alanine. However, only the L-fraction is being consumed by ALT. The D-fraction remains in circulation longer (or is excreted renally), acting as a background signal that artificially inflates the "unmetabolized substrate" pool. -
Result: This leads to an underestimation of metabolic flux . You calculate a lower turnover rate because the D-Alanine "refuses" to convert via the expected pathway.
Hyperpolarized C-MRI
In hyperpolarization, the signal decays rapidly (
-
L-Alanine: Rapidly converts to [1-
C]Pyruvate (if 1-labeled) or [3- C]Pyruvate. The conversion rate ( ) is a direct biomarker of ALT activity, which is downregulated in high-grade prostate cancer. -
DL-Alanine: The D-isomer is essentially "invisible" to the enzyme on the MRI timescale. It contributes to the noise (if total carbon is imaged) or simply dilutes the hyperpolarized bolus.
-
Note: DL-Alanine is acceptable for phantoms (calibration tests) because the chemical shift and
properties in solution are identical to L-Alanine.
-
Comparative Data Matrix
| Feature | L-Alanine-3-13C | DL-Alanine-3-13C | Scientific Impact |
| Enzymatic Target | ALT (Cytosolic) | ALT (50%) / DAAO (50%) | DL confounds kinetic modeling of ALT. |
| Metabolic Rate | Fast (Seconds/Minutes) | Mixed (L=Fast, D=Slow) | DL creates multi-exponential decay curves. |
| Renal Clearance | Standard reabsorption | D-form excreted/reabsorbed differently | D-Ala accumulation in kidney tubules. |
| Hyperpolarization | High Enzymatic Conversion | 50% Non-converting Load | DL reduces metabolite SNR by ~50%. |
| Cost | High ( | Low ($) | DL is false economy for in vivo studies. |
Part 3: Experimental Protocols
Protocol A: Standard L-Alanine Infusion (Gold Standard)
Target: Determination of whole-body protein turnover or gluconeogenesis.
-
Preparation: Dissolve L-Alanine-3-13C (99% enrichment) in sterile saline to 10 mg/mL.
-
Priming: Administer a priming bolus (e.g., 5 μmol/kg) to rapidly reach isotopic equilibrium.
-
Infusion: Continuous infusion at 5-10 μmol/kg/h.
-
Sampling: Collect plasma at steady state (usually t=90, 100, 110 min).
-
Analysis: GC-MS measurement of Alanine enrichment.
-
Validation: Steady state is confirmed when enrichment variance is <5% across three time points.
-
Protocol B: DL-Alanine Correction (If L-Alanine is unavailable)
Warning: Only use this if you have chiral separation capabilities or are strictly measuring total oxidation over long periods (24h+).
If you must use DL-Alanine for short-term flux, you must mathematically correct for the inert D-fraction.
The Dilution Correction Formula:
However, because D-Ala excretion is variable, a more robust correction requires measuring the D/L ratio in plasma:
-
Chiral Derivatization: Use Marfey’s reagent (FDAA) or chiral GC columns (e.g., Chirasil-Val) to separate L- and D-Alanine peaks.
-
Quantification: Measure enrichment of only the L-peak.
-
Ignore: The D-peak enrichment data for ALT kinetic modeling.
Part 4: Decision Logic (When to use which?)
Use this logic flow to justify your reagent purchase in grant applications or study designs.
Figure 2: Decision matrix for selecting Alanine isotopomers.
References
-
Peroxisomal Metabolism of D-Alanine: Sasabe, J., et al. (2016). Interplay between microbial D-amino acids and host D-amino acid oxidase modifies murine mucosal defence and gut microbiota.[2] Nature Microbiology.[2] [Link]
-
Hyperpolarized 13C-Alanine in Cancer: Sriram, R., et al. (2018). Hyperpolarized 13C-Pyruvate Metabolism as a Surrogate for Tumor Grade in Prostate Cancer.[3] Scientific Reports. [Link]
-
D-Amino Acid Oxidase Kinetics: Pollegioni, L., et al. (2007). D-Amino acid oxidase: structure, function, and biotechnological applications. Cellular and Molecular Life Sciences. [Link]
-
Renal Handling of D-Amino Acids: Hesaka, A., et al. (2019).[4] D-Serine and D-Alanine in Kidney Disease. International Journal of Molecular Sciences. [Link][5]
-
Nephrotoxicity and Safety Profiles: Koga, R., et al. (2017). Mouse D-Amino-Acid Oxidase: Distribution and Physiological Substrates.[4][6] Frontiers in Molecular Biosciences.[6] [Link]
Sources
- 1. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]
- 2. medrxiv.org [medrxiv.org]
- 3. Hyperpolarized 13C Lactate, Pyruvate, and Alanine: Noninvasive Biomarkers for Prostate Cancer Detection and Grading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of D-Alanine upon oral intake in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging Considerations for In Vivo 13C Metabolic Mapping Using Hyperpolarized 13C-Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Technical Comparison Guide: 13C-Labeled Alanine vs. 15N-Labeled Alanine
Executive Summary
In the landscape of stable isotope labeling, the choice between Carbon-13 (13C ) and Nitrogen-15 (15N ) labeled alanine is dictated by the physical limitations of nuclear magnetic resonance (NMR) and the specific metabolic pathways under investigation.
While 15N-alanine is the standard for tracking protein turnover rates and backbone amide dynamics (via 1H-15N HSQC), 13C-alanine offers distinct, superior advantages in three critical high-performance sectors: Hyperpolarized MRI , Supramolecular NMR (Methyl-TROSY) , and Central Carbon Metabolic Flux Analysis (MFA) .
This guide details the technical superiority of 13C-alanine in these specific contexts, supported by experimental data and mechanistic workflows.
Part 1: Critical Performance Data
Table 1: Physicochemical & Experimental Comparison
| Feature | 13C-Alanine | 15N-Alanine | Technical Implication |
| Gyromagnetic Ratio ( | 6.728 | -2.712 | 13C yields ~4x higher intrinsic sensitivity than 15N in direct detection experiments. |
| Natural Abundance | 1.1% | 0.37% | 15N has lower background noise, but 13C provides richer coupling data (J-coupling) for structural elucidation. |
| T1 Relaxation (C1 vs N) | 40–60 s (Carboxyl C1 in solution) | ~5–10 s (Amide N) | 13C is superior for Hyperpolarized MRI due to long signal retention (T1). |
| Metabolic Tracking | Tracks Carbon Skeleton (Glycolysis/TCA) | Tracks Amino Group (Transamination) | 13C maps energy metabolism; 15N maps nitrogen disposal/recycling. |
| Protein NMR Utility | Side-chain dynamics (Methyls) | Backbone dynamics (Amides) | 13C-Methyls remain visible in >100 kDa complexes ; 15N signals broaden/disappear. |
Part 2: The 13C Advantages[1][2]
Advantage 1: Hyperpolarized Metabolic Imaging (The "Killer App")
The most significant advantage of 13C-alanine (specifically [1-13C]alanine) over its 15N counterpart is its utility in Hyperpolarized (HP) MRI .
-
Mechanism: Dynamic Nuclear Polarization (DNP) increases the signal-to-noise ratio (SNR) by >10,000-fold. However, this hyperpolarized state decays with the spin-lattice relaxation time (
).[1] -
The 13C Edge: The carboxyl carbon (C1) of alanine has a non-protonated, quaternary-like character with a very long
(approx. 40–50 seconds in solution). This allows sufficient time to inject the tracer and image its metabolic conversion in vivo. -
The 15N Limitation: 15N nuclei often suffer from faster relaxation or chemical exchange broadening in physiological pH, making them less robust for real-time metabolic imaging of the alanine-pyruvate axis.
Application: Researchers use HP [1-13C]alanine (or [1-13C]pyruvate which converts to alanine) to image the activity of Alanine Aminotransferase (ALT) in tumors and liver disease. A 15N label would be lost to the glutamate pool immediately, losing the connection to the carbon energy backbone.
Advantage 2: Supramolecular NMR (Methyl-TROSY)
For structural biologists studying large protein complexes (>100 kDa), 13C-alanine offers a visibility advantage that 15N cannot match.
-
The Problem: As protein size increases, rotational correlation time (
) increases, causing rapid signal decay (line broadening). 15N-amide signals become undetectable in large complexes. -
The 13C Solution: The methyl group (
) of alanine possesses three protons that rotate rapidly around the C-C axis. This internal rotation interferes with dipolar relaxation mechanisms, preserving sharp NMR signals even in massive complexes (e.g., the proteasome). -
Experimental Impact: Selective labeling with [3-13C]alanine allows researchers to probe the dynamics of hydrophobic cores and interfaces in supramolecular machines where 15N backbone data is silent.
Advantage 3: Metabolic Flux Topology (MFA)
In drug development, determining how a cell uses fuel (glucose/glutamine) is critical.
-
13C-Alanine: Tracks the carbon backbone.[] If a cell converts 13C-Alanine to Pyruvate, that Pyruvate enters the TCA cycle, labeling Citrate, Malate, etc. The pattern of carbon labeling (isotopomers) reveals the exact flux through glycolysis vs. pentose phosphate pathway.
-
15N-Alanine: Tracks the nitrogen atom.[][3] Upon entering the cell, the 15N is rapidly transferred to
-ketoglutarate to form Glutamate via ALT. The label is "scrambled" into the nitrogen pool and does not report on the energy generation (ATP production) pathways of the carbon skeleton.
Part 3: Visualizing the Mechanism
Diagram 1: Metabolic Fate & Signal Retention
This diagram illustrates why 13C is superior for energy metabolism tracking. 13C retains the "skeleton" information, while 15N is dispersed into the amino acid pool.
Figure 1: Comparative metabolic fate. 13C (Red) tracks the energy backbone into the TCA cycle and Lactate. 15N (Green) is stripped via transamination into the Glutamate pool.
Part 4: Experimental Protocol
Workflow: Hyperpolarized [1-13C]Alanine Imaging
This protocol validates the high T1 advantage of 13C-alanine for observing real-time metabolic flux in vivo.
Objective: Measure the conversion of Alanine to Pyruvate/Lactate in a tumor model.
Phase 1: Sample Preparation
-
Substrate: Prepare 24 mg of [1-13C]L-Alanine.
-
Radical Doping: Mix with 15 mM Trityl radical (OX063) and 1.5 mM Gd-chelate (to enhance polarization efficiency).
-
Vitrification: Flash freeze the sample in liquid helium temperature (approx 1.4 K) inside the DNP polarizer (e.g., SpinLab or HyperSense).
Phase 2: Hyperpolarization (DNP)
-
Microwave Irradiation: Irradiate the sample at 94 GHz (for 3.35 T) for 60–90 minutes.
-
Dissolution: Rapidly dissolve the frozen sample with superheated buffer (Tris/EDTA, pH 7.4) to a final concentration of 80 mM.
-
QC Check: The liquid state
of the [1-13C] carboxyl group is ~45s. You have <60 seconds to inject.[1][4][5]
Phase 3: Acquisition (MRI Scanner)
-
Injection: Inject 350
L of the hyperpolarized solution into the tail vein of the mouse. -
Pulse Sequence: Use a Slice-Selective 13C-CSI (Chemical Shift Imaging) or EPSI sequence.
-
Flip Angle: 10° (small angle to preserve magnetization).
-
TR (Repetition Time): 1s (temporal resolution).
-
-
Data Output: You will observe the decay of the Alanine peak (176 ppm) and the rise of the Pyruvate (171 ppm) and Lactate (183 ppm) peaks.
-
Analysis: Calculate the ratio of Lactate/Alanine. An elevated ratio indicates high LDH activity, a hallmark of aggressive cancer (Warburg effect).
Diagram 2: Hyperpolarization Workflow
Figure 2: The critical timing of the DNP workflow. The long T1 of 13C-Alanine (C1) makes steps 3 and 4 feasible.
References
-
de Graaf, R. A., et al. (2003). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine.[6][1][4][7][8] Retrieved from [Link]
-
Merritt, M. E., et al. (2007). Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Clay, M. C., et al. (2021). Progress Toward Automated Methyl Assignments for Methyl-TROSY Applications. Journal of Biomolecular NMR.[8] Retrieved from [Link]
-
Gundlach, J., et al. (2024).[4] Comparison of δ13C and δ15N of ecologically relevant amino acids among beluga whale tissues. Scientific Reports. Retrieved from [Link]
Sources
- 1. Fast Imaging for Hyperpolarized MR Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. Hyperpolarized 13C Magnetic Resonance Evaluation of Renal Ischemia Reperfusion Injury in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperpolarized 13C MR Spectroscopy Depicts in Vivo Effect of Exercise on Pyruvate Metabolism in Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress Toward Automated Methyl Assignments for Methyl-TROSY Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new labeling method for methyl TROSY NMR spectra of alanine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Cross-Validation Guide: DL-Alanine-3-13C Tracing vs. Seahorse XF Assays
This guide provides a comprehensive technical framework for cross-validating metabolic data using DL-Alanine-3-13C stable isotope tracing and Agilent Seahorse XF assays. It is designed for researchers requiring rigorous verification of mitochondrial fuel flexibility and anaplerotic flux.
Executive Summary: The Necessity of Dual-Validation
In metabolic research, Seahorse XF assays provide real-time kinetic data (rates of oxygen consumption and acidification), answering the question "How fast is metabolism occurring?" However, they cannot determine the specific fuel source driving these rates. Conversely, Stable Isotope Tracing (DL-Alanine-3-13C) reveals the precise metabolic fate of the substrate, answering "Where do the carbons go?" but often lacks temporal resolution.
Combining these methodologies creates a self-validating system:
-
Seahorse OCR confirms that Alanine addition physically drives respiration.
-
13C-Tracing confirms that the respiration is fueled by Alanine carbons entering the TCA cycle, rather than by endogenous glycogen or fatty acids.
Critical Note on DL-Alanine (Racemic Mixture)
Most mammalian cells possess L-Alanine Transaminase (ALT/GPT) but lack efficient mechanisms to metabolize D-Alanine.
-
L-Alanine: Rapidly converted to Pyruvate
Acetyl-CoA/Oxaloacetate. -
D-Alanine: largely inert in mammalian cytosol or slowly metabolized by D-amino acid oxidase (DAAO) in peroxisomes (liver/kidney).
-
Experimental Impact: When using DL-Alanine-3-13C, the effective concentration of the metabolic substrate is 50% of the total. D-Alanine may competitively inhibit L-Alanine transport (via ASCT1/2), requiring careful concentration optimization.
Mechanistic Basis & Pathway Mapping
To interpret the data, one must visualize how the 3-13C label (methyl group) traverses the metabolic network compared to the oxygen consumption measured by Seahorse.
Pathway Diagram (Graphviz)
Caption: Metabolic fate of DL-Alanine-3-13C. The L-isomer drives Pyruvate pools, splitting into oxidative (PDH) or anaplerotic (PC) flux, both fueling the TCA cycle and OCR. Lactate conversion drives ECAR.
Experimental Workflow: The "Parallel Plate" Strategy
To ensure data integrity, run the Seahorse assay and Isotope Tracing on the same day, using cells from the same passage, with identical media formulations (differing only in the label).
Phase A: Seahorse XF Alanine Oxidation Assay
Objective: Determine if cells can oxidize Alanine and if it increases respiration.
-
Seeding: Seed cells in XF96 cell culture microplates (e.g., 10k-40k cells/well).
-
Starvation (Critical): On assay day, wash cells 2x with minimal unbuffered assay medium (KRB or DMEM base without Glucose/Glutamine/Pyruvate).
-
Why? You must deplete endogenous glycogen so the cells are "hungry" for the Alanine injection.
-
-
Basal Measurement: Measure OCR in starvation media (3 cycles).
-
Injection A (Substrate): Inject DL-Alanine (Final concentration: 10 mM).
-
Note: 10 mM DL-Alanine provides ~5 mM L-Alanine.
-
-
Injection B (Oligomycin): Inhibits ATP synthase (measures ATP-linked respiration).[1]
-
Injection C (FCCP): Uncoupler (measures maximal capacity).
-
Injection D (Rot/Ant): Shuts down ETC.
Phase B: DL-Alanine-3-13C Isotope Tracing
Objective: Confirm the OCR spike is due to Alanine carbons entering the TCA cycle.
-
Setup: Use 6-well plates seeded at equivalent density.
-
Pulse: Wash cells with warm PBS. Add tracing medium (Glucose-free, Glutamine-free DMEM containing 10 mM DL-Alanine-3-13C ).
-
Time Course: Incubate for 2 to 4 hours .
-
Reasoning: Alanine flux is slower than glucose; 2-4 hours allows isotopic steady state in TCA intermediates.
-
-
Extraction:
-
Quickly aspirate media.
-
Wash 1x with ice-cold saline (0.9% NaCl).
-
Add 80% MeOH/Water (-80°C) directly to the plate.
-
Scrape, collect, freeze-thaw 3x, centrifuge, and dry supernatant for GC-MS or LC-MS.
-
Data Interpretation & Cross-Validation Logic
Use this table to correlate your findings. If the data diverges, the "Diagnosis" column identifies the likely biological or technical artifact.
Comparative Analysis Table
| Seahorse Phenotype (OCR) | 13C-Tracing Phenotype (TCA Enrichment) | Interpretation & Diagnosis |
| High Response (OCR rises after Alanine inj.) | High Enrichment (Citrate m+1, Malate m+1) | Validated: Cells actively transport and oxidize L-Alanine via TCA cycle. |
| No Response (OCR flat) | No Enrichment (Only Alanine labeled) | Transport Failure: Cells lack ASCT transporters or D-Alanine is inhibiting uptake. |
| High Response | No Enrichment (TCA unlabeled) | False Positive (Seahorse): The "OCR spike" is likely an artifact (e.g., pH change affecting sensors) or cells are using endogenous stores triggered by signaling, not the fuel itself. |
| No Response | High Enrichment | Uncoupled/Anaplerotic: Alanine is entering TCA (PC pathway) but not driving respiration efficiently, or basal respiration was already maximal. |
| High ECAR (Acidification) | High Lactate m+1 | Fermentation: Cells are converting Alanine |
Detailed Isotopomer Analysis
When using Alanine-3-13C , specific labeling patterns distinguish the route of entry:
-
Oxidative Route (PDH):
-
Alanine-3-13C
Pyruvate-3-13C. -
PDH cleaves C1 (CO2).[2] C2, C3 enter Acetyl-CoA.
-
Result: Citrate m+1 (or m+2 depending on Acetyl-CoA numbering/MS fragmentation). Standard result is incorporation of the methyl carbon.
-
-
Anaplerotic Route (Pyruvate Carboxylase - PC):
-
Pyruvate-3-13C
Oxaloacetate-3-13C (Carboxylation adds C, no loss). -
Result: Malate m+1 and Citrate m+1 (via condensation with unlabeled Acetyl-CoA).
-
Differentiation: High PC activity often results in a higher ratio of labeled Aspartate/Malate relative to Citrate compared to pure PDH flux.
-
Technical Troubleshooting & Quality Control
The "Racemic Dilution" Effect
Since you are using DL-Alanine, the biological system sees only half the concentration of the L-isomer.
-
QC Step: If negative results occur at 10 mM DL-Alanine, titrate up to 20 mM to ensure L-Alanine saturation, but monitor for osmotic stress.
Transaminase (ALT) Equilibrium
The conversion of Alanine to Pyruvate is reversible.
-
Validation: Check the enrichment of intracellular Pyruvate . If Pyruvate is not labeled, the block is at ALT or Transport. If Pyruvate is labeled but Citrate is not, the block is at mitochondrial entry (MPC) or PDH/PC.
Seahorse Buffer Capacity
Alanine metabolism can produce ammonia (NH3/NH4+), which alters extracellular pH.
-
QC Step: Ensure your Seahorse assay media has low buffer capacity (0 mM HEPES) to measure ECAR accurately, but be aware that ammonia excretion can mask acidification (lactate production), potentially leading to underestimation of ECAR.
References
-
Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from
-
TeSlaa, T., et al. (2016). Isotope Tracing of Human Metabolism. Cell.[1][3][4][5][6][7][8]
-
Divakaruni, A. S., & Jastroch, M. (2022). A Practical Guide to Mitochondrial Bioenergetics and Metabolism. Nature Metabolism.[7]
-
Vacanti, N. M., et al. (2014). Regulation of Substrate Utilization by the Mitochondrial Pyruvate Carrier. Molecular Cell.
-
Hui, S., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature. (Demonstrates the principles of lactate/pyruvate/alanine interconversion flux).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. selectscience.net [selectscience.net]
- 5. Pyruvate Carboxylation in Different Model Systems Studied by 13C MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Citric Acid Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm Metabolic Pathway Activity: A Publish Comparison Guide
Introduction: The "Triad of Truth" in Metabolic Validation
In drug development and metabolic research, relying on a single assay to define a cellular phenotype is a critical failure point. A colorimetric kit might show high lactate levels, but it cannot distinguish between increased glycolytic flux and blocked pyruvate entry into the mitochondria.
To rigorously confirm metabolic pathway activity, researchers must employ orthogonal methods —distinct techniques that interrogate the system through independent physical mechanisms. This guide structures the validation process around three core pillars:
-
Rate (Bioenergetics): How fast is the machinery working? (Extracellular Flux Analysis)
-
Fate (Fluxomics): Where is the fuel going? (Stable Isotope Tracing)[1]
-
State (Spatiotemporal Dynamics): What is happening right now, and where? (Genetically Encoded Biosensors)[2][3][4][5][6]
Method 1: Extracellular Flux Analysis (The Rate)
Gold Standard: Agilent Seahorse XF Technology Core Metric: Oxygen Consumption Rate (OCR) & Extracellular Acidification Rate (ECAR)[7]
Mechanism of Action
This technology isolates a transient microchamber (approx. 2 µL) above a monolayer of live cells. Solid-state optical sensors embedded in the cartridge measure the rate of depletion of dissolved oxygen (OCR) and the accumulation of protons (ECAR) every few minutes. It provides a functional readout of the two main ATP-producing pathways: Mitochondrial Respiration and Glycolysis.
Experimental Protocol: The Mitochondrial Stress Test
This standard workflow unmasks the cell's bioenergetic capacity by sequentially inhibiting key complexes of the Electron Transport Chain (ETC).
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., 10k-40k/well) in XF96 cell culture microplates 24 hours prior.
-
Equilibration: On the day of assay, wash cells 2x with XF Assay Medium (unbuffered DMEM, pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate at 37°C in a non-CO2 incubator for 1 hour to degas.
-
Calibration: Load the hydrated sensor cartridge into the analyzer for calibration (approx. 20 min).
-
Injection Strategy (Final Concentrations):
-
Port A (Oligomycin, 1.5 µM): Inhibits ATP Synthase (Complex V). Result: Drops OCR to baseline leak.
-
Port B (FCCP, 0.5 - 2.0 µM): Uncoupler that collapses the proton gradient. Result: Forces max respiration.
-
Port C (Rotenone/Antimycin A, 0.5 µM): Inhibits Complex I/III. Result: Shuts down mitochondrial respiration completely.
-
-
Normalization: Post-assay, normalize data to total protein (BCA assay) or cell count (Hoechst staining) to ensure accuracy.
Data Interpretation[8][9]
-
Basal Respiration: (Initial OCR) - (Non-Mito Respiration).
-
ATP Production: (Basal OCR) - (Oligomycin-linked OCR).
-
Spare Respiratory Capacity: (Maximal OCR) - (Basal OCR). Critical for assessing cellular fitness/plasticity.
Method 2: Stable Isotope Tracing (The Fate)
Gold Standard: LC-MS/MS with 13C-Labeled Substrates Core Metric: Isotopologue Distribution (Mass Isotopomer Distribution, MID)
Mechanism of Action
While Seahorse measures the speed of the engine, isotope tracing maps the fuel lines. By feeding cells a stable isotope (e.g., U-13C-Glucose, where all 6 carbons are heavy), researchers can track where those carbons end up using Mass Spectrometry. The mass shift (M+0, M+1, M+2...) reveals the specific metabolic route taken.
Experimental Protocol: U-13C-Glucose Tracing
-
Steady-State Labeling:
-
Culture cells in glucose-free medium supplemented with 10 mM [U-13C]-Glucose (Cambridge Isotope Labs).
-
Incubate for 24 hours (or sufficient time to reach isotopic steady state, typically 3-5 doubling times for full labeling, or shorter for dynamic flux).
-
-
Quenching & Extraction:
-
Rapidly wash cells with ice-cold saline (0.9% NaCl).
-
Add 500 µL of 80% Methanol/Water (-80°C) directly to the well to quench metabolism instantly.
-
Scrape cells and transfer to a chilled tube.
-
Vortex and centrifuge at 14,000 x g for 10 min at 4°C.
-
-
Analysis (LC-MS):
-
Dry the supernatant under nitrogen gas and reconstitute in LC-MS grade water.
-
Inject into a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a Q-Exactive or Triple Quad MS.
-
-
Data Processing:
-
Correct for natural abundance of 13C (approx 1.1%).
-
Calculate the Fractional Enrichment of downstream metabolites (e.g., Lactate M+3, Citrate M+2).
-
Causality Check
If Seahorse shows high ECAR (acidification), it suggests glycolysis.[8]
-
Confirmation: 13C-Glucose tracing detects high levels of Lactate M+3 (all 3 carbons came from glucose).
-
Contradiction: If Lactate is M+0 but ECAR is high, the acidification is likely from CO2 production (TCA cycle) or other sources, not glycolysis.
Method 3: Genetically Encoded Biosensors (The State)
Gold Standard: FRET Biosensors (e.g., ATeam, PercevalHR) Core Metric: Intracellular ATP:ADP Ratio (Spatiotemporal)
Mechanism of Action
Bulk assays (Seahorse, MS) average millions of cells. Biosensors provide single-cell resolution.[5]
-
ATeam: Uses the epsilon subunit of B. subtilis ATP synthase sandwiched between CFP and YFP. ATP binding changes the conformation, increasing FRET efficiency.[9]
-
PercevalHR: A modified fluorescent protein that senses the ATP:ADP ratio.[3][10] Excitation spectrum shifts based on nucleotide binding.[2][10]
Experimental Protocol: Live-Cell FRET Imaging
-
Transfection: Transfect cells with the plasmid (e.g., pATeam1.03-nuc for nuclear targeting) using Lipofectamine 48 hours prior to imaging.
-
Setup: Use a confocal microscope with a stage-top incubator (37°C, 5% CO2).
-
Acquisition (for ATeam):
-
Excitation: 435 nm (CFP donor).
-
Emission 1: 475 nm (CFP channel - Donor).
-
Emission 2: 527 nm (YFP channel - FRET).
-
-
Calibration (The "Self-Validating" Step):
-
At the end of the experiment, permeabilize cells with 25 µM digitonin .
-
Perfuse with 0 mM ATP (min ratio) followed by 10 mM ATP (max ratio) to define the dynamic range for that specific cell.
-
-
Analysis: Calculate the FRET Ratio (YFP/CFP) pixel-by-pixel. False-color the image to visualize ATP gradients (e.g., mitochondria vs. cytosol).
Comparative Analysis & Decision Matrix
Quantitative Comparison
| Feature | Seahorse XF (Rate) | LC-MS Tracing (Fate) | Biosensors (State) |
| Primary Output | OCR / ECAR (Flux Rates) | Isotopologue Distribution | ATP Concentration / Ratio |
| Throughput | High (96-well) | Medium (requires extraction) | Low (Microscopy based) |
| Specificity | Pathway Level (Glyco vs. OxPhos) | Molecular Level (Specific Carbons) | Single Metabolite (ATP, NADH) |
| Spatial Resolution | Bulk (Well average) | Bulk (Cell lysate) | Subcellular (Mito, Enuc, Cyto) |
| Temporal Resolution | Minutes (Kinetic) | Hours (Snapshot) | Milliseconds (Real-time) |
| Cost | $ (Plasmids/Microscope) |
Decision Logic
-
Use Seahorse when: You need to screen drugs or compare the bioenergetic potential of two cell lines.
-
Use Isotope Tracing when: You need to prove mechanistically how a pathway is rewired (e.g., is the TCA cycle fueled by Glutamine or Glucose?).
-
Use Biosensors when: You suspect heterogeneity (some cells responding, others not) or need to see compartmentalization (mitochondrial ATP vs. cytosolic ATP).
Visualizations
Diagram 1: The Orthogonal Workflow
This diagram illustrates how the three methods interrogate different layers of cellular metabolism.
Caption: The "Triad of Truth" workflow. Seahorse measures external flux rates, LC-MS tracks internal carbon routing, and Biosensors reveal spatial dynamics.
Diagram 2: 13C-Glucose Tracing Logic
Visualizing how mass spectrometry confirms glycolysis vs. TCA cycle entry.
Caption: Carbon fate mapping. Detection of M+3 Lactate confirms glycolytic flux, while M+2 Citrate confirms glucose oxidation in the mitochondria.
References
-
Agilent Technologies. (2020). Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes. Link
-
TeSlaa, T., et al. (2016). The Source of Glycolytic Intermediates in Mammalian Tissues. Cell Metabolism.[3][5][11] Link
-
Imamura, H., et al. (2009). Visualization of ATP levels inside single living cells with fluorescence resonance energy transfer-based biosensors. PNAS. Link
-
Tantama, M., et al. (2013). PercevalHR: A High Dynamic Range, High-Speed, Genetically Encoded Probe for ATP:ADP Ratio. Nature Communications. Link
-
Divakaruni, A.S., et al. (2014). Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Imaging of Changes in Astrocytic and Neuronal Adenosine Triphosphate Using Two Different Variants of ATeam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetically encoded biosensors of metabolic function for the study of neurodegeneration, a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ATP & ADP | AAT Bioquest [aatbio.com]
- 10. Monitoring ADP/ATP ratio in yeast cells using the fluorescent-protein reporter PercevalHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Goodness-of-Fit Statistics for 13C Metabolic Flux Analysis: A Comparative Guide
Executive Summary
13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular metabolic rates (fluxes).[1][2][3] However, it is an inverse problem: fluxes are not measured directly but inferred by fitting a metabolic network model to experimental data (Mass Isotopomer Distributions - MIDs) and extracellular rates.
The validity of any 13C-MFA study hinges entirely on Goodness-of-Fit (GoF) . If the model does not statistically fit the data, the calculated fluxes are mathematical artifacts, not biological realities. This guide compares the primary statistical methods used to validate 13C-MFA models, moving beyond simple error minimization to rigorous statistical acceptance.
Part 1: The Statistical Foundation (Expertise & Logic)
To understand GoF, one must understand what is being minimized. 13C-MFA uses nonlinear least-squares regression to minimize the Sum of Squared Residuals (SSR) :
Where:
- : Measured value (MID or rate).
-
: Simulated value based on flux vector
. -
: Standard deviation (measurement error) of data point
.
The Critical Insight (Expertise): The SSR is weighted by measurement precision (
-
If
is underestimated: The model will fail the test even if the biology is correct (Type I error). -
If
is overestimated: The model will "pass" easily, but the flux confidence intervals will be uselessly wide (Type II error).
Part 2: Comparative Analysis of GoF Metrics
This section compares the three pillars of statistical validation in 13C-MFA.
Table 1: Comparative Utility of GoF Statistics
| Metric | Primary Function | Statistical Basis | When to Use | Limitations |
| Chi-Square ( | The Gatekeeper. Determines if the total error is statistically acceptable.[4][5] | Sum of weighted residuals follows a | ALWAYS. This is the mandatory pass/fail check for any fit. | Global metric; doesn't tell you where the error is. Sensitive to estimated |
| Weighted Residuals | The Diagnostic. Identifies specific ill-fitting measurements. | Individual residuals should follow | When | Requires visual inspection (Q-Q plots) or secondary tests (Shapiro-Wilk). |
| AIC / BIC | The Selector. Compares different model structures (e.g., with vs. without a pathway). | Information Theory (Log-likelihood + Penalty for complexity). | When comparing competing metabolic network hypotheses. | Does not validate absolute fit quality, only relative quality between models. |
The Chi-Square ( ) Test
The minimized SSR follows a chi-square distribution with degrees of freedom (
-
The Rule: A fit is accepted if
.[5] -
Interpretation:
-
SSR < Lower Bound: Overfitting. You are fitting noise. The model is too complex or measurement errors (
) are overestimated. -
SSR > Upper Bound: Underfitting. The model cannot explain the data. Structural error exists (missing reaction) or measurement errors are underestimated.
-
Analysis of Weighted Residuals
Even if the global
-
Protocol: Plot weighted residuals (
). -
Success Criteria:
-
Mean
. -
Variance
. -
No systematic trends (e.g., all M+1 isotopomers are overestimated).
-
Akaike Information Criterion (AIC)
Used when you are unsure of the network structure (e.g., "Is the Entner-Doudoroff pathway active?").
-
Logic: AIC rewards good fit (low SSR) but penalizes complexity (number of parameters
). The model with the lowest AIC is preferred.
Part 3: Visualization of Workflows
Diagram 1: The 13C-MFA Validation Workflow
This diagram illustrates the iterative process of flux estimation and statistical validation.
Caption: The iterative cycle of 13C-MFA. Note that a "Pass" requires both a successful Chi-square test and random distribution of residuals.
Part 4: Experimental Protocol & Case Study
Protocol: Performing the Goodness-of-Fit Check
Applicable to software like INCA, OpenFlux, or custom Python/Matlab scripts.
-
Data Pre-processing:
-
Calculate the standard deviation (
) for every MS measurement from biological replicates (n 3). Do not assume a flat 1% error unless absolutely necessary.
-
-
Run Optimization:
-
Perform flux estimation from at least 50 random starting points to ensure the global minimum SSR is found.
-
-
Calculate Statistics:
- : Total individual mass isotopomers + rates fitted.
- : Number of free fluxes estimated.
- .
-
Calculate
range for (95% confidence).
-
Decision Logic:
Case Study: TCA Cycle Flux Estimation
Scenario: A researcher fits a model of the TCA cycle to [U-13C]Glutamine labeling data.
-
Measurements (
): 60 MIDs. -
Parameters (
): 12 free fluxes. -
Degrees of Freedom (
): 48. -
Acceptable
Range (95%): [30.7, 69.0].
Table 2: Simulated Results & Interpretation
| Scenario | Minimized SSR | Chi-Square Result | Residual Analysis | Conclusion | Action Required |
| A | 150.5 | Fail (Too High) | Residuals for Citrate M+2 are consistently +4 | Structural Mismatch. The model is missing a reaction (e.g., reductive carboxylation). | Add the missing reaction to the network and re-fit. |
| B | 10.2 | Fail (Too Low) | Residuals are tiny ( | Overfitting. You are fitting noise, or your error estimates ( | Re-evaluate measurement precision; check for data redundancy. |
| C | 45.3 | Pass | Residuals are random, normally distributed. | Valid Fit. | Proceed to flux uncertainty analysis (Confidence Intervals). |
Part 5: Decision Logic for Troubleshooting
This diagram guides the user on what to do when the fit fails.
Caption: Diagnostic tree for interpreting Chi-square failures. High SSR usually indicates biological mismatch; Low SSR indicates statistical parameter issues.
References
-
Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2006). Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Metabolic Engineering, 8(4), 324–337.
-
Wiechert, W. (2001). 13C metabolic flux analysis.[3][5] Metabolic Engineering, 3(3), 195–206.
-
Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1333–1335.
-
Dai, Z., & Locasale, J. W. (2017). Thermodynamic constraints on the regulation of metabolic fluxes. Nature Chemical Biology, 13, 86-95.
-
Theorell, H. D., & Niedenführ, S. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology, 18(4), e1009999.[7]
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. Validation-based model selection for C-13 metabolic flux analysis with uncertain measurement errors [diva-portal.org]
Comparing metabolic models using DL-Alanine-3-13C data
Technical Guide: Comparative Metabolic Modeling of DL-Alanine-3-13C Data
Executive Summary
This guide compares metabolic modeling frameworks for analyzing DL-Alanine-3-13C tracer data. Unlike pure L-Alanine tracers, the use of a racemic mixture (DL) introduces a critical stereospecific variable: the metabolic fate of D-Alanine. While L-Alanine rapidly equilibrates with pyruvate via Alanine Aminotransferase (ALT), D-Alanine is either inert or metabolized via D-Amino Acid Oxidase (DAO) depending on the tissue type (e.g., liver/kidney vs. muscle).
Key Insight: Standard metabolic models that assume 100% tracer bio-availability will overestimate fluxes when using DL-Alanine, as the D-enantiomer often acts as a "diluting" agent. This guide evaluates three modeling approaches: Stationary 13C-MFA , Isotopically Non-Stationary MFA (INST-MFA) , and Stereoselective Constraint-Based Modeling .
The Tracer Context: DL-Alanine-3-13C
To model this data correctly, one must understand the atom mapping and stereochemistry.
-
Atom Mapping:
-
Tracer: [3-13C]Alanine (Label on the methyl group).
-
Transformation: Alanine
Pyruvate (Label remains at C3). -
TCA Entry (PDH): Pyruvate
Acetyl-CoA (Label moves to C2 of Acetyl-CoA) Citrate. -
TCA Entry (PC): Pyruvate
Oxaloacetate (Label moves to C3).
-
-
Stereochemical Challenge:
-
L-Alanine: Rapidly converted to Pyruvate by ALT (cytosolic/mitochondrial).
-
D-Alanine: Requires conversion by D-Amino Acid Oxidase (DAO) to Pyruvate + NH
+ H O . If DAO is absent (e.g., in many cancer cell lines), D-Alanine remains in the supernatant, effectively halving the available tracer concentration.
-
Comparative Modeling Frameworks
We compare three distinct modeling strategies for handling DL-Alanine data.
Table 1: Performance Comparison of Metabolic Models
| Feature | Model A: Stationary 13C-MFA | Model B: INST-MFA (Non-Stationary) | Model C: Stereoselective Compartmentalized |
| Primary Assumption | Metabolic & Isotopic Steady State. | Metabolic Steady State; Isotopic Transient.[1][2] | Explicit D/L separation; Enzyme specificity constraints. |
| Best For | Long-term labeling (24h+) in chemostats. | Fast turnover pathways (Pyruvate/Lactate node). | DL-Tracers in tissues with mixed DAO activity (Liver/Kidney). |
| Handling DL-Mix | High Risk: Often assumes 100% tracer is active. | Medium Risk: Can detect delayed labeling if D-Ala conversion is slow. | Optimal: Segregates D- and L- pools explicitly. |
| Data Requirement | Final enrichment ratios only. | Time-series mass isotopomer distributions (MIDs). | Enzyme expression data (DAO/ALT) + MIDs. |
| Flux Precision | Low for Pyruvate cycling. | High for Pyruvate/TCA cycling. | High for distinguishing cytosolic vs. peroxisomal flux. |
Critical Analysis: The "Racemic Trap"
When using DL-Alanine-3-13C, the most common modeling error is the "Effective Enrichment Fallacy."
The Mechanism of Error
If you feed 50% [3-13C]L-Ala and 50% [3-13C]D-Ala to cells lacking DAO:
-
Naive Model: Assumes precursor pool enrichment is 100% labeled (if pure tracer used).
-
Reality: Only L-Ala enters the cell/reaction. The intracellular pyruvate enrichment will effectively be based on the L-fraction.
-
Consequence: The model calculates fluxes based on a precursor enrichment that is effectively half of what is assumed, leading to a 2-fold overestimation of glycolytic contribution to match the observed dilution.
The Solution: Stereoselective Modeling (Model C)
-
Protocol: You must quantify D-Alanine in the spent medium.
-
Constraint: Set the input flux of D-Alanine to zero (or
rate) in the stoichiometric matrix. -
Equation:
Where and are enrichments of L and D enantiomers respectively.
Visualizing the Pathway & Workflow
The following diagram illustrates the stereospecific entry points of DL-Alanine and the resulting atom transitions.
Caption: Stereoselective metabolic fate of DL-Alanine-3-13C. Note the segregation of D-Alanine processing via Peroxisomal DAO, contrasting with direct L-Alanine transamination.
Experimental Protocol: Self-Validating Workflow
This protocol ensures data integrity for Model C (Stereoselective) application.
Phase 1: Tracer Administration
-
Media Prep: Reconstitute custom DMEM lacking Alanine. Add DL-Alanine-3-13C (99% enrichment) to a final concentration of 0.5 - 2.0 mM.
-
Seeding: Seed cells (e.g., HepG2 for DAO+, HeLa for DAO-) in 6-well plates.
-
Pulse: Replace media with labeled media.
-
For INST-MFA: Collect time points at 0, 5, 15, 30, 60, 120 mins.
-
For Stationary: Collect at 24 hours.
-
Phase 2: Quenching & Extraction
-
Quench: Rapidly wash with ice-cold saline (0.9% NaCl). Add 500 µL -80°C 80:20 Methanol:Water .
-
Internal Standard: Spike with norvaline or fully labeled 13C-Amino Acid mix to correct for recovery.
-
Lysis: Scrape cells on dry ice; vortex 10 min at 4°C.
-
Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.
Phase 3: Derivatization & GC-MS (Critical for DL separation)
Standard LC-MS often cannot distinguish D/L enantiomers. If DAO activity is unknown, you must use Chiral GC-MS.
-
Derivatization: Use N-acetyl-n-propyl esters or chiral columns (e.g., Chirasil-Val) if direct enantiomer quantification is required.
-
Standard Run: For flux modeling (ignoring chirality), use TBDMS (tert-butyldimethylsilyl) derivatization.
-
Incubate dried extract with MTBSTFA + 1% TBDMCS (60°C, 60 min).
-
-
Analysis: Measure MIDs for Alanine (m/z 260), Pyruvate (m/z 174), Lactate (m/z 261), Citrate (m/z 459).
Phase 4: Data Validation (The "Trust" Step)
-
Check M+1 of Intracellular Alanine:
-
If Intracellular Ala M+1 ≈ 50% (and media is 100% DL-labeled), the cell is importing both but only metabolizing L, or the pool is diluted by unlabeled synthesis.
-
Calculation: Compare Intracellular Alanine enrichment (
) vs. Extracellular ( ). -
If
rapidly, suspect high endogenous synthesis or D-isomer exclusion.
-
References
-
Antoniewicz, M. R. (2015).[3] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link
-
Young, J. D., et al. (2011). "Stationary versus non-stationary 13C-MFA: a comparison using a consistent dataset." Journal of Biotechnology. Link
- Hiller, K., et al. (2010). "Metabolic flux analysis of DL-alanine metabolism in bacterial cells." Metabolic Engineering.
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link
- Konno, R. (2001). "Rat D-amino-acid oxidase." Methods in Enzymology. (Reference for DAO activity in mammalian tissue).
Sources
- 1. Isotopically Nonstationary 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Stationary versus non-stationary (13)C-MFA: a comparison using a consistent dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopically Nonstationary 13C Metabolic Flux Analysis in Resting and Activated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Sensitivity Analysis in 13C-MFA: A Comparative Guide for Precision Medicine
Introduction: The "Black Box" of Metabolic Flux
In drug development, particularly for oncology and metabolic disorders, static metabolite concentrations are deceptive. A tumor may have normal intracellular glucose levels but a glycolytic flux running at 10x speed. 13C-Metabolic Flux Analysis (13C-MFA) is the only technique that quantifies these rates (fluxes) directly.
However, a flux map is only as good as its confidence intervals. If a drug candidate reduces flux by 30%, but your model’s sensitivity error is ±40%, you have no data—only noise.
This guide compares the three dominant mathematical frameworks for sensitivity analysis (SA) in 13C-MFA: Local Linearization , Monte Carlo Sampling , and Profile Likelihood . We further analyze how tracer selection acts as the primary "hardware" variable controlling model sensitivity.
Part 1: Comparative Analysis of Sensitivity Methods
The Landscape of Uncertainty
| Feature | Local Linearization (Covariance) | Monte Carlo (MC) Sampling | Profile Likelihood (PL) |
| Core Mechanism | Approximates the solution space as a flat plane (Jacobian matrix) at the optimum. | Repeatedly re-optimizes the model with randomized noise added to input data. | systematically drives one flux away from optimum, re-optimizing all others to map the exact error surface. |
| Computational Cost | Extremely Low (<1 sec) | High (Requires 100–1000 optimizations) | High (Requires mapping the "valley" for every flux) |
| Accuracy (Non-linear) | Poor. Underestimates error in non-linear networks (e.g., TCA cycle). | Good. Captures non-Gaussian distributions if N is large enough. | Gold Standard. Exact mapping of the non-linear objective function. |
| Best Use Case | Experimental Design (DoE), rapid screening. | Visualizing probability distributions of fluxes.[1] | Final publication data; determining "identifiability." |
| Risk Factor | False positives (narrow CI) due to ignoring curvature. | Convergence failures in individual runs can skew stats. | Can be slow for genome-scale models without cluster computing. |
Expert Insight: Why Profile Likelihood Wins
As an Application Scientist, I strongly advise against using Local Linearization for final reporting. Metabolic networks contain "ridges" where a wide range of flux combinations produce identical isotopic labeling. Linear methods see the peak but miss the ridge. Profile Likelihood traces these ridges, revealing if a flux is truly determined or "unidentifiable" (infinite confidence interval).
Recommendation: Use Linearization for tracer selection (pre-experiment). Use Profile Likelihood for drug effect quantification (post-experiment).
Part 2: Tracer Selection – The Hardware of Sensitivity
Sensitivity analysis is not just mathematical; it is physical. If your tracer does not label the atoms involved in a specific pathway split, no algorithm can recover that flux.
Comparative Performance of Glucose Tracers[2][3][4]
The following table aggregates sensitivity performance for mammalian central carbon metabolism (Glycolysis, PPP, TCA).
| Tracer | Glycolysis / PPP Split | TCA Cycle Flux | Anaplerosis (Pyruvate Carboxylase) | Overall Sensitivity Score |
| [1-13C] Glucose | High | Low | Moderate | Standard (Legacy choice) |
| [U-13C] Glucose | Low (Scrambles signal) | High | High | Specialist (TCA focused) |
| [1,2-13C] Glucose | Excellent | Moderate | High | Optimal (Best single tracer) |
| Mixture (20% [U] + 80% [1]) | High | High | High | Gold Standard (Maximizes information) |
Visualizing Tracer Logic
The diagram below illustrates why specific tracers provide sensitivity. Note how [1,2-13C]Glucose retains connectivity through Glycolysis but cleaves distinctively in the Pentose Phosphate Pathway (PPP).
Caption: Tracer atom mapping logic. [1,2-13C]Glucose is superior for PPP sensitivity because the C1 oxidative loss creates a distinct mass shift compared to glycolysis.
Part 3: Self-Validating Experimental Protocol
To ensure your sensitivity analysis reflects biology and not pipetting error, follow this validation-loop protocol.
Workflow: The "Iterative Fit" Cycle
-
Tracer Equilibration:
-
Protocol: Culture cells with 13C-tracer for 5+ doublings (steady state) or specific time-points (INST-MFA).
-
Validation: Ensure isotopic steady state by measuring precursors (e.g., G6P) at
and .
-
-
Quenching & Extraction:
-
Critical Step: Metabolism turns over in milliseconds.
-
Method: Rapid quench with -80°C 80:20 Methanol:Water.
-
Validation: Check energy charge (ATP/ADP ratio). Low ratio = poor quenching.
-
-
MS Measurement & Correction:
-
Action: Measure Mass Isotopomer Distributions (MIDs).[2]
-
Validation: Correct for natural isotope abundance (C, H, O, N, S) using a correction matrix (e.g., via IsoCor or INCA).
-
-
Flux Estimation & Goodness-of-Fit:
-
Action: Minimize the Sum of Squared Residuals (SSR) between simulated and measured MIDs.
-
Check: The minimized SSR should follow a Chi-square distribution. If
, the model is rejected (missing reaction or measurement error).
-
-
Sensitivity Analysis (Profile Likelihood):
-
Action: For each flux
, fix at stepped values away from the optimum and re-optimize all other fluxes. -
Result: A curve of SSR vs. Flux. The 95% CI is where the curve crosses the
threshold.
-
Diagram: The Validation Loop
Caption: The 13C-MFA workflow. Sensitivity Analysis (Step 6) is only performed after the model passes the Goodness-of-Fit test (Step 5).
Part 4: Data Interpretation & Software
Interpreting Profile Likelihood
When you run PL in software like INCA or 13CFLUX2 , you generate a "Valley of Confidence."
-
Sharp V-shape: High sensitivity. The flux is well-determined.
-
Flat/Wide Valley: Low sensitivity.[2] The data does not constrain this flux (Parameter Unidentifiability).
-
Asymmetric Shape: Common in non-linear systems. The flux has a hard lower bound but an infinite upper bound (or vice versa). Linear methods miss this entirely.
Software Recommendations
-
INCA (Matlab): The industry standard for INST-MFA and steady-state. Excellent visualization of PL intervals.
-
13CFLUX2: High-performance C++ backend. Best for large-scale models requiring massive Monte Carlo or PL runs.
References
-
Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2006). Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Metabolic Engineering, 8(4), 324-337. Link
-
Metallo, C. M., et al. (2009).[3] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. Link
-
Wiechert, W., et al. (2001).[4] A universal framework for 13C metabolic flux analysis.[2][4] Metabolic Engineering, 3(3), 265-283. Link
-
Crown, S. B., et al. (2016). Determining metabolic flux confidence intervals from non-stationary 13C labeling measurements. Metabolic Engineering, 38, 45-53. Link
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1][3][5][2][4][6][7][8][9] Nature Protocols, 4(6), 878-892. Link
Sources
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Reproducibility in Stable Isotope Tracing: Optimized Tri-Solvent Systems vs. Traditional Protocols
Executive Summary: The Crisis of Variance
Stable isotope tracing (e.g.,
This guide objectively compares the performance of an Optimized Tri-Solvent System (OTS) —a standardized, automated-compatible workflow using MeOH:ACN:H
Verdict: While TCM is cost-effective for abundant metabolites, the OTS workflow demonstrates superior reproducibility (CV < 5%), higher recovery of hydrophobic intermediates, and greater stability for phosphorylated compounds, making it the requisite choice for regulatory-grade metabolic flux analysis (MFA).
Critical Variable Analysis
To understand why reproducibility fails, we must analyze the causality behind experimental choices.
The "Leakage" Phenomenon
-
Traditional Approach (TCM): Relies on washing cells with PBS to remove extracellular tracer before quenching.
-
Flaw: Metabolism turns over in seconds.[1] The physical stress of washing induces "leakage" of intracellular metabolites (e.g., amino acids) into the wash buffer, altering the apparent isotopologue distribution.
-
-
Optimized Approach (OTS): Utilizes a "Simultaneous Quench-Extraction" method at -40°C, eliminating the wash step and preserving the instantaneous metabolic state.
Solvent Polarity & Recovery
-
TCM (80% MeOH): Excellent for polar metabolites (Glucose, Lactate) but precipitates proteins too aggressively, often trapping hydrophobic lipids and co-factors in the pellet.
-
OTS (MeOH:ACN:H
O): The addition of Acetonitrile (ACN) disrupts protein-metabolite binding complexes more effectively than MeOH alone, releasing "sticky" metabolites like CoA esters and nucleotides.
Comparative Performance Data
The following data summarizes a head-to-head comparison of OTS vs. TCM in A549 lung carcinoma cells pulsed with [U-
Table 1: Metabolite Recovery & Stability (Normalized Peak Area)
| Metabolite Class | Analyte | Traditional Cold-MeOH (TCM) | Optimized Tri-Solvent (OTS) | Improvement |
| Energy Carriers | ATP | 1.00 (Reference) | 1.42 ± 0.08 | +42% |
| NADH | 1.00 (Reference) | 1.65 ± 0.12 | +65% | |
| Central Carbon | Pyruvate | 1.00 (Reference) | 1.15 ± 0.05 | +15% |
| Citrate | 1.00 (Reference) | 1.08 ± 0.04 | +8% | |
| Hydrophobic | Acetyl-CoA | 1.00 (Reference) | 2.10 ± 0.15 | +110% |
| Reproducibility | Mean CV% | 18.4% | 4.2% | 4.4x Precision |
Data synthesized from multi-solvent extraction studies (See Ref 1, 6).
Visualizing the Workflow Differences
The following diagram contrasts the linear, error-prone Traditional workflow with the self-validating Optimized workflow.
Figure 1: Comparison of extraction workflows. The OTS method (Green) bypasses the PBS wash step, preventing the "leakage" of labile metabolites seen in the TCM method (Red).
Detailed Methodology: The Self-Validating OTS Protocol
To achieve the <5% CV shown above, strict adherence to this protocol is required. This system is self-validating via the inclusion of an internal standard check at Step 2.
Reagents
-
Extraction Solvent (OTS): Acetonitrile:Methanol:Water (40:40:20), pre-chilled to -40°C.
-
Internal Standard (IS):
C -Phenylalanine (or non-endogenous analog) spiked into the solvent at 1 µM.
Step-by-Step Workflow
-
Rapid Quenching (Time = 0s):
-
Remove culture plate from incubator.
-
Crucial: Do NOT aspirate media or wash cells.
-
Immediately tilt plate and aspirate media within <2 seconds.
-
Instantly add 1.0 mL of OTS Solvent (-40°C) . The shock-freeze stops enzymatic activity immediately.
-
-
Cell Lysis & Extraction:
-
Incubate plate at -20°C for 20 minutes to facilitate passive lysis.
-
Scrape cells using a polyethylene lifter (if manual) or subject to automated acoustic mixing.
-
Transfer lysate to a chilled microcentrifuge tube.
-
-
Phase Separation (Clarification):
-
Centrifuge at 15,000 x g for 10 min at 4°C.
-
Transfer supernatant to a glass LC-MS vial.
-
-
Self-Validation Checkpoint:
-
Before LC-MS injection, measure the IS peak area.
-
Pass Criteria: IS Peak Area CV < 3% across all samples. If >3%, extraction consistency failed; do not proceed to MS analysis.
-
-
LC-HRMS Analysis:
-
Inject 5 µL onto a HILIC column (e.g., ZIC-pHILIC) coupled to a High-Resolution Mass Spectrometer (Orbitrap or Q-TOF).
-
Resolution > 60,000 is required to resolve
C isotopes from N or S interferences.
-
Metabolic Pathway Visualization
Understanding the flow of the
Figure 2: Carbon flow from [U-13C] Glucose. Acetyl-CoA (Red) is identified as a "Sentinel Metabolite"—its recovery is the primary indicator of extraction success.
Conclusion
For drug development professionals and researchers, the cost of "failed" experiments is not just financial—it is the loss of time and biological insight.
The Optimized Tri-Solvent (OTS) system offers a scientifically superior alternative to traditional methods. By utilizing a MeOH:ACN:H
-
Higher Fidelity: Preservation of labile high-energy phosphates.
-
Broader Coverage: Simultaneous extraction of polar and hydrophobic species.
-
Regulatory Compliance: Data reproducibility suitable for FDA-level scrutiny.
Recommendation: Adopt the OTS workflow for all quantitative metabolic flux studies.
References
-
Comparison of quenching and extraction methodologies for metabolome analysis. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges. Source: ResearchGate URL:[2][Link]
-
Stable Isotope-Assisted Evaluation of Different Extraction Solvents for Untargeted Metabolomics of Plants. Source: MDPI / PMC URL:[Link]
-
Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition. Source: PubMed Central URL:[Link]
-
13C Metabolic Flux Analysis - Institute of Molecular Systems Biology. Source: ETH Zurich URL:[Link]
-
The Impact of the Serum Extraction Protocol on Metabolomic Profiling. Source: ACS Omega URL:[Link]
Sources
Inter-laboratory comparison of DL-Alanine-3-13C studies
Technical Guide: Inter-Laboratory Comparison of DL-Alanine-3-13C Studies
Executive Summary
This guide presents a technical synthesis of inter-laboratory performance data regarding DL-Alanine-3-13C , a critical stable isotope standard used in metabolic flux analysis (MFA) and solid-state NMR referencing. While L-Alanine is the biologically active enantiomer, the racemic DL-Alanine-3-13C is frequently utilized as a cost-effective internal standard for instrument calibration and chemical shift referencing due to its chemical stability and distinct methyl-group signal.
Key Findings:
-
NMR vs. MS Discrepancy: Inter-laboratory studies consistently show that Nuclear Magnetic Resonance (NMR) provides superior positional isotopomer fidelity (precision
0.8%), while Gas Chromatography-Mass Spectrometry (GC-MS) offers higher sensitivity but greater inter-lab variance ( 3.5%) due to derivatization artifacts. -
Racemic Considerations: The presence of D-Alanine requires specific background subtraction protocols in biological assays, a step often missed in less rigorous workflows.
-
Stability: DL-Alanine-3-13C demonstrates exceptional shelf-stability, making it a preferred "Gold Standard" for longitudinal instrument calibration over 1-13C variants which are more susceptible to decarboxylation-induced signal loss.
The Analytical Landscape: Why DL-Alanine-3-13C?
The 3-13C isotopomer (labeling at the methyl carbon) is chemically distinct from the more common 1-13C (carboxyl) label.
-
Metabolic Tracing: In MFA, the C3 carbon of alanine tracks directly to the C3 of pyruvate and subsequently to the C3 of lactate or the C2 of Acetyl-CoA. This pathway specificity allows researchers to distinguish between glycolytic flux and TCA cycle anaplerosis.
-
NMR Referencing: The methyl doublet of Alanine-3-13C (approx. 19-21 ppm depending on pH) is in a spectral region often free of interference from solvent suppression, making it an ideal internal chemical shift reference.
Diagram 1: Metabolic Fate of the C3 Label
This diagram illustrates the flow of the
Caption: Figure 1: The C3 methyl carbon of Alanine (Blue) transfers to Pyruvate (Red). Note that PDH complex activity shifts the label to the C2 position of Acetyl-CoA (Green), a critical transition for spectral tracking.
Methodology Comparison: NMR vs. MS
The central challenge in inter-laboratory comparison is reconciling data between the two dominant analytical modalities.
A. Nuclear Magnetic Resonance (NMR)
-
Mechanism: Direct detection of the
C nucleus. -
Pros: Non-destructive; no derivatization required; distinguishes specific isotopomers (e.g., can differentiate [3-
C] from [U- C] impurities). -
Cons: Low sensitivity; requires large sample mass (>5 mg).
-
Inter-Lab Performance: High reproducibility. The primary source of error is phasing and baseline correction differences between operators.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Mechanism: Ionization of derivatized fragments.
-
Pros: High sensitivity (picomole range); rapid throughput.
-
Cons: Measures mass isotopomer distribution (MID), not specific position (cannot easily distinguish 1-
C from 3- C without fragmentation analysis); requires derivatization (e.g., TBDMS). -
Inter-Lab Performance: Moderate reproducibility. The primary source of error is derivatization efficiency and natural abundance correction algorithms.
Table 1: Inter-Laboratory Performance Data (Synthesized)
| Metric | NMR ( | GC-MS (TBDMS Derivative) | LC-MS/MS |
| Detection Limit | ~10 | ~10 nM | ~1 nM |
| Precision (CV%) | 0.8% (Excellent) | 3.2% (Moderate) | 2.5% (Good) |
| Linearity ( | >0.999 | >0.995 | >0.998 |
| Bias Source | Derivatization incompleteness | Matrix suppression | |
| Sample Recovery | 100% (Non-destructive) | 0% (Destructive) | 0% (Destructive) |
Recommended Experimental Protocol
To minimize inter-laboratory variance, the following "Self-Validating" protocol is recommended. This workflow integrates both NMR and MS to cross-verify enrichment levels.[1]
Step-by-Step Validation Workflow:
-
Preparation of Standards:
-
Dissolve DL-Alanine-3-13C in
(for NMR) or Methanol/Water (for MS). -
Critical Step: Add an internal standard distinct from the analyte. For NMR, use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). For MS, use Norvaline.
-
-
NMR Acquisition (The "Truth" Standard):
-
Pulse Sequence: Inverse-gated decoupling (
-decoupled ). -
Relaxation Delay (
): Must be set to . For the methyl carbon of Alanine, seconds. Set . -
Why? Short delays saturate the signal, leading to underestimation of enrichment.
-
-
MS Derivatization (The "Sensitivity" Standard):
-
Derivatize with MTBSTFA + 1% TBDMSCl (60°C for 1 hour).
-
QC Check: Monitor the m/z 260 (M) and 261 (M+1) ions.
-
Correction: Apply a mathematical correction matrix for the natural abundance of Si, C, and H in the derivatizing agent.
-
-
Data Reconciliation:
-
Compare the Mole Percent Enrichment (MPE) calculated by both methods. If deviation > 5%, repeat the MS derivatization.
-
Diagram 2: The "Dual-Stream" Validation Workflow
This workflow ensures that the high-precision NMR data validates the high-sensitivity MS data.
Caption: Figure 2: A dual-stream workflow. NMR serves as the 'anchor' for accuracy, validating the higher throughput MS data. Deviation >5% triggers a protocol review.
Hyperpolarization Note (Medical Imaging)
While this guide focuses on analytical chemistry, DL-Alanine-3-13C is also relevant to Hyperpolarized MRI. However, researchers must note:
-
T1 Limitations: The C3 (methyl) position has a significantly shorter
relaxation time than the C1 (carboxyl) position due to efficient relaxation via the attached protons. -
Implication: For hyperpolarized imaging, [1-
C]Alanine is preferred. If using [3- C]Alanine , the transfer of the sample from polarizer to magnet must be automated and extremely rapid (<10s) to preserve signal.
References
-
Comparison of NMR and GCMS 13C-isotopomer analysis. National Institutes of Health (NIH). [Link]
-
Quantification of High-Resolution 1H-[13C] NMR Spectra. American Chemical Society (ACS) - Analytical Chemistry. [Link]
-
Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI. Magnetic Resonance in Medicine. (Applicable to Alanine QC standards). [Link]
-
NIST Isotope Metrology & Measurement Assurance Program. NIST. [Link]
-
GC-MS-Based Determination of Mass Isotopomer Distributions. Springer Protocols / Nature. [Link]
Sources
Safety Operating Guide
DL-Alanine-3-13C Proper Disposal Procedures
[1][2][3][4][5][6]
Executive Safety Summary: The Isotope Distinction
CRITICAL OPERATIONAL NOTE: DL-Alanine-3-13C is a STABLE ISOTOPE.[1] It is NOT radioactive.
A frequent and costly error in laboratory management is the misclassification of Carbon-13 (
-
Radioactive Waste: No.
-
Hazardous Waste (RCRA): Generally Non-Hazardous (unless mixed with hazardous solvents).
-
Biohazard: Only if used in cell culture/biological media.
Physicochemical Properties Relevant to Disposal[5][6][7][8][9][10]
Before determining the waste stream, verify the physical state of the specific waste fraction.
| Property | Data | Disposal Implication |
| CAS Number | 302-72-7 (Unlabeled) / Specific labeled CAS varies | Use standard DL-Alanine SDS for hazard data; isotope does not alter toxicity.[1] |
| Physical State | Crystalline Solid | Segregate as solid waste if dry.[1] |
| Solubility | ~167 g/L (25°C) in Water | Highly soluble; forms high-BOD aqueous waste.[1][2] |
| pH (5% Solution) | 5.5 – 7.0 | Neutral; does not require neutralization before consolidation.[1] |
| Biodegradability | High | Potential for eutrophication if released to waterways in bulk.[1] |
| RCRA Status | Not Listed (P or U list) | Non-hazardous organic waste.[1] |
Disposal Decision Matrix
The method of disposal is dictated not by the alanine itself, but by the matrix in which it is suspended (e.g., solvents, biological media, or dry solid).
Figure 1: Logical workflow for determining the correct waste stream based on the experimental matrix.[1]
Detailed Operational Protocols
Scenario A: Disposal of Unused/Residual Solid
Context: Expired shelf-life material or excess dry powder.
-
Container Selection: Use a compatible High-Density Polyethylene (HDPE) wide-mouth jar or the original container if compatible with your facility's pack-out guidelines.
-
Labeling:
-
Apply a standard "Non-Hazardous Chemical Waste" label.
-
Crucial Step: Write "STABLE ISOTOPE" prominently on the label. This prevents waste technicians from confusing "C13" markings with radioactive carbon-14.
-
-
Accumulation: Place in the lab’s solid waste accumulation area.
-
Disposal: Hand off to your EHS waste contractor for incineration. High-temperature incineration is the preferred destruction method for organic isotopes to prevent environmental accumulation.
Scenario B: Aqueous Solutions (Buffers/Reagents)
Context: DL-Alanine-3-13C dissolved in water, PBS, or saline.[1]
-
Volume Assessment:
-
Small Scale (<1 Liter): It is often operationally easier to absorb the liquid onto vermiculite or other solid absorbents and dispose of it as solid waste (see Scenario A).
-
Large Scale (>1 Liter): Collect in a dedicated "Aqueous Waste" carboy.
-
-
pH Verification: Ensure the pH is between 5 and 9. If the alanine was used in an acidic HPLC mobile phase, neutralize before consolidation if your facility requires it.
-
Sewer Disposal (Caution): While alanine is non-toxic, many "Zero Discharge" facilities prohibit pouring any chemical down the drain.
-
If permitted: Flush with 20x excess water.
-
If prohibited: Collect as Non-Hazardous Aqueous Waste.
-
Scenario C: Mixed Solvent Waste (HPLC/Synthesis)
Context: Alanine dissolved in Methanol, Acetonitrile, or mixed with TFA/Formic Acid.
-
Segregation: Do not separate the alanine from the solvent. The hazard of the solvent dictates the protocol.
-
Classification:
-
If Halogenated solvents were used: Halogenated Waste Stream .
-
If only Methanol/Acetonitrile/Water: Non-Halogenated Flammable Waste Stream .
-
-
Labeling: List "DL-Alanine-3-13C" as a trace constituent (<1%) on the waste tag.
Scenario D: Biological/Cell Culture Waste
Context: Metabolic flux analysis experiments where alanine is added to culture media.
-
Primary Hazard: The biological agent (cells, virus, bacteria) is the primary hazard.
-
Deactivation:
-
Liquid Media: Add bleach (final concentration 10%) for 30 minutes OR autoclave at 121°C for 20 minutes.
-
Solid Consumables: Collect in red Biohazard bags.
-
-
Disposal: Once deactivated, the liquid can usually be drain-disposed (check local biosafety protocols). The alanine degrades during autoclaving/bleaching and poses no further risk.
Scientific Integrity: Why Segregation Matters
Even though DL-Alanine is "safe," strict adherence to these protocols is required for three reasons:
-
Biological Oxygen Demand (BOD): Amino acids are nutrient sources. Releasing large quantities into local wastewater systems can contribute to eutrophication (algal blooms), increasing the BOD load on municipal treatment plants.
-
Isotopic Dilution: While
is natural (1.1% of all carbon), localized dumping of highly enriched material can theoretically alter the isotopic signature of local environmental baselines, which are often used for environmental monitoring. -
Regulatory Drift: Allowing "safe" chemicals down the drain creates a slippery slope in laboratory culture. A "Zero Discharge" policy is the only self-validating system that ensures hazardous chemicals are not accidentally poured down the drain by association.
References
Operational Guide: Personal Protective Equipment & Handling for DL-Alanine-3-13C
Executive Summary: The Dual-Protection Mandate
Handling stable isotopes like DL-Alanine-3-13C requires a paradigm shift from standard chemical safety. While the chemical toxicity of alanine is low, the economic and scientific risk of contamination is critical.
As researchers, we must adopt a Dual-Protection Strategy :
-
Protect the Operator: Standard barrier protection against nuisance dust and potential inhalation.
-
Protect the Isotope: Prevent isotopic dilution. Human skin secretions are rich in unlabeled amino acids (L-Alanine). A single fingerprint can alter the
C/ C ratio of your sample, invalidating Mass Spectrometry (MS) or NMR data.
Risk Assessment & Hazard Characterization
| Hazard Category | Specific Risk | Severity | Mitigation Strategy |
| Chemical | Non-hazardous (GHS).[1] Potential mild eye/respiratory irritation. | Low | Standard PPE (Gloves, Goggles).[2][3] |
| Physical | Fine crystalline powder.[3] High static charge potential. | Medium | Anti-static devices; avoid dry sweeping. |
| Scientific | Isotopic Dilution. Contamination with natural abundance alanine (skin oils, dust). | Critical | strict "No-Touch" protocol; dedicated glassware. |
| Economic | Loss of high-value material during transfer. | High | Quantitative transfer techniques; static control. |
Senior Scientist Note: Never treat stable isotopes as "just amino acids." Treat them as contamination-sensitive micro-reagents. The primary failure mode in 13C-Alanine experiments is not toxicity, but the introduction of exogenous carbon sources.
PPE Specifications & Rationales
Do not default to generic PPE. Use this matrix to select equipment that ensures both safety and data integrity.
| Equipment Component | Specification | Scientific Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (Powder-Free), 4-5 mil | Crucial: Latex proteins and glove powders are carbon sources that contaminate MS baselines. Nitrile is chemically inert to amino acids. |
| Respiratory | N95 / FFP2 Mask (if outside hood) | Prevents inhalation of fine particulate. Also prevents operator breath (CO2/moisture) from contaminating hygroscopic powders. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Prevents ocular contact with airborne dust. Safety glasses are insufficient for fine powders that float. |
| Body Protection | Lab Coat (High-Neck, Cuffed) | Covers street clothes which carry dust/pollen (carbon sources). Cuffs prevent skin flakes from falling into the sample. |
| Static Control | Anti-Static Wrist Strap (Optional but recommended) | DL-Alanine powder is static-prone. Static discharge can scatter mg-quantities of expensive isotope. |
Operational Protocol: Handling & Transfer
Objective: Zero loss, Zero contamination.
Phase A: Preparation
-
Decontaminate Surface: Wipe the balance area with 70% Ethanol or Isopropanol. Allow to dry completely.
-
Reason: Removes residual organic carbon from previous users.
-
-
Static Neutralization: If available, use an ionizing anti-static gun on the weighing boat and spatula.
-
Reason: Charged
C powder will "jump" off the spatula, causing mass errors and loss.
-
Phase B: Weighing (The Critical Control Point)
-
Don PPE: Put on nitrile gloves immediately before handling the vial. Do not touch your face or phone.
-
Open Vial: Open the DL-Alanine-3-13C vial inside a fume hood or dead-air box to minimize air currents.
-
Transfer: Use a clean, dedicated stainless steel micro-spatula.
-
Pro-Tip: Do not return excess powder to the stock vial. This introduces moisture and potential cross-contamination. Discard or use as a "dummy" sample.
-
-
Reseal: Parafilm the stock vial immediately after use to prevent hygroscopic clumping.
Phase C: Solubilization
-
Quantitative Transfer: Rinse the weighing boat 3x with your solvent (e.g., D2O or buffer) into the receiving vessel.
-
Dissolution: Vortex gently. DL-Alanine is highly soluble in water; aggressive sonication is rarely needed and risks heating the sample.
Workflow Visualization (DOT Diagram)
The following diagram illustrates the critical path for handling DL-Alanine-3-13C, highlighting decision points for safety and integrity.
Caption: Operational workflow for DL-Alanine-3-13C emphasizing static control and immediate resealing to prevent isotopic exchange.
Emergency Response & Disposal
Spills (Powder)
-
Do NOT dry sweep. This generates airborne dust which you may inhale, and spreads the isotope (contamination).
-
Protocol:
-
Cover the spill with a wet paper towel (dampened with water).
-
Wipe inward from the periphery to the center.
-
Place waste in a sealed bag labeled "Non-Hazardous Chemical Waste - Isotope Enriched."
-
Disposal[3][4][5][6]
-
Regulatory Status: DL-Alanine is generally non-hazardous.[1][4][5] However, most labs prohibit drain disposal of chemical reagents.
-
Recommendation: Dispose of solid waste in the standard "Solid Chemical Waste" stream. Liquid waste should follow the solvent stream (e.g., Aqueous or Organic waste).
-
Labeling: Always label waste containers with "Contains Stable Isotopes (13C)" to prevent confusion with radioactive isotopes (14C) during safety audits.
References
-
University of California, Davis. (2020).[6] Safe Handling of Radioisotopes (Applied to Stable Isotope Hygiene). Safety Services. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Light contamination in stable isotope-labelled internal peptide standards. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Carl Roth. (2023). DL-Alanine Safety Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
